molecular formula C₆₂H₁₀₇D₄N₁₁O₁₂ B1157993 Cyclosporin H-d4

Cyclosporin H-d4

Cat. No.: B1157993
M. Wt: 1206.64
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin H-d4 is a high-quality, deuterated stable isotope-labeled analog of Cyclosporin H, provided for research applications. With a specified molecular formula of C62H107D4N11O12 and a molecular weight of 1206.64 g/mol, this compound is designed for use in quantitative mass spectrometry . It serves as a critical internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of cyclosporine variants in complex biological samples by correcting for variability in sample preparation and ionization . The deuterium atoms are incorporated at specific sites to ensure minimal interference with its chemical properties while providing a distinct mass shift for reliable detection. Beyond its analytical applications, Cyclosporin H is known for its potent and selective activity as a competitive antagonist of the formyl peptide receptor (FMLP), effectively inhibiting mediator release from human basophils . Furthermore, Cyclosporin H has been identified as a viral transduction enhancer, increasing the efficiency of lentiviral transduction in hematopoietic stem and progenitor cells, without exhibiting the immunosuppressant activity characteristic of Cyclosporin A . This makes it a valuable tool for immunological and cell biology research. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Certificate of Analysis for lot-specific data and handling instructions.

Properties

Molecular Formula

C₆₂H₁₀₇D₄N₁₁O₁₂

Molecular Weight

1206.64

Origin of Product

United States

Foundational & Exploratory

Cyclosporin H-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Cyclosporin H-d4, a deuterated analog of the cyclic undecapeptide Cyclosporin H. We will delve into its unique chemical structure, physicochemical properties, and the rationale behind its synthesis. A significant focus will be placed on its critical application as an internal standard in mass spectrometric quantification, a cornerstone of modern therapeutic drug monitoring and pharmacokinetic studies. This guide will further provide field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging Cyclosporin H-d4 for enhanced analytical accuracy and reliability.

Introduction: The Significance of Stable Isotope Labeling in the Cyclosporin Family

The cyclosporins are a class of cyclic polypeptides originally isolated from the fungus Tolypocladium inflatum. While Cyclosporin A is a potent immunosuppressant that has revolutionized organ transplantation, its analog, Cyclosporin H, exhibits distinct biological activities.[1] Cyclosporin H, which differs from Cyclosporin A by the presence of a D-N-methylvaline at position 11 instead of the L-isomer, lacks significant immunosuppressive effects.[1] However, it has garnered interest as a potent and selective inhibitor of the formyl peptide receptor and as a viral transduction enhancer in gene therapy applications.[1][2]

The advent of deuterated analogs, such as Cyclosporin H-d4, represents a significant advancement for the precise quantification of their non-labeled counterparts in complex biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte, allowing for accurate correction of matrix effects and variations in sample processing and instrument response. This guide will provide a comprehensive overview of the chemical and physical properties of Cyclosporin H-d4, its synthesis, and its application as a robust internal standard.

Chemical Structure and Physicochemical Properties

Elucidation of the Chemical Structure

Cyclosporin H is a cyclic peptide composed of 11 amino acids. Its structure was definitively determined by X-ray diffraction.[3][4] The defining feature of Cyclosporin H is the D-N-methylvaline residue at position 11, which distinguishes it from the immunosuppressive Cyclosporin A.

The deuterated analog, Cyclosporin H-d4, incorporates four deuterium atoms into its structure. Based on the IUPAC name for the closely related Cyclosporin A-d4, the deuterium atoms are located on the terminal carbon atoms of the unsaturated side chain of the unique amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) at position 1.[5] This specific placement is distant from the sites of major metabolism, ensuring the stability of the label during biological processing.

  • Molecular Formula: C₆₂H₁₀₇D₄N₁₁O₁₂

  • IUPAC Name: (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methyl-5,6,6,6-tetradeuteriohex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

G cluster_cyclosporin Cyclosporin H-d4 Structure MeBmt-d4 MeBmt-d4 (C9H12D4NO3) Abu Abu MeBmt-d4->Abu peptide bond Sar Sar Abu->Sar peptide bond MeLeu1 MeLeu Sar->MeLeu1 peptide bond Val Val MeLeu1->Val peptide bond MeLeu2 MeLeu Val->MeLeu2 peptide bond Ala Ala MeLeu2->Ala peptide bond D-Ala D-Ala Ala->D-Ala peptide bond MeLeu3 MeLeu D-Ala->MeLeu3 peptide bond MeLeu4 MeLeu MeLeu3->MeLeu4 peptide bond D-MeVal D-MeVal MeLeu4->D-MeVal peptide bond D-MeVal->MeBmt-d4 peptide bond G Start Cyclosporin A Protect Protection of -OH group Start->Protect Cleave Oxidative Cleavage of C=C bond Protect->Cleave Wittig Wittig Reaction with Deuterated Ylide Cleave->Wittig Deprotect Deprotection of -OH group Wittig->Deprotect Isomerize Isomerization of MeVal at pos. 11 Deprotect->Isomerize End Cyclosporin H-d4 Isomerize->End

Caption: Plausible synthetic pathway for Cyclosporin H-d4.

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of Cyclosporin H-d4 is as an internal standard for the quantification of Cyclosporin H using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for using a stable isotope-labeled internal standard is deeply rooted in the principles of analytical chemistry.

Causality behind the choice of a deuterated internal standard:

  • Co-elution: Cyclosporin H-d4 has nearly identical chromatographic retention times to Cyclosporin H, ensuring that both compounds experience the same matrix effects during elution from the LC column.

  • Identical Ionization Efficiency: The deuterated and non-deuterated forms exhibit the same ionization efficiency in the mass spectrometer source, meaning any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the internal standard proportionally.

  • Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., protein precipitation, extraction) will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.

Experimental Protocol: Quantification of Cyclosporin H in Whole Blood using LC-MS/MS

This protocol is a representative method adapted from established procedures for cyclosporin analysis. [6][7] 4.1.1. Materials and Reagents

  • Cyclosporin H analytical standard

  • Cyclosporin H-d4 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Zinc sulfate

  • Whole blood samples (EDTA anticoagulant)

4.1.2. Sample Preparation

  • Prepare Internal Standard Spiking Solution: Dissolve Cyclosporin H-d4 in methanol to a concentration of 1 µg/mL.

  • Prepare Protein Precipitation Reagent: Mix 50% methanol in water containing 0.1 M zinc sulfate and the internal standard spiking solution to achieve a final Cyclosporin H-d4 concentration of 50 ng/mL.

  • Sample Pre-treatment: To 100 µL of whole blood sample, add 200 µL of the protein precipitation reagent.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow Blood 100 µL Whole Blood Vortex Vortex 30s Blood->Vortex Reagent 200 µL Precipitation Reagent (containing Cyclosporin H-d4) Reagent->Vortex Centrifuge Centrifuge 10 min @ 14,000 x g Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC_Vial HPLC Vial for LC-MS/MS Analysis Supernatant->HPLC_Vial

Caption: Workflow for whole blood sample preparation.

4.1.3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 50-95% B over 2 minutes)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cyclosporin H: [M+NH₄]⁺ → specific product ion (e.g., m/z 1220.9 → 1203.9)

    • Cyclosporin H-d4: [M+4+NH₄]⁺ → specific product ion (e.g., m/z 1224.9 → 1207.9)

4.1.4. Data Analysis and Expected Performance

The concentration of Cyclosporin H in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix. The use of a deuterated internal standard like Cyclosporin H-d4 is expected to yield excellent analytical performance.

Performance MetricExpected ValueRationale
Linearity (r²) > 0.99Ensures a proportional response across the calibration range.
Intra-day Precision (CV%) < 15%Demonstrates the reproducibility of the assay within the same day.
Inter-day Precision (CV%) < 15%Shows the long-term reproducibility of the assay.
Accuracy (% Recovery) 85-115%Indicates how close the measured value is to the true value.

Other Potential Applications

While its primary use is as an internal standard, the unique biological profile of Cyclosporin H opens avenues for other research applications of its deuterated form.

  • Pharmacokinetic Studies: Cyclosporin H-d4 can be used in "microdosing" studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Cyclosporin H without administering a pharmacologically active dose.

  • Mechanism of Action Studies: As a stable isotope-labeled tracer, it can be employed in studies investigating the molecular interactions of Cyclosporin H with its targets, such as the formyl peptide receptor.

Conclusion

Cyclosporin H-d4 is an indispensable tool for researchers and clinicians working with its non-labeled analog. Its synthesis, while complex, yields a high-purity product that serves as the gold standard for quantitative analysis by mass spectrometry. The use of Cyclosporin H-d4 as an internal standard ensures the accuracy and reliability of analytical data, which is paramount in therapeutic drug monitoring and pharmacokinetic research. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application, empowering scientists to conduct their research with the highest level of analytical integrity.

References

  • Veeprho. Cyclosporin A-D4. [Link]

  • Havlíček, V., Prikrylová, V., Jegorov, A., Sedmera, P., & Horský, P. (2000). Synthesis and Crystal Structure Determination of Cyclosporin H.
  • Jegorov, A., Havlíček, V., Sedmera, P., & Horský, P. (2000). Synthesis and Crystal Structure Determination of Cyclosporin H. ResearchGate. [Link]

  • Wikipedia. Ciclosporin. [Link]

  • Whitty, A., Lagpacan, L., & Schartman, R. (2020). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 63(13), 6625-6645.
  • De Paulis, T., Cirillo, R., Ciccarelli, A., Condorelli, P., Marone, G., & Triggiani, M. (1998). Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine. Journal of Allergy and Clinical Immunology, 102(4 Pt 1), 661-668.
  • Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. Cell Stem Cell, 23(6), 820-832.e8.
  • PubChem. Cyclosporin H. [Link]

  • Pharmaffiliates. Cyclosporin H-d4. [Link]

  • Yuan, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 26(1), 321.
  • U.S. Patent No. 6,605,593 B1. (2003).
  • Wagner, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. [Link]

  • Keevil, B. G., et al. (2002). Pitfall in the high-throughput quantification of whole blood cyclosporin A using liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 39(Pt 4), 383-386.
  • PubChem. Voclosporin-d4. [Link]

  • Meinitzer, A., et al. (2010). Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus. Therapeutic Drug Monitoring, 32(1), 1-8.

Sources

Introduction: The Significance of Cyclosporin H and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Cyclosporin H-d4

This guide provides a comprehensive overview of the synthesis and characterization of Deuterated Cyclosporin H (Cyclosporin H-d4). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the methodologies involved in preparing and verifying this stable isotope-labeled compound. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Cyclosporin H is a cyclic undecapeptide and a natural analog of the well-known immunosuppressant Cyclosporin A.[1] Unlike Cyclosporin A, which exerts its effects by binding to cyclophilin, Cyclosporin H has a very low affinity for this protein and lacks significant immunosuppressive activity.[1][2] Its primary utility in modern research stems from its distinct biological activities. It has been identified as a potent and selective inhibitor of the formyl peptide receptor-1 (FPR-1) and as a viral transduction enhancer, capable of increasing lentiviral transduction in hematopoietic stem cells by up to tenfold.[2][3][4]

Why Deuterate Cyclosporin H?

The strategic replacement of hydrogen with its stable isotope, deuterium, offers several advantages in pharmaceutical research.[5] This isotopic labeling can:

  • Enhance Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can alter the pharmacokinetic profile of a drug.[5]

  • Serve as an Internal Standard: Deuterated analogs are ideal internal standards for quantitative bioanalysis using mass spectrometry (MS). Their chemical and physical properties are nearly identical to the parent compound, but their increased mass allows them to be distinguished, ensuring accurate quantification in complex biological matrices.[6][7]

  • Probe Reaction Mechanisms: Isotopic labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms.[5][8]

The target molecule, Cyclosporin H-d4, has a molecular formula of C62H107D4N11O12, indicating the incorporation of four deuterium atoms.[9][10] This guide will detail a robust pathway to its synthesis and rigorous methods for its characterization.

Synthesis of Cyclosporin H-d4

The synthesis is approached as a two-stage process. First, the precursor, Cyclosporin H, is generated from the more abundant Cyclosporin A. Second, a direct, acid-catalyzed hydrogen-deuterium exchange is performed to introduce the isotopic label.

Stage 1: Synthesis of Cyclosporin H via Isomerization of Cyclosporin A

Cyclosporin H differs from Cyclosporin A only in the stereochemistry at the N-methyl-L-valine residue at position 11, which is an N-methyl-D-valine in Cyclosporin H.[1][2] This structural relationship allows for the synthesis of Cyclosporin H through the acid-catalyzed epimerization of Cyclosporin A.[11][12]

The causality behind this choice is rooted in efficiency and starting material availability. Cyclosporin A is a readily available fermentation product, making it an economical starting point. The acid-catalyzed reaction promotes the reversible opening and closing of the peptide backbone, allowing for the thermodynamically driven isomerization at the susceptible amino acid residue.

  • Dissolution: Dissolve Cyclosporin A (e.g., 0.5 g) in dioxane (20 mL) in a round-bottom flask.

  • Acid Catalysis: Add methanesulfonic acid (0.075 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • Equilibration: Allow the reaction to cool to room temperature and stir under a nitrogen atmosphere for 24-48 hours to allow for equilibration.

  • Neutralization: Carefully bring the reaction mixture to a pH of 9 using 10 M sodium hydroxide (NaOH).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system, such as ethyl acetate/acetone mixtures, to isolate pure Cyclosporin H.[11]

Stage 2: Deuteration of Cyclosporin H

A direct hydrogen-deuterium (H/D) exchange is an effective method for labeling the final cyclosporin molecule. This approach is advantageous as it avoids a complex multi-step synthesis involving deuterated amino acid precursors.[13] A patented method for deuterating cyclosporin analogs involves heating the compound in a deuterated solvent in the presence of an acid catalyst.[5] This process facilitates the exchange of specific protons for deuterons.

  • Reaction Setup: In a sealed, pressure-rated vial, dissolve the purified Cyclosporin H (e.g., 100 mg) in deuterated acetic acid (CD3CO2D) or another suitable deuterated solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as deuterated sulfuric acid (D2SO4).

  • Heating: Heat the sealed vial at an elevated temperature (e.g., 80-100 °C) for 24-72 hours. The reaction should be monitored periodically by LC-MS to assess the degree of deuterium incorporation.

  • Workup: After cooling, carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. The final product should be purified using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity and remove any unlabeled or partially labeled species.

Synthesis and Deuteration Pathway

Synthesis A Cyclosporin A H Cyclosporin H A->H Dioxane, Methanesulfonic Acid, Reflux [1] Hd4 Cyclosporin H-d4 H->Hd4 CD3CO2D, D2SO4 (cat.), Heat [8]

Caption: Reaction scheme for the synthesis of Cyclosporin H-d4 from Cyclosporin A.

Characterization of Cyclosporin H-d4

Rigorous analytical characterization is essential to confirm the identity, purity, and successful deuteration of the final product. The self-validating nature of this workflow relies on the orthogonal application of chromatographic and spectrometric techniques.

Workflow

Sources

Technical Guide: Cyclosporin H-d4 – Bioanalytical Specifications & Sourcing

[1]

Executive Summary & Core Directive

Cyclosporin H-d4 is the deuterium-labeled stable isotope of Cyclosporin H , a cyclic undecapeptide and the 11-D-MeVal epimer of the immunosuppressant Cyclosporin A (CsA). Unlike CsA, Cyclosporin H lacks immunosuppressive activity (due to negligible cyclophilin binding) but acts as a potent Formyl Peptide Receptor-1 (FPR-1) antagonist .[]

In bioanalytical workflows (LC-MS/MS), Cyclosporin H-d4 serves as the critical Internal Standard (IS) for the precise quantification of Cyclosporin H. Because Cyclosporin H and Cyclosporin A are isobaric isomers (MW 1202.6 Da) with virtually identical fragmentation patterns, mass spectrometry alone cannot distinguish them.[] This necessitates a rigorous chromatographic strategy where Cyclosporin H-d4 provides the necessary retention time lock and ionization correction specifically for the H-isomer.

Chemical Identity & Specifications

Nomenclature and Identifiers
  • Chemical Name: Cyclosporin H-d4[]

  • Parent Compound: Cyclosporin H (5-(N-methyl-D-valine)-Cyclosporin A or [D-MeVal¹¹]-CsA)[]

  • CAS Number (Unlabeled Parent): 83602-39-5 []

  • CAS Number (Deuterated): Not formally assigned in global registries.[] Refer to catalog identifiers below.

  • Molecular Formula: C₆₂H₁₀₇D₄N₁₁O₁₂ (approximate, depending on labeling site)[]

  • Molecular Weight: ~1206.64 Da (+4 Da shift relative to parent)[]

Structural Distinction (The "Isomer Challenge")

Cyclosporin H differs from Cyclosporin A at a single chiral center.[] While CsA contains N-methyl-L-valine at position 11, CsH contains N-methyl-D-valine .[] This epimerization alters the macrocyclic conformation, abolishing immunosuppressive activity but retaining high lipophilicity and membrane permeability.

FeatureCyclosporin A (CsA)Cyclosporin H (CsH)
Position 11 Residue N-methyl-L-valineN-methyl-D-valine
Biological Activity Calcineurin Inhibitor (Immunosuppressant)FPR-1 Antagonist (Non-immunosuppressive)
MW (Monoisotopic) 1201.84 Da1201.84 Da (Isobaric )
Retention Time Elutes Later (typically)Elutes Earlier (on C18)

Sourcing Information

Due to its specialized nature, Cyclosporin H-d4 is not a commodity chemical.[] It is available through specialized stable isotope manufacturers and custom synthesis houses.

SupplierCatalog / RefStatusNotes
Pharmaffiliates PA STI 023770 Primary Source Explicitly lists "Cyclosporin H-d4".[] Ships from India/Global.
Simson Pharma C090011 Inquiry RequiredLists "Cyclosporin D4" but context suggests custom synthesis capability for H-impurity standards.[]
Alsachim CustomCustom SynthesisSpecializes in d4/d12-Cyclosporin A; capable of synthesizing H-d4 on request.[]
Toronto Research Chemicals CustomCustom SynthesisMajor supplier of cyclosporin impurities and isomers.

Procurement Tip: When ordering, explicitly specify "Cyclosporin H-d4 (D-MeVal-11 epimer)" to avoid receiving the more common Cyclosporin A-d4.[]

Bioanalytical Application: The "Rotamer" Protocol

The Challenge: Isobaric Interference & Rotamers

Quantifying Cyclosporin H requires overcoming two physical hurdles:

  • Isobaric Overlap: CsA and CsH share the same parent mass (

    
    ) and product ions.[] You must separate them chromatographically.[]
    
  • Peptidyl-Prolyl Rotamers: Cyclosporins exist as slowly interconverting conformers (rotamers) at room temperature, leading to broad, split peaks in LC.[]

Optimized LC-MS/MS Methodology

This protocol uses elevated temperature to coalesce rotamers and ammonium adduct ionization for maximum sensitivity.[]

Step 1: Sample Preparation (Protein Precipitation) []
  • Matrix: Whole Blood (EDTA).[]

  • Reagent: Zinc Sulfate (0.1M) in Methanol:Acetonitrile (50:50).

  • IS Addition: Spike sample with Cyclosporin H-d4 (final conc. ~50 ng/mL).

  • Procedure: Vortex vigorously (1 min), Centrifuge (13,000 x g, 10 min). Inject supernatant.[]

Step 2: Chromatographic Separation
  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).[]

  • Temperature: 60°C (CRITICAL: Collapses rotamers into a single sharp peak).[]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[]

  • Mobile Phase B: Methanol (or MeOH/ACN 90:10).[]

  • Gradient: Steep ramp (50% B to 95% B in 3 min) to elute lipophilic cyclosporins.

Step 3: Mass Spectrometry (MRM Parameters)

Cyclosporins ionize best as ammoniated adducts

AnalytePrecursor Ion (Q1)Product Ion (Q3)Role
Cyclosporin H 1219.8

1202.8

Quantifier
Cyclosporin H-d4 1223.8

1206.8

Internal Standard
Cyclosporin A1219.8

1202.8

Interference (Must resolve by RT)

Note: The transition


 is a "pseudo-transition" (loss of ammonia).[] For higher specificity, use fragment ions (e.g., 

156 for MeBmt side chain), though sensitivity may decrease.[]

Visualization of Workflows

Structural Logic & Separation Strategy

The following diagram illustrates the critical need for chromatographic separation despite the use of MS/MS, and where the d4-IS fits in.

Gcluster_inputsSample Componentscluster_msMass Spectrometry DetectionCsACyclosporin A(MW 1202.6)LCLC Separation(C18, 60°C)CsA->LCIsobaricCsHCyclosporin H(MW 1202.6)CsH->LCIsobaricCsH_d4Cyclosporin H-d4(MW 1206.6)CsH_d4->LCInternal StdMS_ART: 3.2 minm/z 1219.8LC->MS_ALate ElutionMS_HRT: 2.8 minm/z 1219.8LC->MS_HEarly ElutionMS_d4RT: 2.8 minm/z 1223.8LC->MS_d4Co-elution w/ HResultQuantification of CsH(Corrected by d4-IS)MS_H->ResultAnalyte SignalMS_d4->ResultNormalization

Caption: Separation logic distinguishing the isobaric interference of Cyclosporin A from the target Cyclosporin H using Retention Time (RT) and the specific d4-Internal Standard.

Bioanalytical Workflow

WorkflowStartWhole Blood SampleSpikeSpike IS:Cyclosporin H-d4Start->SpikePPTProtein Precipitation(ZnSO4 / MeOH)Spike->PPTCentrifugeCentrifugation13,000g, 10 minPPT->CentrifugeInjectInject SupernatantLC-MS/MSCentrifuge->InjectDataData AnalysisRatio: Area(H) / Area(H-d4)Inject->Data

Caption: Standardized extraction and analysis workflow ensuring matrix normalization via Cyclosporin H-d4.

References

  • Cayman Chemical. Cyclosporin H Product Information & Structure. Retrieved from .[]

  • Pharmaffiliates. Cyclosporin H-d4 Catalog Entry (PA STI 023770).[] Retrieved from .[]

  • National Institutes of Health (NIH) - PubChem. Cyclosporin H Compound Summary (CID 6476564).[] Retrieved from .[]

  • BOC Sciences. Cyclosporin H Properties and CAS 83602-39-5.[] Retrieved from .[]

  • Waters Corporation. Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. (Reference for Ammonium Adduct Strategy). Retrieved from .[]

Sources

The Cyclosporin H Advantage: Overcoming Innate Immune Barriers in Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lentiviral vectors (LVs) remain the gold standard for ex vivo gene therapy, particularly for correcting monogenic diseases in Hematopoietic Stem and Progenitor Cells (HSPCs). However, clinical efficacy is often bottlenecked by the innate immune defenses of primitive stem cells, which restrict viral entry and integration.

While Cyclosporin A (CsA) has long been used to enhance transduction, its utility is compromised by its immunosuppressive toxicity and its paradoxical inhibition of Cyclophilin A (CypA), a host cofactor essential for viral nuclear import.[1] Cyclosporin H (CsH) , a non-immunosuppressive analog, has emerged as a superior alternative.[2][3] It selectively degrades the restriction factor IFITM3 without disrupting the beneficial CypA-capsid interaction, yielding up to a 10-fold increase in transduction efficiency in long-term repopulating HSCs.[2]

This guide details the mechanistic superiority of CsH, provides a validated "one-hit" transduction protocol, and analyzes its role in next-generation gene therapy manufacturing.

Mechanistic Foundation: The IFITM3/CypA Axis

To understand why CsH outperforms CsA, one must deconstruct the cellular restriction mechanisms acting on VSV-G pseudotyped lentiviruses.

The IFITM3 Blockade

Interferon-induced transmembrane protein 3 (IFITM3) is constitutively expressed in human CD34+ HSCs. It localizes to endosomal membranes, where it rigidifies the lipid bilayer, preventing the fusion of the viral envelope (VSV-G) with the endosomal membrane.[1] This traps the virus in the endosome, leading to lysosomal degradation.

The Cyclophilin A (CypA) Paradox

Once the viral capsid is released into the cytoplasm, it recruits the host protein Cyclophilin A (CypA). CypA binds to the HIV-1 capsid (CA) and protects it from restriction by TRIM5


 and aids in nuclear import.
  • Cyclosporin A (CsA): Enhances transduction by degrading IFITM3 but simultaneously binds and inhibits CypA.[1] This removes the protective shield from the capsid, partially negating the benefit of IFITM3 removal.

  • Cyclosporin H (CsH): Induces IFITM3 degradation without binding CypA.[2][3] The virus gains entry (via IFITM3 removal) and retains its capsid protection (via active CypA), resulting in maximum infectivity.

Mechanistic Visualization

The following diagram illustrates the differential impact of CsA and CsH on viral entry and nuclear import.

G cluster_0 Endosomal Entry Phase cluster_1 Cytoplasmic Phase VSVG VSV-G Lentivirus Endosome Endosome VSVG->Endosome Endocytosis IFITM3 IFITM3 (Blocks Fusion) Endosome->IFITM3 Contains Fusion Viral Fusion IFITM3->Fusion Inhibits Capsid Viral Capsid Fusion->Capsid Release CypA Cyclophilin A (Protects Capsid) Capsid->CypA Recruits NuclearImport Nuclear Import & Integration CypA->NuclearImport Facilitates CsA Cyclosporin A (CsA) CsA->IFITM3 Degrades CsA->CypA Inhibits (Detrimental) CsH Cyclosporin H (CsH) CsH->IFITM3 Degrades CsH->CypA No Interaction (Preserves Function)

Figure 1: Mechanism of Action. CsH degrades the IFITM3 entry barrier while sparing the essential CypA cofactor, unlike CsA which inhibits both.[3]

Comparative Analysis: Transduction Enhancers

In the landscape of transduction enhancers (TEs), CsH occupies a unique niche due to its safety profile and mechanism.

FeatureCyclosporin A (CsA)Cyclosporin H (CsH) RapamycinPGE2
Primary Target IFITM3 / CalcineurinIFITM3 mTORcAMP / PKA
Effect on CypA Inhibitory (Negative) None (Neutral) NoneNone
Immunosuppressive Yes (High)No YesModulatory
HSPC Toxicity Moderate (Anti-proliferative)Low / Negligible LowLow
Fold Enhancement 2-4x5-10x 2-3x2-4x
Mechanism Type Entry & Post-entry blockEntry Facilitation Autophagy/EntryEntry/Stemness

Key Insight: CsH is often additive with PGE2 or Rapamycin.[2] A combination of CsH + PGE2 is currently considered a "super-cocktail" for difficult-to-transduce CD34+ subpopulations, targeting both the physical entry barrier (IFITM3) and the intracellular signaling state.

Optimized Experimental Protocol

This protocol is designed for human CD34+ HSPCs but can be adapted for T-cells or murine HSCs. It utilizes a "one-hit" strategy to minimize ex vivo culture time, preserving stemness.[4]

Reagents[6][7]
  • Cyclosporin H: Resuspend in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Lentiviral Vector: Purified, VSV-G pseudotyped.

  • Culture Medium: StemSpan SFEM II (or equivalent) supplemented with SCF, TPO, and FLT3L (100 ng/mL each).

Workflow Diagram

Workflow Isolation CD34+ Isolation (mPB or CB) PreStim Pre-stimulation 16-24 Hours (SCF, TPO, FLT3L) Isolation->PreStim Transduction Transduction + CsH (8-10 µM) + LV (MOI 10-50) PreStim->Transduction Add Enhancers Wash Washout (Remove Virus/CsH) Transduction->Wash 12-24 Hours Culture Downstream App (Transplantation/Culture) Wash->Culture

Figure 2: Optimized "One-Hit" Transduction Workflow.

Step-by-Step Methodology
  • Thawing & Pre-stimulation:

    • Thaw CD34+ cells and resuspend in Culture Medium at

      
       cells/mL.
      
    • Culture for 16–24 hours to induce cell cycling (LVs transduce cycling cells more efficiently).

  • Transduction Setup:

    • Dilute CsH stock (10 mM) to a working concentration.

    • Final Concentration: 8–10 µM in the transduction well.

    • Optional: Add PGE2 (10 µM) simultaneously for additive effects.

  • Viral Addition:

    • Add Lentiviral vector at the desired Multiplicity of Infection (MOI). Typical range: MOI 10–50 .

    • Ensure CsH is added before or simultaneously with the virus. IFITM3 degradation is rapid (within hours).

  • Incubation:

    • Incubate cells for 12–24 hours .

    • Note: Extended exposure to CsH (>48h) is unnecessary as entry occurs early.

  • Washout:

    • Centrifuge cells (300 x g, 5 min).

    • Remove supernatant containing virus and CsH.

    • Resuspend in fresh medium for expansion or prepare immediately for transplantation.

Troubleshooting & Quality Control

ObservationPossible CauseCorrective Action
Low Transduction (<20%) High endogenous IFITM3 levelsIncrease CsH to 10 µM; Combine with PGE2.
High Cell Death DMSO toxicity or Vector toxicityEnsure DMSO <0.1% final. Purify vector (remove cellular debris).
Loss of Stemness (CD34+CD90+) Prolonged culture timeAdhere to "one-hit" protocol (total time <48h). CsH itself preserves stemness better than CsA.
Variable results between donors Donor variability in IFITM3 expressionCsH is specifically useful here; it standardizes transduction rates across donors with varying basal IFITM3 levels.[2][5][6]

References

  • Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.[2][6] Cell Stem Cell, 23(6), 820-832.

  • Gazit, R., et al. (2020). Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells.[7] Scientific Reports, 10, 1766.

  • Heffner, G. C., et al. (2018). Prostaglandin E2 increases lentiviral vector transduction efficiency of adult human hematopoietic stem and progenitor cells. Molecular Therapy, 26(1), 320-328.

  • Solis, G. P., et al. (2025). A modified cyclosporine enhances lentivector transduction ex vivo and in vivo by degrading IFITM3. bioRxiv.[3]

  • Zonari, E., et al. (2017). Efficient Ex Vivo Engineering of Human Hematopoietic Stem Cells for Gene Therapy. Stem Cell Reports, 8(4), 977-990.

Sources

Technical Monograph: Cyclosporin A vs. Cyclosporin H

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Divergence and Experimental Utility

Executive Summary

This technical guide delineates the critical pharmacological and structural distinctions between Cyclosporin A (CsA) and its stereoisomer, Cyclosporin H (CsH).[1] While CsA is the prototypical calcineurin inhibitor used widely for immunosuppression, CsH is a non-immunosuppressive analog that functions as a potent Formyl Peptide Receptor 1 (FPR1) antagonist.

For researchers, the utility of CsH lies in its ability to serve as a rigorous negative control for calcineurin-dependent studies and as a specific tool for interrogating FPR1-mediated inflammation and viral transduction pathways. This guide provides the mechanistic grounding and protocols necessary to utilize these compounds effectively.

Structural Biochemistry: The Stereochemical Switch

The functional divergence between CsA and CsH stems from a single stereochemical inversion at position 11 of the cyclic undecapeptide ring.

  • Cyclosporin A (CsA): Contains N-methyl-L-valine at position 11.[2] This conformation is essential for high-affinity binding to Cyclophilin A (CypA), a prerequisite for calcineurin inhibition.

  • Cyclosporin H (CsH): Contains N-methyl-D-valine at position 11.[2][3][4] This inversion drastically alters the "effector domain" of the molecule, abolishing CypA binding affinity while creating a high-affinity pharmacophore for the Formyl Peptide Receptor 1 (FPR1).

Implication: The position 11 inversion renders CsH unable to form the ternary complex (CsH-CypA-Calcineurin), thereby eliminating immunosuppressive activity while retaining membrane permeability and other off-target interactions.

Mechanistic Divergence
A. The Calcineurin/NFAT Pathway (CsA Specific)

CsA exerts its immunosuppressive effect by binding to the cytosolic protein Cyclophilin A (CypA). The resulting complex binds to and inhibits the phosphatase activity of calcineurin (CaN).

  • Mechanism: CaN inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).

  • Outcome: NFAT remains phosphorylated and cytosolic, preventing the transcription of IL-2 and other cytokines essential for T-cell proliferation.

  • CsH Status: Inactive. CsH does not bind CypA with sufficient affinity to inhibit calcineurin.

B. The FPR1 Signaling Pathway (CsH Specific)

CsH is a potent, selective antagonist of FPR1, a G-protein coupled receptor (GPCR) involved in neutrophil chemotaxis and oxidative burst.

  • Mechanism: CsH competes with formylated peptides (e.g., fMLF) for the FPR1 binding pocket.

  • Outcome: Blockade of G-protein activation, Calcium (

    
    ) mobilization, and superoxide anion release.
    
  • CsA Status: Weak/Non-selective. CsA displays negligible antagonism at FPR1 compared to CsH.

C. Viral Transduction Enhancement (CsH Application)

Recent data identifies CsH as a superior enhancer of lentiviral transduction in Hematopoietic Stem Cells (HSCs).[5][6]

  • Mechanism: CsH degrades IFITM3 (Interferon-induced transmembrane protein 3), a restriction factor that blocks viral entry.[5][7]

  • Advantage: Unlike CsA, CsH enhances transduction without inhibiting calcineurin, avoiding toxicity and immunosuppression in the target cells.

Quantitative Comparison Data
ParameterCyclosporin A (CsA)Cyclosporin H (CsH)
Primary Target Cyclophilin A (CypA)Formyl Peptide Receptor 1 (FPR1)
Secondary Effect Calcineurin Inhibition (via CypA)IFITM3 Degradation
CypA Binding Affinity (

)
~13–37 nM [1]> 1000 nM (Negligible) [2]
FPR1 Antagonism (

)
> 10

M (Weak)
~0.1

M (Potent) [3]
Calcineurin Inhibition Potent (

~5–20 nM)
Inactive
Immunosuppression Yes (T-cell block)No
Lentiviral Enhancement Yes (via CypA-Capsid block)Yes (via IFITM3 degradation) [4]
Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways of CsA and CsH.

CsA_vs_CsH_Mechanism CsA Cyclosporin A (L-MeVal-11) CypA Cyclophilin A (CypA) CsA->CypA High Affinity (Kd ~30nM) CsH Cyclosporin H (D-MeVal-11) CsH->CypA No Binding FPR1 FPR1 Receptor (GPCR) CsH->FPR1 Antagonizes (Ki ~100nM) IFITM3 IFITM3 (Viral Restriction) CsH->IFITM3 Degrades Complex CsA-CypA Complex CypA->Complex G_prot G-Protein Signaling FPR1->G_prot Viral Lentiviral Transduction IFITM3->Viral Restricts CaN Calcineurin (Phosphatase) Complex->CaN Inhibits NFAT NFAT Activation (T-Cell Response) CaN->NFAT Required for Inflam Chemotaxis & Oxidative Burst G_prot->Inflam

Caption: Mechanistic bifurcation of Cyclosporin stereoisomers. CsA targets the CypA-Calcineurin axis, while CsH targets FPR1 and IFITM3.

Experimental Protocols
Protocol A: Validating Calcineurin-Dependence (The Negative Control Strategy)

Purpose: To confirm if a biological effect observed with CsA is truly due to calcineurin inhibition or an off-target effect. Logic: If CsA inhibits the phenotype but CsH does not, the mechanism is likely calcineurin-dependent. If both inhibit, the mechanism is off-target (e.g., MDR1 inhibition or mitochondrial pore transition).

  • Preparation:

    • Prepare 10 mM stock solutions of CsA and CsH in DMSO.

    • Dilute to working concentrations (typically 0.1 – 1.0

      
      M) in culture media.
      
  • Cell Stimulation:

    • Use Jurkat T-cells or primary PBMCs.

    • Stimulate with PMA (10 ng/mL) and Ionomycin (1

      
      M) to induce NFAT translocation.
      
  • Treatment:

    • Group 1: Vehicle (DMSO).

    • Group 2: CsA (1

      
      M) + Stimulus.
      
    • Group 3: CsH (1

      
      M) + Stimulus.
      
  • Readout (NFAT Dephosphorylation):

    • Lyse cells and perform Western Blot for NFATc1.

    • Expected Result: CsA treatment results in phosphorylated (higher MW) NFAT bands. CsH treatment results in dephosphorylated (lower MW) NFAT bands similar to the vehicle control.

Protocol B: FPR1 Antagonism Assay (Calcium Flux)

Purpose: To quantify the FPR1 antagonist activity of CsH.

  • Cell Loading:

    • Load human neutrophils or FPR1-transfected HL-60 cells with a calcium-sensitive dye (e.g., Fluo-4 AM, 2

      
      M) for 30 minutes at 37°C.
      
    • Wash cells 2x with HBSS (Ca/Mg free) to remove extracellular dye.

  • Baseline Establishment:

    • Resuspend cells in HBSS containing

      
       and 
      
      
      
      .
    • Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Inhibition Phase:

    • Add CsH (titrate 10 nM – 10

      
      M) or Vehicle. Incubate for 5 minutes.
      
  • Agonist Challenge:

    • Inject fMLF (N-Formylmethionyl-leucyl-phenylalanine) at

      
       concentration (typically 10-100 nM).
      
  • Data Analysis:

    • Record peak fluorescence intensity.

    • Calculate % Inhibition relative to Vehicle + fMLF.

    • Success Criteria: CsH should dose-dependently inhibit the calcium spike with an

      
       in the nanomolar range (~100 nM).
      
Experimental Workflow Decision Tree

Use this workflow to select the correct reagent for your specific research question.

Experimental_Workflow Start Research Objective Q1 Are you studying Immunosuppression? Start->Q1 Q2 Are you studying Viral Transduction? Q1->Q2 No UseCsA Use Cyclosporin A (Inhibits Calcineurin) Q1->UseCsA Yes Q3 Are you studying Neutrophil Chemotaxis? Q2->Q3 No UseCsH Use Cyclosporin H (Enhances via IFITM3) Q2->UseCsH Yes (HSCs) UseCsH_FPR Use Cyclosporin H (Blocks FPR1) Q3->UseCsH_FPR Yes (FPR1) Control Use CsH as Negative Control (Validates CaN dependence) Q3->Control No (General Control)

Caption: Decision matrix for selecting CsA or CsH based on experimental intent.

References
  • Comparison of binding affinities of cyclosporin A and derivatives to cyclophilins. Source: Journal of Biological Chemistry. URL:[Link] Note: Establishes CsA Kd ~37 nM for CypA.

  • Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine. Source: Journal of Immunology.[8] URL:[Link] Note: Defines CsH as an FPR1 antagonist with Kd ~90 nM.

  • Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. Source: Cell Stem Cell (NIH). URL:[Link] Note: Identifies IFITM3 degradation mechanism.

  • Cyclosporin Structure and Permeability: From A to Z and Beyond. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Note:[1][2][4][7][9][10][11][12][13] Comprehensive review of structural differences (position 11).[2]

Sources

Deuterium-labeled internal standards for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantitation in LC-MS/MS: The Definitive Guide to Deuterium-Labeled Internal Standards

Executive Summary: The Gold Standard of Bioanalysis

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of your data is only as robust as your normalization strategy. While structural analogs were once common, Stable Isotope Labeled Internal Standards (SIL-IS) have become the regulatory gold standard for compensating for matrix effects, extraction efficiency, and ionization variability.

Among SIL-IS options, Deuterium (


H)  labeling is the most accessible and cost-effective approach. However, it is not without physical pitfalls. Unlike Carbon-13 (

C) or Nitrogen-15 (

N), Deuterium introduces physicochemical changes to the molecule that can alter chromatographic retention—a phenomenon known as the Deuterium Isotope Effect .

This guide provides a rigorous technical framework for selecting, validating, and utilizing deuterium-labeled standards to ensure your bioanalytical methods meet the stringency of FDA and EMA guidelines.

Mechanistic Foundation: The Deuterium Isotope Effect

To master deuterium labeling, one must understand the underlying physics that differentiates a Carbon-Deuterium (C-D) bond from a Carbon-Hydrogen (C-H) bond.[1][2]

The Physicochemical Shift

The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability.[1] In Reversed-Phase Liquid Chromatography (RPLC) , this manifests as a reduction in lipophilicity.

  • The Result: Deuterated isotopologues typically elute earlier than their non-labeled analytes (Inverse Isotope Effect).[1][2]

  • The Risk: If the retention time (RT) shift is too large, the IS and the analyte may elute in different matrix environments.[3] If the analyte elutes in a region of high ion suppression (e.g., co-eluting phospholipids) and the IS elutes earlier in a cleaner region, the IS fails to compensate for the signal loss, leading to inaccurate quantitation.

Mass Resolution Requirements

The mass difference (


) must be sufficient to prevent Isotopic Overlap . Natural carbon-13 abundance creates an "isotopic envelope" (M+1, M+2 peaks) for the analyte.
  • Rule of Thumb: For small molecules (<500 Da), a minimum label of +3 Da (

    
    )  is required to shift the IS mass beyond the naturally occurring M+2 isotope of the analyte.
    
  • Halogen Warning: If your molecule contains Chlorine or Bromine, their distinct isotopic patterns requires a much larger mass shift (often +5 or +7 Da) to avoid interference.

Strategic Selection: A Decision Framework

Selecting the correct deuterium-labeled standard is not merely about availability; it is about chemical stability and mass spectral distinctness.

Critical Selection Criteria
  • Label Position (The "Non-Exchangeable" Rule):

    • Avoid: Labile protons on heteroatoms (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ). These will rapidly exchange with protons in the mobile phase (H/D exchange), causing the label to disappear before detection.
    • Select: Deuterium placed on the carbon backbone, preferably on aromatic rings or aliphatic chains that are metabolically stable and chemically inert.

  • Isotopic Purity:

    • High isotopic purity (

      
      ) is essential. If the standard contains a significant percentage of 
      
      
      
      (unlabeled) material, it will contribute to the analyte signal, artificially inflating the calculated concentration (a phenomenon called "contribution to analyte").
Data Visualization: IS Selection Logic

IS_Selection_Logic Start Candidate Deuterated Standard Q1 Are D atoms on Heteroatoms (O, N, S)? Start->Q1 Reject1 REJECT (Risk of H/D Exchange) Q1->Reject1 Yes Q2 Is Mass Shift >= +3 Da? Q1->Q2 No Reject2 REJECT (Interference with Natural Isotopes) Q2->Reject2 No Q3 Does it contain Cl or Br? Q2->Q3 Yes Q4 Is Mass Shift >= +5 Da? Q3->Q4 Yes Q5 Chromatographic Test: Does it Co-elute? Q3->Q5 No Q4->Reject2 No Q4->Q5 Yes Q5->Reject1 RT Shift > 0.2 min Final VALID SELECTION Q5->Final RT Shift < 0.05 min

Figure 1: Decision tree for selecting a scientifically robust deuterium-labeled internal standard.

Comparative Analysis: Deuterium vs. C/ N

While Deuterium is the industry workhorse, it is vital to understand when to escalate to


C or 

N labeled standards.
FeatureDeuterium (

H) Labeled IS

C /

N Labeled IS
Cost Low to ModerateHigh
Synthesis Often simpler (H/D exchange or reduction)Complex (requires building block synthesis)
Chromatography Risk of RT Shift (elutes earlier)Perfect Co-elution (No isotope effect)
Stability Potential for H/D exchange if acidicExtremely Stable
Best Use Case Routine small molecule quantitationHigh-precision clinical assays; Large molecules

Experimental Workflow & Validation Protocol

This protocol ensures that your IS is not just present, but actively correcting for variability.

Step 1: Stock Preparation & Equilibration
  • Dissolve the Deuterated IS in a solvent compatible with your sample matrix.

  • Equilibration: Allow the working solution to equilibrate at room temperature for at least 1 hour. This ensures any potential rapid exchange of labile protons (if imperfectly selected) stabilizes before spiking.

Step 2: The "Cross-Talk" Check (Crucial Validation)

Before running samples, you must quantify the Signal Contribution .

  • IS Interference: Inject a blank sample spiked only with the IS. Monitor the Analyte MRM transition.

    • Acceptance Criteria: Signal should be < 20% of the Lower Limit of Quantitation (LLOQ).

  • Analyte Interference: Inject a sample spiked only with the Analyte at the Upper Limit of Quantitation (ULOQ). Monitor the IS MRM transition.

    • Acceptance Criteria: Signal should be < 5% of the average IS response.

Step 3: Matrix Factor Evaluation

Calculate the IS-Normalized Matrix Factor to prove the IS is compensating for suppression.




  • Goal: The IS-Normalized MF should be close to 1.0, indicating the IS and Analyte are experiencing identical suppression.

Data Visualization: The Bioanalytical Workflow

LCMS_Workflow cluster_QC QC Monitoring Sample Biological Sample (Plasma/Urine) Spike Spike Deuterated IS (Fixed Conc.) Sample->Spike Extract Sample Extraction (PPT / SPE / LLE) Spike->Extract Equilibration LC LC Separation (Monitor RT Shift) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Ratio Calculation (Analyte Area / IS Area) MS->Data Check Check IS Response Variation Data->Check Check->Sample Fail (>50% var) Check->Data Pass

Figure 2: End-to-end workflow for utilizing SIL-IS in bioanalysis, highlighting the critical QC feedback loop.

Troubleshooting Common Failure Modes

SymptomRoot CauseCorrective Action
IS Response Drift Inconsistent spiking or matrix enhancement/suppression variability.Check pipette accuracy. Review extraction recovery. Ensure IS is added before extraction.[4]
Split Peaks (IS only) Deuterium scrambling or rotamers.Check pH of mobile phase. Verify IS purity.
High Background in Analyte Channel Impure IS (contains

).
Purchase higher enrichment IS (>99.5%). Reduce IS concentration.
RT Shift > 0.1 min High number of Deuterium labels (

) on a small molecule.
Switch to a column with different selectivity (e.g., Phenyl-Hexyl) or reduce the number of labels if mass resolution permits.

References

  • BenchChem. (2025).[1][2] Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Retrieved from 1

  • U.S. Food and Drug Administration (FDA). (2019).[5] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from 6[7][8]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Selection.[9] Retrieved from 9

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from 3

  • American Chemical Society (ACS). (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry.[1][3][4][5][9][10][11][12] Retrieved from 13

Sources

Physical and chemical properties of deuterated cyclosporins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical and Pharmacokinetic Profiling of Deuterated Cyclosporins

Executive Summary

This technical guide analyzes the structural, physicochemical, and pharmacokinetic properties of deuterated cyclosporin analogs. Targeted at drug development professionals, this document details the application of the Deuterium Switch —the strategic replacement of hydrogen atoms with deuterium (²H) at metabolic "soft spots" within the Cyclosporin A (CsA) macrocycle. This modification exploits the Kinetic Isotope Effect (KIE) to enhance metabolic stability and reduce clearance without altering the drug's core pharmacology or binding affinity for cyclophilin.

Structural Biology & Deuterium Design Strategy

Cyclosporin A (CsA) is a neutral, lipophilic cyclic undecapeptide (11 amino acids). Its efficacy is limited by a narrow therapeutic index and variable bioavailability, driven largely by extensive first-pass metabolism via CYP3A4 .

The Metabolic "Soft Spots"

To optimize CsA via deuteration, one must target the specific carbon-hydrogen bonds cleaved during the rate-limiting steps of metabolism.

  • Amino Acid 1 (MeBmt): The unique amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.

    • Metabolic Event:[1][2] Hydroxylation at the terminal eta-carbon (Cη) or the gamma-carbon (Cγ) of the side chain produces the major metabolite AM1 .

    • Deuteration Strategy: Saturation of the allylic or vinylic positions of the MeBmt side chain with deuterium.

  • Amino Acid 9 (MeLeu): N-methylleucine.[3]

    • Metabolic Event:[1][2] Hydroxylation at the gamma-carbon (Cγ) produces metabolite AM9 .

    • Deuteration Strategy: Replacement of the γ-hydrogens with deuterium.

  • Amino Acid 4 (MeLeu): N-methylleucine.

    • Metabolic Event:[1][2] N-demethylation produces metabolite AM4N .

Visualization: Structural Targeting Map

DeuteriumTargeting cluster_sites Metabolic Soft Spots (CYP3A4 Targets) CsA Cyclosporin A (CsA) Cyclic Undecapeptide Site1 Residue 1: MeBmt Target: Eta/Gamma Carbon CsA->Site1 Site9 Residue 9: MeLeu Target: Gamma Carbon CsA->Site9 Site4 Residue 4: MeLeu Target: N-Methyl Group CsA->Site4 Metabolites Primary Metabolites (High Clearance) Site1->Metabolites Hydroxylation (AM1) Deuterated Deuterated Analog (High Stability) Site1->Deuterated C-H -> C-D subst. (Blocks AM1) Site9->Metabolites Hydroxylation (AM9) Site9->Deuterated C-H -> C-D subst. (Blocks AM9) Site4->Metabolites N-Demethylation (AM4N)

Figure 1: Strategic mapping of deuterium incorporation sites on the Cyclosporin A scaffold to block primary metabolic pathways.

Physicochemical Properties

Deuterium is an isostere of hydrogen. Consequently, deuterated cyclosporins retain the fundamental physicochemical profile of the parent molecule, ensuring that formulation strategies (e.g., microemulsions) and receptor binding (Cyclophilin A) remain applicable.

PropertyCyclosporin A (Parent)Deuterated Cyclosporin (d-CsA)Impact of Deuteration
Molecular Weight 1202.61 g/mol 1202.61 + n (approx. +1 per D)Slight increase; detectable by Mass Spec.
Lipophilicity (LogP) ~2.92 (Experimental)~2.90 - 2.92Negligible change; C-D bond is slightly less lipophilic due to lower polarizability.
Solubility (Water) ~27 µg/mL (Poor)~27 µg/mLNo significant change. BCS Class II remains.
Conformation Chameleonic (cis/trans isomerism at MeLeu-9 peptide bond)Identical conformational ensembleIsostructural. Retains "bound" (trans) and "free" (cis/trans) states.
Bond Strength C-H Bond Dissociation Energy (BDE) ~98 kcal/molC-D BDE ~100 kcal/molCritical: C-D bond is stronger, requiring higher activation energy for cleavage.

Expert Insight: The "Chameleonic" nature of CsA involves a cis-peptide bond between MeLeu-9 and MeLeu-10 in non-polar solvents (and the crystal structure), which isomerizes to trans upon binding to Cyclophilin. Deuteration at the side chain of MeLeu-9 does not sterically hinder this isomerization, preserving the drug's immunosuppressive mechanism.

Synthesis & Manufacturing Protocols

Total synthesis of deuterated CsA is inefficient. The industry standard is a Semi-Synthetic approach starting from fermentation-derived Cyclosporin A. This protocol focuses on modifying the MeBmt side chain (Residue 1), a primary metabolic site.

Protocol: Semi-Synthesis of d-MeBmt-CsA

Objective: Introduce deuterium into the alkenyl side chain of Residue 1.

Reagents:

  • Cyclosporin A (Starting Material)[2][3][4][5][6][7][8]

  • Acetic Anhydride / DMAP (Protection)

  • Osmium Tetroxide (OsO₄) / Sodium Periodate (NaIO₄) (Cleavage)

  • Deuterated Triphenylphosphonium salt (Wittig Reagent)

Workflow:

  • Acetylation (Protection):

    • React CsA with acetic anhydride and dimethylaminopyridine (DMAP) to protect the secondary hydroxyl group at the

      
      -position of MeBmt.
      
    • Result: Acetyl-CsA.[2]

  • Oxidative Cleavage (The "Cut"):

    • Treat Acetyl-CsA with OsO₄ (catalytic) and NaIO₄ (excess) in a dioxane/water mixture.

    • Mechanism:[][10][11][12] Cleavage of the double bond between C

      
       and C
      
      
      
      .
    • Result:Cyclosporin Aldehyde Intermediate (CHO at C

      
      ).
      
  • Wittig Reaction (The "Switch"):

    • Prepare a phosphorous ylide using a deuterated alkyl triphenylphosphonium halide (e.g.,

      
      ).
      
    • React the ylide with the Cyclosporin Aldehyde.

    • Mechanism:[][10][11][12] Reformation of the double bond with deuterium incorporation at the vinylic or allylic positions.

    • Result: Deuterated Acetyl-CsA.

  • Deprotection:

    • Hydrolyze the acetyl group using mild base (e.g., K₂CO₃ in Methanol/Water).

    • Final Product:Deuterated Cyclosporin A (d-CsA) .

Metabolic Stability & Pharmacokinetics[13]

The core value proposition of deuterated cyclosporins is the Primary Kinetic Isotope Effect (KIE) .

Mechanism of Action: The Deuterium Wall

CYP3A4 metabolizes CsA via oxidative attack on C-H bonds. The rate-limiting step is the abstraction of a hydrogen atom.

  • Equation:

    
    
    
  • Because deuterium is heavier, the Zero Point Energy (ZPE) of the C-D bond is lower than that of the C-H bond.

  • Result: The activation energy to break the C-D bond is higher. If

    
    , the metabolism is significantly slowed.
    
Metabolic Switching (Shunting)

When the primary metabolic route (e.g., AM1 formation) is blocked by deuterium, the enzyme may:

  • Slow down overall clearance: Increasing half-life (

    
    ) and Area Under the Curve (AUC).
    
  • Switch pathways: Force metabolism to a secondary, slower, or less toxic site (Metabolic Shunting).

Visual: Metabolic Pathway Modification

MetabolicSwitch cluster_csa Native Cyclosporin A cluster_dcsa Deuterated Cyclosporin (d-CsA) CsA_Native CsA (H-Bonded) Met_AM1 AM1 Metabolite (Rapid Formation) CsA_Native->Met_AM1 CYP3A4 Fast (kH) Met_AM9 AM9 Metabolite CsA_Native->Met_AM9 CYP3A4 CsA_Deut d-CsA (D-Bonded) Met_AM1_D AM1 Formation Blocked/Slowed CsA_Deut->Met_AM1_D CYP3A4 Slow (kD) Met_Renal Renal Excretion (Unchanged Drug) CsA_Deut->Met_Renal Increased Exposure

Figure 2: The Kinetic Isotope Effect (KIE) slows the primary metabolic pathway (AM1), resulting in higher systemic exposure of the parent drug.

Experimental Validation Protocols

To validate the superior properties of a deuterated analog, the following self-validating protocols are required.

In Vitro Microsomal Stability Assay

Purpose: Determine the Intrinsic Clearance (


) and calculate the in vitro KIE.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrates:

    • Test: d-CsA (1 µM).

    • Control: Native CsA (1 µM).

    • Positive Control: Midazolam (CYP3A4 probe) or Verapamil.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation: 37°C for 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (e.g., Cyclosporin D).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Calculation:

  • Plot ln(% remaining) vs. time. Slope =

    
    .
    
  • KIE Value:

    
    . A value > 1.5 indicates a significant stabilizing effect.
    

References

  • Wenger, R. M. (1984). Synthesis of Cyclosporine and Analogues: Structural Requirements for Immunosuppressive Activity. Angewandte Chemie International Edition. Link

  • Naesens, M., et al. (2009). Calcineurin Inhibitor Nephrotoxicity. Clinical Journal of the American Society of Nephrology. Link

  • Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences. Link

  • Gant, T. G., & Sarshar, S. (2003). Deuterated Cyclosporine Analogs and Their Use as Immunomodulating Agents. US Patent 6,605,593 B1. Link

  • Christians, U., & Sewing, K. F. (1993). Cyclosporin metabolism in transplant patients. Pharmacology & Therapeutics.[2][7][8][13] Link

  • Kessler, H., et al. (1990). Complexation and medium effects on the conformation of cyclosporin A studied by NMR spectroscopy and molecular dynamics calculations. Biochemical Pharmacology. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Pharmacokinetic Profiling of Cyclosporin H in Whole Blood Using LC-MS/MS with Cyclosporin H-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclosporin H (CsH) is a stereoisomer of Cyclosporin A (CsA) that functions as a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). Unlike CsA, CsH exhibits negligible immunosuppressive activity, making it a critical candidate for studying inflammatory pathways without compromising the host immune system.[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of CsH in whole blood.[3] By utilizing Cyclosporin H-d4 as a stable isotope-labeled internal standard (SIL-IS), this method actively corrects for the severe matrix effects and ionization suppression characteristic of cyclosporin analysis.[2]

Introduction & Scientific Rationale

The Pharmacological Distinction

While Cyclosporin A is a calcineurin inhibitor used to prevent transplant rejection, Cyclosporin H is the 11-D-N-methylvaline epimer of CsA. This subtle stereochemical inversion abolishes binding to cyclophilin, thereby removing immunosuppressive toxicity while retaining high affinity for FPR1.[1][2] Accurate pharmacokinetic (PK) profiling is essential to distinguish CsH levels from endogenous interferences or co-administered CsA.

The Analytical Challenge: Isomerism and Rotamers

Developing a PK assay for CsH presents two specific challenges:

  • Isobaric Interference: CsH and CsA share the same molecular weight (~1202.6 Da) and fragmentation patterns. They must be chromatographically resolved to prevent cross-quantification.[1]

  • Peak Broadening: Cyclosporins exist as interconverting conformers (rotamers) at room temperature, leading to broad, split peaks on chromatograms.[1][2]

  • Adsorption: CsH is highly lipophilic and adheres avidly to plastic surfaces, necessitating specific handling protocols.[1][2]

The Solution: CsH-d4 and Thermal Control

This protocol employs Cyclosporin H-d4 (CsH-d4) as the internal standard. Unlike a generic CsA-d4 IS, CsH-d4 co-elutes specifically with CsH, providing precise correction for matrix effects at the exact point of elution.[1][2] Furthermore, the column oven is maintained at 60°C to accelerate rotamer interconversion, resulting in sharp, symmetrical peaks.[1][2]

Experimental Protocol

Materials and Reagents
  • Analyte: Cyclosporin H (purity >98%).[4]

  • Internal Standard: Cyclosporin H-d4 (isotopic purity >99%).

  • Matrix: Whole Blood (EDTA or Heparin). Note: Whole blood is preferred over plasma due to the high distribution of cyclosporins into erythrocytes.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Formate, Zinc Sulfate (

    
    ).[1][2]
    
Sample Preparation: Protein Precipitation with Zinc Sulfate

Liquid-Liquid Extraction (LLE) is often used, but a modified Protein Precipitation (PPT) with Zinc Sulfate offers a balance of throughput and cleanliness, effectively lysing RBCs to release intracellular drug.[1]

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve CsH and CsH-d4 in glass vials using Methanol to 1 mg/mL.

    • Critical: Do not use plastic microcentrifuge tubes for storage; loss of analyte will occur within hours.[1]

  • Working Solution:

    • Dilute CsH-d4 to 50 ng/mL in 70:30 Methanol:Water (Precipitating Reagent).

  • Extraction Procedure:

    • Aliquot 100 µL of Whole Blood into a polypropylene tube.

    • Add 200 µL of Precipitating Reagent (containing CsH-d4).

    • Add 50 µL of 0.1 M Zinc Sulfate (

      
      ) solution. Purpose: Lyses red blood cells and aids protein flocculation.
      
    • Vortex vigorously for 60 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a glass autosampler vial with a glass insert.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 50 mm, 3.5 µm.[1][2]

  • Column Temperature: 60°C (Essential for peak sharpness).

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][5]

    • Note: Methanol is preferred over Acetonitrile for Cyclosporins to improve solvation and peak shape.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 50% Load
0.5 50% Hold
2.5 95% Ramp
4.0 95% Wash
4.1 50% Re-equilibrate

| 5.5 | 50% | End |[2]

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)

| Cyclosporin H | 1202.6


 | 1184.6 

| 80 | 25 | | Cyclosporin H (Qual) | 1202.6

| 425.3 (Fragment) | 80 | 45 | | Cyclosporin H-d4 (IS) | 1206.6

| 1188.6

| 80 | 25 |[2]

Note: The water loss transition (1202->1184) is the most abundant but less specific. If high background noise is observed, use the fragment ion (425.3).[1][2]

Visualization of Method Logic

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific handling requirements for Cyclosporins.

G Sample Whole Blood Sample (EDTA) Lysis RBC Lysis (ZnSO4 Addition) Sample->Lysis Step 1 IS_Add IS Addition (CsH-d4 in MeOH) Lysis->IS_Add Step 2 Vortex Vortex & Centrifuge (PPT) IS_Add->Vortex Step 3 Supernatant Supernatant Transfer (Glass Vials Only) Vortex->Supernatant Step 4 LCMS LC-MS/MS Analysis (60°C Column) Supernatant->LCMS Step 5

Caption: Step-by-step extraction workflow emphasizing RBC lysis and the use of glass consumables to prevent analyte loss.

Internal Standard Correction Mechanism

Why is CsH-d4 superior to generic CsA-d4? This diagram explains the chromatographic logic.

G cluster_0 Chromatographic Separation Strategy CsA Cyclosporin A (Interference) RT: 3.2 min CsH Cyclosporin H (Analyte) RT: 3.5 min Quantification Normalized Result (Matrix Effect Cancelled) CsH->Quantification Area Ratio Calculation CsH_d4 CsH-d4 (Internal Standard) RT: 3.5 min CsH_d4->Quantification (Analyte Area / IS Area) Matrix Matrix Suppression Zone (Phospholipids) Matrix->CsH Suppresses Signal Matrix->CsH_d4 Suppresses Signal Equally

Caption: CsH-d4 co-elutes with CsH, ensuring identical ionization suppression. CsA is chromatographically separated to prevent isobaric interference.[1]

Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), the method must be validated against the following criteria:

  • Linearity: Calibration curve range 5.0 – 2000 ng/mL (

    
    ).
    
  • Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) for CsH and CsH-d4. The IS-normalized MF should be close to 1.0.

  • Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of LLOQ.[1][5] Tip: If carryover persists, add a needle wash step with 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid.[1][2]

References

  • PubChem. (n.d.).[1] Cyclosporin H | C62H111N11O12.[1] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1][2]

  • Waters Corporation. (n.d.).[1] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Application Note. Retrieved February 2, 2026, from [Link]

  • Herman, J. L., et al. (2023).[1][2] A simple and accurate LC-MS/MS method for monitoring cyclosporin A. Spandidos Publications.[1] Retrieved February 2, 2026, from [Link][1][2]

  • ResearchGate. (2021). Temperature effect on SFC chromatograms of Cyclosporin analogs. Retrieved February 2, 2026, from [Link][1][2]

Sources

Application Note: High-Efficiency Lentiviral Transduction of Hematopoietic Stem Cells using Cyclosporin H

[1][2][3][4]

Executive Summary

Lentiviral vector (LV) gene therapy is the current gold standard for correcting monogenic hematopoietic disorders. However, Hematopoietic Stem and Progenitor Cells (HSPCs) possess a robust, constitutive innate immune defense that severely restricts viral entry.[1] The primary effector of this restriction is Interferon-induced transmembrane protein 3 (IFITM3) , which blocks viral fusion at the endosomal membrane.[2]

This application note details a protocol for utilizing Cyclosporin H (CsH) , a non-immunosuppressive analog of Cyclosporin A, to enhance transduction efficiency.[3] Unlike other enhancers that rely on physical concentration (e.g., Poloxamers) or metabolic modulation (e.g., PGE2), CsH acts mechanistically to degrade IFITM3, thereby removing the physical blockade to viral entry. This protocol is validated for human CD34+ cells and is compatible with clinical-grade manufacturing workflows.

Scientific Rationale & Mechanism of Action[5][6][7]

The Innate Immune Bottleneck

HSCs are evolutionarily primed to resist viral infection. Upon endocytosis of a lentiviral particle, the restriction factor IFITM3 accumulates in the endosomal membrane. It alters membrane fluidity and cholesterol homeostasis, preventing the fusion of the viral envelope with the endosome, effectively trapping the virus until it is degraded.

The Cyclosporin H Solution

Cyclosporin H is distinct from Cyclosporin A (CsA).[3] While CsA inhibits Calcineurin (leading to immunosuppression and potential toxicity), CsH does not. Instead, CsH specifically targets IFITM3 for poly-ubiquitination and subsequent proteasomal degradation.

Key Mechanistic Advantages:

  • Specificity: CsH targets the specific restriction factor (IFITM3) responsible for the block in HSCs.

  • Safety Profile: Lacks the calcineurin-inhibitory activity of CsA, preserving HSC proliferation and differentiation potential.

  • Synergy: Because it acts on an intracellular protein barrier, it works synergistically with physical enhancers like LentiBOOST (Poloxamer 338) that facilitate initial viral adsorption.

Diagram 1: Mechanism of Action (IFITM3 Degradation)

GLentivirusLentiviral VectorEndosomeEndosome EntryLentivirus->EndosomeEndocytosisIFITM3IFITM3 Blockade(Prevents Fusion)Endosome->IFITM3Restricted byFusionViral Fusion &Capsid ReleaseEndosome->FusionPathway ClearedDegradationProteasomalDegradationIFITM3->DegradationRemovedIFITM3->FusionBLOCKSCsHCyclosporin H(Enhancer)CsH->IFITM3Induces UbiquitinationIntegrationGenomic IntegrationFusion->Integration

Figure 1: CsH promotes the degradation of IFITM3, removing the blockade that prevents the Lentiviral envelope from fusing with the endosomal membrane.

Comparative Analysis of Transduction Enhancers

To understand where CsH fits in your pipeline, compare it against standard alternatives.

FeatureCyclosporin H (CsH)Cyclosporin A (CsA)Prostaglandin E2 (PGE2)LentiBOOST (Poloxamer)
Primary Mechanism IFITM3 DegradationIFITM3 Degradation + Calcineurin InhibitioncAMP Upregulation / LDL-R modulationPhysical Membrane Stabilization
Immunosuppressive No YesYes (Modulates inflammation)No
Toxicity Risk LowModerate (Anti-proliferative)Moderate (Apoptosis at high doses)Low
Optimal Concentration 8–10 µM5–10 µM10 µM1 mg/mL
Synergy Potential High (with Poloxamers)ModerateModerateHigh (with CsH or PGE2)

Detailed Experimental Protocol

Phase A: Reagent Preparation

Critical Reagent: Cyclosporin H (CsH)[1][4][5][6][3]

  • Stock Preparation: Dissolve CsH powder in high-grade DMSO to create a 10 mM stock solution.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The target final concentration is 8–10 µM .

Culture Medium (HSC-Basal):

  • StemSpan SFEM II (or equivalent serum-free expansion medium).

  • Cytokine Cocktail: SCF (100 ng/mL), TPO (100 ng/mL), FLT3-L (100 ng/mL), IL-3 (20 ng/mL).

    • Note: IL-3 is optional but recommended for short-term expansion; omit if strict stemness preservation is paramount.

Phase B: HSC Isolation and Pre-stimulation

Rationale: Lentiviruses transduce dividing cells more efficiently. Pre-stimulation pushes quiescent (G0) CD34+ cells into G1/S phase.

  • Thaw/Isolate: Thaw cryopreserved human CD34+ cells or isolate fresh from Leukopak/Bone Marrow.

  • Seed: Resuspend cells at 1.0 x 10^6 cells/mL in HSC-Basal medium.

  • Incubate: Culture for 16–24 hours at 37°C, 5% CO2.

    • Expert Tip: Do not exceed 24 hours pre-stimulation if the goal is to preserve Long-Term HSCs (LT-HSCs).

Phase C: Transduction (The CsH Step)[2]

Rationale: CsH must be present during the viral entry window (0–6 hours).

  • Prepare Transduction Mix:

    • Calculate the required volume of Lentiviral Vector (LV) based on desired MOI (Multiplicity of Infection). Typical MOI: 20–100.

    • Add Cyclosporin H to the cell suspension to a final concentration of 10 µM .

    • (Optional but Recommended): Add LentiBOOST (Poloxamer 338) at 1 mg/mL for synergistic enhancement.

  • Infection:

    • Add the viral vector to the cells.

    • Mix gently by pipetting.

    • Plate: Transfer to a multi-well plate (e.g., 96-well U-bottom for small scale, bags for clinical scale).

  • Incubation:

    • Incubate for 16–24 hours at 37°C.

    • Note: Unlike spinoculation protocols, CsH works chemically; centrifugation is not strictly necessary but can be combined if desired.

Phase D: Washout and Post-Transduction

Rationale: Prolonged exposure to high-dose cytokines or enhancers is unnecessary once viral integration has occurred.

  • Wash: Collect cells and centrifuge (300 x g, 5 mins).

  • Resuspend: Remove supernatant (containing virus and CsH) and wash 1x with PBS or fresh medium.

  • Culture: Resuspend in fresh HSC-Basal medium (maintenance) or differentiation medium depending on the downstream assay.

  • Analysis: Wait at least 72 hours post-transduction before analyzing for reporter expression (GFP/mCherry) or Vector Copy Number (VCN) to allow for integration and expression.

Workflow Visualization

Diagram 2: Experimental Timeline

WorkflowDayMinus1Day -1:Thaw & Pre-stimulate(Cytokines only)Day0Day 0:TRANSDUCTION(+ Virus, + CsH 10µM)DayMinus1->Day0 16-24 hrs Day1Day 1:Washout(Remove CsH/Virus)Day0->Day1 16-24 hrs Day4Day 4+:Analysis(FACS / qPCR)Day1->Day4 72 hrs Expansion

Figure 2: Temporal workflow for CsH-enhanced transduction. Critical addition of CsH occurs at Day 0.

Quality Control & Validation

To validate the efficacy of this protocol, the following metrics must be assessed:

  • Vector Copy Number (VCN):

    • Extract genomic DNA (gDNA) 7 days post-transduction.

    • Perform qPCR targeting the Psi packaging signal or WPRE element against a reference gene (e.g., Albumin or TERT).

    • Target: CsH treatment should yield a 2-5x increase in VCN compared to control.

  • Transduction Efficiency (%):

    • Flow cytometry for reporter gene (GFP) or surface marker.[4]

    • Target: >60% positive cells in the CD34+/CD38- stem cell compartment.

  • Cell Viability:

    • 7-AAD or Annexin V staining.

    • Requirement: Viability must remain >85% to ensure CsH is not inducing toxicity.

References

  • Petrillo, C., et al. (2018). Cyclosporin H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.[1][6][3][7] Cell Stem Cell, 23(6), 820-832.[6]

  • Zonari, E., et al. (2017). Efficient Ex Vivo Engineering of Human Hematopoietic Stem Cells for Clinical Application. Stem Cell Reports, 8(4), 977-990.

  • Heffner, G. C., et al. (2018). Prostaglandin E2 increases lentiviral vector transduction efficiency of adult human hematopoietic stem and progenitor cells. Molecular Therapy, 26(1), 320-328.

  • Kajaste-Rudnitski, A., & Naldini, L. (2015). Cellular innate immunity and restriction of viral infection: implications for lentiviral gene therapy in human hematopoietic cells. Human Gene Therapy, 26(4), 201-209.

Application Note: Precision Therapeutic Drug Monitoring of Cyclosporin A and its Epimer Cyclosporin H

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Cyclosporin H-d4 as a Dual-Purpose Internal Standard[1][2]

Executive Summary

Therapeutic Drug Monitoring (TDM) of Cyclosporin A (CsA) is critical due to its narrow therapeutic index and variable pharmacokinetics.[1][2] However, standard TDM protocols often overlook the presence of Cyclosporin H (CsH) , the D-N-methylvaline (position 11) epimer of CsA.[3][1][2] CsH is a pharmacologically inactive degradation product that can form during sample storage or manufacturing, yet it is isobaric (same mass) to CsA.[3][1][2]

This Application Note details a high-performance LC-MS/MS protocol utilizing Cyclosporin H-d4 (CsH-d4).[3][1][2] While traditionally used to quantify the CsH impurity, this protocol demonstrates how CsH-d4 can serve as a robust Internal Standard (IS) for assessing sample integrity (degradation profiling) and, with specific validation, as a structural analogue IS for CsA quantification when stable-isotope labeled CsA (SIL-CsA) is unavailable.[3][1][2]

Key Advantages of this Protocol:

  • Isomer Resolution: Chromatographically separates the active drug (CsA) from its inactive epimer (CsH).[1][2]

  • Sample Integrity: Uses CsH-d4 to accurately quantify pre-analytical degradation (CsA

    
     CsH conversion).
    
  • Cost-Effective Robustness: Provides a validated workflow for laboratories requiring high-throughput analysis of cyclosporin congeners.[3][1]

Chemical & Mechanistic Grounding[1][2][3]
2.1 The Isomer Challenge

Cyclosporin A and Cyclosporin H share the exact molecular formula (


) and nominal mass (1202.6 Da).[1][2]
  • Cyclosporin A (CsA): Contains L-N-methylvaline at position 11.[1] Potent calcineurin inhibitor.[2]

  • Cyclosporin H (CsH): Contains D-N-methylvaline at position 11.[1][2] Non-immunosuppressive; FPR-1 inhibitor.[3][1][2]

Standard LC-MS methods that do not chromatographically separate these isomers risk overestimating CsA concentration if CsH is present, as they share the same MRM transitions (


 1220 

1203).[3][1][2]
2.2 The Role of Cyclosporin H-d4

Cyclosporin H-d4 (


) incorporates four deuterium atoms, shifting the precursor mass by +4 Da.[3][1][2]
  • As an IS for CsH: It is the "Gold Standard" Stable Isotope Labeled (SIL) IS, co-eluting perfectly with CsH and correcting for matrix effects.[3][2]

  • As an IS for CsA: It acts as a Structural Analogue IS .[4] It does not co-elute with CsA (CsH is more retained on C18 phases).[1][2] Therefore, it corrects for extraction efficiency and injection volume but requires careful assessment of matrix effect differences between the CsA and CsH elution windows.

Experimental Protocol
3.1 Materials & Reagents[3][1][2]
  • Analytes: Cyclosporin A (Ref Std), Cyclosporin H (Ref Std).[3][1][2]

  • Internal Standard: Cyclosporin H-d4 (purity > 98% isotopic enrichment).[1][2]

  • Matrix: Whole Blood (EDTA).[1][2][5]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Zinc Sulfate (

    
    ).[3][1][2]
    
3.2 Sample Preparation (Protein Precipitation)

Rationale: Whole blood requires lysis of RBCs where CsA is sequestered.[1][2]


 aids in effective precipitation.[1]
  • Aliquot: Transfer 50 µL of whole blood (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Lysis/IS Addition: Add 25 µL of Internal Standard Working Solution (CsH-d4 at 500 ng/mL in 50:50 MeOH:Water). Vortex gently for 10 seconds.

  • Precipitation: Add 150 µL of Precipitation Reagent (

    
     in MeOH:ACN 80:20).
    
  • Extraction: Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 2mM Ammonium Formate + 0.1% Formic Acid). Vortex to mix.

3.3 LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 Core-Shell (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) or equivalent.[3][1][2]

  • Temperature: 60°C (Critical: High temperature sharpens peaks by accelerating interconversion of cyclosporin rotamers).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

Gradient Profile:

Time (min) % B Event
0.00 50 Loading
0.50 50 Desalting
0.60 90 Rapid Ramp
2.50 100 Elution of CsA (~1.8 min) & CsH (~2.2 min)
3.00 100 Wash
3.10 50 Re-equilibration

| 4.00 | 50 | End |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[3][1][2][4][5]

  • Adduct: Ammonium adduct

    
     is preferred over protonated ion for sensitivity.[1][2]
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cyclosporin A 1219.9 (

)
1202.8 (

)
3015
Cyclosporin H 1219.9 (

)
1202.8 (

)
3015
Cyclosporin H-d4 1223.9 (

)
1206.8 (

)
3015

Note: The transition represents the loss of ammonia (


).[3] Fragmentation to m/z ~100-200 region is possible but often less sensitive than the pseudo-molecular ion transition.[3]
Workflow Visualization

G cluster_lc Chromatographic Logic Sample Whole Blood Sample (50 µL) IS_Add Add IS: Cyclosporin H-d4 (Lysis Step) Sample->IS_Add Precip Precipitation (ZnSO4 / MeOH / ACN) IS_Add->Precip Centrifuge Centrifugation 14,000g, 10 min Precip->Centrifuge LC LC Separation (C18, 60°C) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Separated Isomers CsA_Peak CsA Peak (RT: ~1.8 min) LC->CsA_Peak CsH_Peak CsH Peak (RT: ~2.2 min) LC->CsH_Peak IS_Peak CsH-d4 Peak (RT: ~2.2 min) LC->IS_Peak Data Data Analysis Quantify CsA & CsH MS->Data

Caption: Workflow for simultaneous extraction and quantification of CsA and CsH using CsH-d4 as the internal standard. Note the critical chromatographic separation of the isomers.

Method Validation & Performance
5.1 Specificity and Selectivity

The method must demonstrate baseline resolution (


) between CsA and CsH.
  • CsA: Elutes earlier due to the L-MeVal conformation (more compact/polar interaction).[1][2]

  • CsH/CsH-d4: Elutes later.

  • Validation Step: Inject a high-concentration CsA standard alone. Ensure no peak appears at the CsH retention time (verifies no in-source conversion).

5.2 Matrix Effects (The "Non-Co-elution" Factor)

Since CsH-d4 elutes at the CsH time (~2.2 min) and not the CsA time (~1.8 min), it does not perfectly track matrix suppression for CsA.

  • Requirement: Calculate the Matrix Factor (MF) for both time windows.

  • Acceptance Criteria: The IS-normalized MF should be between 0.85 and 1.15. If suppression differs significantly between 1.8 min and 2.2 min, the method requires further cleanup (e.g., SPE) or the use of CsA-d4 for the CsA analyte.[3]

5.3 Linearity[3][1][2][6]
  • CsA Range: 25 – 1500 ng/mL (Therapeutic Range).[1][2]

  • CsH Range: 10 – 500 ng/mL (Impurity/Degradation Range).[3][1][2]

  • Weighting:

    
     linear regression.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of CsA & CsH Column temperature too low or gradient too shallow.Increase column temp to 60°C; adjust gradient slope.
Low Sensitivity Poor ionization of protonated species.[3]Ensure Ammonium Formate is in mobile phase to form

.[3][1][2]
High CsH in Calibrators Degradation of CsA stock solution.Prepare fresh stock. Store CsA in glass, -20°C, avoid acidic solvents for storage.
IS Signal Drift Matrix buildup on column.Implement a divert valve to send flow to waste before 1.5 min and after 3.0 min.
References
  • Kahan, B. D., et al. (1995).[3][1][2] Therapeutic drug monitoring of cyclosporine: 20 years of progress. Transplantation Proceedings . Link

  • Bona, K., et al. (2023).[3][1][2] A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Annals of Translational Medicine . Link

  • Seger, C., et al. (2009).[3][1][2] Simultaneous determination of four immunosuppressants by means of high speed and robust on-line solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B . Link

  • Brozmanová, H., et al. (2010).[3][1][2] Cyclosporin A and its metabolites: Structure, properties and analysis. Current Pharmaceutical Analysis . Link

  • Toronto Research Chemicals . (2023).[1][2] Cyclosporin H-d4 Product Data Sheet. Link[1][2]

Sources

Application Note: Robust Sample Preparation for Cyclosporin H Quantification in Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Cyclosporin H (CsH) has emerged from the shadow of its famous isomer, Cyclosporin A (CsA), to become a critical analyte in modern drug development. Unlike CsA, CsH lacks immunosuppressive activity due to its low affinity for cyclophilin. Instead, it is a potent antagonist of the Formyl Peptide Receptor 1 (FPR1) and a viral transduction enhancer used to improve gene editing efficiency in hematopoietic stem cells.[1]

The Analytical Challenge: Quantifying CsH in whole blood presents a tripartite challenge:

  • Matrix Complexity: Like all cyclosporins, CsH is highly lipophilic (LogP > 1.4) and partitions significantly into erythrocytes (red blood cells). Plasma analysis is often insufficient due to temperature-dependent redistribution between plasma and RBCs.

  • Isomeric Interference: CsH is a stereoisomer of CsA (position 11 D-N-methylvaline vs. L-isomer). They share the exact same molecular mass (1202.6 Da) and similar fragmentation patterns. Chromatographic separation is non-negotiable.

  • Solubility: The compound is hydrophobic and prone to adsorption on plastic surfaces, requiring careful solvent selection.

This guide details a Protein Precipitation (PPT) protocol coupled with Chemical Lysis , the industry "Gold Standard" for whole blood cyclosporins. This method ensures complete release of the analyte from RBCs, robust protein removal, and high recovery.

Physicochemical Grounding & Methodology

Why Whole Blood?

Cyclosporins exhibit temperature-dependent partitioning between erythrocytes and plasma. In clinical and preclinical settings, analyzing plasma alone risks significant variability if the separation temperature isn't strictly controlled. Whole blood analysis eliminates this variable, measuring the total drug content regardless of compartmentalization.

The Mechanism of Extraction

We utilize a Zinc Sulfate (


) / Methanol  extraction system.
  • Zinc Sulfate (

    
    ):  Acts as a lysing agent. It ruptures the erythrocyte membranes, releasing intracellular CsH. It also complexes with hemoglobin, aiding in its precipitation.
    
  • Methanol (MeOH): An organic solvent that denatures plasma proteins and solubilizes the lipophilic CsH.

  • Ammonium Acetate/Formate: Often added to the mobile phase or extraction solvent to promote the formation of stable adducts (e.g.,

    
    ) in ESI positive mode, which are often more abundant than the protonated ion 
    
    
    
    .

Detailed Protocol: Whole Blood Extraction

Objective: Extract Cyclosporin H from EDTA-anticoagulated whole blood with >90% recovery and minimal matrix effect.

Reagents & Materials
  • Matrix: Whole Blood (K2EDTA or K3EDTA).

  • Internal Standard (IS): Cyclosporin A-d12 (CsA-d12) or Ascomycin. Note: Do not use CsA as an IS if the subject may have been treated with CsA, as it will interfere.

  • Lysis Solution: 0.1 M Zinc Sulfate (

    
    ) in water.
    
  • Precipitation Solvent: 100% Methanol (LC-MS grade) containing Internal Standard (e.g., 10 ng/mL CsA-d12).

  • Equipment: Vortex mixer, Refrigerated Centrifuge (capable of 15,000 x g), 96-well precipitation plate or 1.5 mL microcentrifuge tubes.

Step-by-Step Workflow
StepActionCritical Technical Insight
1 Sample Thawing Thaw whole blood samples at room temperature. Invert gently 10 times to resuspend RBCs. Do not vortex vigorously before aliquoting to avoid hemolysis variance.
2 Aliquot Transfer 50 µL of Whole Blood into a 1.5 mL tube or deep-well plate.
3 Lysis Add 25 µL of 0.1 M Zinc Sulfate . Vortex briefly (5 sec).
4 Precipitation Add 200 µL of Methanol containing IS .
5 Extraction Vortex vigorously for 10 minutes at high speed.
6 Clarification Centrifuge at 15,000 x g for 10 minutes at 4°C.
7 Transfer Transfer 100 µL of supernatant to a clean plate/vial.
8 Dilution (Optional) Add 50 µL of Water (0.1% Formic Acid) to the supernatant.

LC-MS/MS Analytical Considerations

Chromatographic Separation (Critical)

Since CsH and CsA are isobaric (Mass 1202.6), mass spectrometry alone cannot distinguish them if they co-elute. You must achieve baseline chromatographic separation.

  • Column: C18 Solid Core or Hybrid Particle (e.g., Waters CORTECS C18 or BEH C18), 2.1 x 50 mm, 1.6 µm or 2.7 µm.

  • Temperature: 60°C - 70°C .

    • Reasoning: Cyclosporins undergo slow conformational interconversion (cis-trans isomerization of the peptide bond). High column temperature speeds up this kinetics, sharpening the peak shape significantly.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: 10 mM Ammonium Formate in Methanol/Acetonitrile (90:10).

  • Elution: CsH typically elutes before CsA on standard C18 phases due to slight differences in hydrophobicity caused by the D-amino acid substitution.

Mass Spectrometry Settings
  • Ionization: ESI Positive.

  • Precursor Ion:

    
     (m/z ~1219.9) or 
    
    
    
    (m/z ~1202.8). The ammonium adduct is often more stable.
  • Transitions (MRM):

    • CsH Quantifier:

      
       (Ammonia loss) or specific fragment 
      
      
      
      .
    • Note: Always verify fragmentation patterns experimentally; CsH and CsA fragments are nearly identical, reinforcing the need for RT separation.

Workflow Visualization

The following diagram illustrates the critical path for CsH extraction and analysis, highlighting the decision points for quality control.

CsH_Workflow cluster_QC Quality Control Checkpoints Start Whole Blood Sample (K2EDTA) Lysis Lysis Step Add 0.1M ZnSO4 (RBC Rupture) Start->Lysis 50 µL Sample PPT Protein Precipitation Add MeOH + IS (1:4 Ratio) Lysis->PPT +25 µL ZnSO4 Extract Vortex Mixing 10 Minutes (Desorption) PPT->Extract +200 µL Solvent Spin Centrifugation 15,000 x g, 4°C Extract->Spin Supernatant Supernatant Transfer Spin->Supernatant Clarified Extract Dilution Dilution Add Water (0.1% FA) (Prevents Peak Distortion) Supernatant->Dilution LCMS LC-MS/MS Analysis Heated Column (60°C) Separation of CsH/CsA Dilution->LCMS Injection

Figure 1: Step-by-step extraction workflow for Cyclosporin H from whole blood using Zinc Sulfate/Methanol precipitation.

Validation Criteria (Self-Validating System)

To ensure the protocol is performing correctly, assess the following parameters during method development:

ParameterAcceptance CriteriaTroubleshooting
Recovery > 85% (Consistent)If low, increase vortex time or try 50:50 MeOH:ACN as precipitant.
Matrix Effect 85-115%If suppression is high (>20%), switch to Online SPE or perform Liquid-Liquid Extraction (LLE) with TBME.
Isomer Resolution Valley < 10% heightIf CsH and CsA co-elute, lower gradient slope or change column selectivity (e.g., Phenyl-Hexyl).
Hemolysis Impact < 15% deviationCompare lysed vs. non-lysed QC samples. The ZnSO4 step should normalize this.

References

  • Petrillo, C., et al. (2018). "Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells."[2] Cell Stem Cell, 23(6), 820-832. Link

  • Waters Corporation. "The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS." Application Note. Link

  • Recipe Chemicals + Instruments. "ClinMass® LC-MS/MS Complete Kit for Immunosuppressants in Whole Blood." Link

  • Brodney, M. A., et al. (2021). "Cyclosporin Structure and Permeability: From A to Z and Beyond." Journal of Medicinal Chemistry, 64(19), 13807–13833. Link

  • Thermo Fisher Scientific. "Quantification of immunosuppressants in human whole blood by liquid chromatography-tandem mass spectrometry."[3] Technical Note 64916. Link

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Cyclosporin H Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyclosporin H in whole blood. Cyclosporin H, a cyclic undecapeptide and analogue of the widely used immunosuppressant Cyclosporin A, requires precise therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity. This protocol leverages Cyclosporin H-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. We will detail the rationale behind parameter selection, from sample preparation to mass spectrometric detection, and provide a step-by-step workflow designed for researchers, scientists, and drug development professionals.

Foundational Principles: Why LC-MS/MS and SIL-IS?

The Rationale for LC-MS/MS in Therapeutic Drug Monitoring

While immunoassays are available for cyclosporine analysis, they can suffer from significant limitations, including cross-reactivity with metabolites, leading to an overestimation of the active parent drug concentration.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its superior specificity, sensitivity, and accuracy.[2][3] By physically separating the analyte from metabolites via chromatography before detection and employing mass-based detection in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides unambiguous quantification, which is critical for patient management.[3]

The Indispensable Role of Cyclosporin H-d4

The use of a stable isotope-labeled internal standard, such as Cyclosporin H-d4, is paramount for a robust bioanalytical method. An ideal internal standard co-elutes with the analyte and behaves nearly identically during sample extraction, chromatography, and ionization.[4][5] Because Cyclosporin H-d4 is chemically identical to Cyclosporin H, differing only in isotopic mass, it effectively corrects for variability in sample recovery and, most importantly, mitigates unpredictable matrix effects that can suppress or enhance the analyte signal in the mass spectrometer's ion source.[4][6] This ensures that the calculated analyte concentration is accurate and reproducible, a non-negotiable requirement for clinical and pharmaceutical research.

Method Development Strategy: A Step-by-Step Approach

The development of a reliable LC-MS/MS method is a systematic process. While Cyclosporin H shares the same molecular weight as Cyclosporin A, its different stereochemistry and amino acid composition at position 2 can alter its chromatographic behavior and fragmentation pattern, necessitating specific optimization.[7][8]

Analyte Characterization and Precursor Ion Selection

The first step is to determine the optimal precursor ion for MS/MS analysis. Cyclosporins are known to form several adducts in an electrospray ionization (ESI) source, including protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and ammonium adducts ([M+NH₄]⁺).[9] For Cyclosporin A, the ammonium adduct has been shown to provide a more specific and sensitive fragmentation pathway for quantification. This is the logical starting point for Cyclosporin H.

A standard solution of Cyclosporin H is infused directly into the mass spectrometer, and the full scan mass spectrum is acquired to identify the most intense precursor ion.

Compound Chemical Formula Monoisotopic Mass (Da) Predicted [M+NH₄]⁺ (m/z)
Cyclosporin HC₆₂H₁₁₁N₁₁O₁₂1201.841219.87
Cyclosporin H-d4C₆₂H₁₀₇D₄N₁₁O₁₂1205.861223.89
Table 1: Molecular properties of Cyclosporin H and its deuterated internal standard.
MRM Transition Optimization

Once the precursor ion is selected (e.g., m/z 1219.9 for Cyclosporin H), a product ion scan is performed. The precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). The most intense and stable product ions are selected for the MRM transitions. The collision energy (CE) is systematically varied to find the optimal voltage that maximizes the signal for the chosen product ion, typically leaving 10-15% of the precursor ion remaining.[10]

For cyclosporins, a common and highly specific fragmentation is the neutral loss of the ammonium adduct to yield the protonated molecule. This would correspond to the transition m/z 1219.9 → 1202.9 . Additional fragments should also be investigated for use as a qualifier ion to provide an extra layer of identification confidence.

Detailed Analytical Protocol

This protocol outlines a complete workflow from sample receipt to final data acquisition.

Workflow Overview

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Acquisition & Processing A Receive Whole Blood Sample (EDTA tube) B Spike with Cyclosporin H-d4 (Internal Standard) A->B Add fixed amount C Protein Precipitation (e.g., Acetonitrile/Zinc Sulfate) B->C Vortex D Centrifuge to Pellet Debris C->D E Transfer Supernatant D->E F Inject into LC-MS/MS System E->F G LC Separation H MS/MS Detection (MRM) G->H I Integration & Quantification (Ratio of Analyte/IS) H->I

Caption: High-level workflow for Cyclosporin H quantification.

Sample Preparation: Protein Precipitation

This method is rapid, cost-effective, and suitable for high-throughput analysis.[1]

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • To each tube, add 20 µL of the appropriate sample (calibrator, QC, or unknown whole blood).

  • Add 400 µL of precipitation reagent (50% methanol/water containing 0.05 M zinc sulfate and a known concentration of Cyclosporin H-d4, e.g., 30 ng/mL).[1]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

Liquid Chromatography Parameters

A heated C18 column provides excellent separation and peak shape for cyclosporins.[2][11]

Parameter Setting Rationale
Column C18, 50 x 2.1 mm, 2.7 µmStandard phase for hydrophobic molecules; smaller particle size for efficiency.
Mobile Phase A 2 mM Ammonium Acetate, 0.1% Formic Acid in WaterProvides a source of ammonium ions for adduct formation and protons for ionization.
Mobile Phase B 2 mM Ammonium Acetate, 0.1% Formic Acid in MethanolStrong organic solvent for elution.
Flow Rate 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 60°CReduces viscosity, sharpens peaks, and lowers backpressure.[11]
Injection Vol. 5 µL
Gradient 0.0 min: 65% B1.5 min: 95% B1.6 min: 95% B1.7 min: 65% B2.5 min: StopA rapid gradient for high-throughput analysis.
Table 2: Recommended starting parameters for the LC method.
Mass Spectrometry Parameters

The following parameters should be optimized by direct infusion but serve as a robust starting point. Electrospray ionization (ESI) in positive ion mode is used.[12]

MRM_Logic Q1 Q1: Precursor Ion Selection Selects only m/z of [Analyte+NH4]+ Q2 Q2: Collision Cell Fragments precursor ion via Collision-Induced Dissociation (CID) Q1->Q2 Isolates Q3 Q3: Product Ion Selection Selects only m/z of a specific , stable product ion Q2->Q3 Transfers Fragments Detector Detector Q3->Detector Monitors

Caption: The principle of Multiple Reaction Monitoring (MRM) for specificity.

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 400°C
Nebulizer Gas 50 psi
Auxiliary Gas 60 psi
Curtain Gas 25 psi
Collision Gas 5 psi
Table 3: General MS source and gas parameters.[1][12]
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
Cyclosporin H (Quantifier) 1219.91202.91206030
Cyclosporin H (Qualifier) 1219.9Optimized 2nd fragment6060Optimized
Cyclosporin H-d4 (IS) 1223.91206.91206030
Table 4: Optimized MRM transitions and compound-specific parameters.[1]

Method Validation: Ensuring Trustworthiness

A bioanalytical method intended for regulated studies must be fully validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[13][14] This process provides documented evidence that the method is reliable and fit for its intended purpose.[15][16]

Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components or metabolites at the retention time of the analyte and IS.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations (low, mid, high) over several days. Typically, accuracy should be within ±15% of the nominal value, and precision (%CV) should not exceed 15%.

  • Calibration Curve: Demonstrating the linear relationship between concentration and response over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).

References

  • Karapirli, M., Kizilgun, M., Yesilyurt, O., & Yaman, H. (2012). Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS. The Scientific World Journal.
  • Garg, V., & Kothari, D. (2012). Determination of Cyclosporine in Saliva Using Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring.
  • Pawar, R. S., et al. (2024). UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega.
  • ResearchGate. (n.d.). Optimized analytical method for cyclosporin A by high-performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • Hyung, S. J., et al. (2014). Detection of conformation types of cyclosporin retaining intramolecular hydrogen bonds by mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • CHROMacademy. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. Available at: [Link]

  • Li, J., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine. Available at: [Link]

  • Testing.com. (2020). Cyclosporine. Available at: [Link]

  • Waters Corporation. (n.d.). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Available at: [Link]

  • PubMed. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Available at: [Link]

  • ResearchGate. (2014). Detection of conformation types of cyclosporin retaining intramolecular hydrogen bonds by mass spectrometry. Available at: [Link]

  • JETIR. (2023). BEST ANALYTICAL APPROACHES FOR QUANTIFICATION OF CYCLOSPORIN IN HUMAN WHOLE BLOOD -A REVIEW FOCUSED ON HPLC & LC- MS METHODS. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Settings for Mass/Charge (m/z) Transitions for Cyclosporine A (Cys A),... Available at: [Link]

  • PubMed. (2014). Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • QEHB Pathology Departments. (n.d.). Cyclosporin (Ciclosporine). Available at: [Link]

  • YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • HHS.gov. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

  • IJRAR. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Application Note: Cyclosporin H-Mediated Enhancement of Lentiviral Gene Delivery in Hematopoietic Stem Cells

[1][2][3][4][5][6][7]

Executive Summary

Efficient gene transfer into primitive Hematopoietic Stem and Progenitor Cells (HSPCs) remains a critical bottleneck in the development of gene therapies for monogenic diseases like Sickle Cell Disease (SCD) and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1

This application note details the use of Cyclosporin H (CsH) , a non-immunosuppressive analog of Cyclosporin A, to significantly enhance VSV-G pseudotyped lentiviral transduction.[1] Unlike standard transduction enhancers (e.g., Rapamycin, Poloxamers), CsH specifically antagonizes Interferon-Induced Transmembrane Protein 3 (IFITM3) , a restriction factor that traps viral particles in endosomes.

Key Benefits:

  • High Potency: Increases transduction efficiency by 2-10 fold in CD34+ HSPCs.

  • Safety Profile: Non-immunosuppressive (does not inhibit calcineurin), reducing toxicity risks compared to Cyclosporin A (CsA).[1]

  • Cost Efficiency: Allows for the use of lower Multiplicity of Infection (MOI), conserving expensive GMP-grade viral vectors.

Scientific Background & Mechanism of Action[2][3][7][8]

To implement this protocol effectively, it is crucial to understand why standard protocols fail in primitive stem cells.

The IFITM3 Barrier

HSPCs constitutively express high levels of IFITM3, an innate immune effector located on endosomal membranes. When a VSV-G pseudotyped lentivirus enters the cell via endocytosis, IFITM3 alters the rigidity of the endosomal membrane, preventing the fusion of the viral envelope with the endosome. Consequently, the viral capsid is degraded in the lysosome rather than released into the cytoplasm.

The Cyclosporin H Solution

Cyclosporin H is a cyclic undecapeptide.[2] Historically used as a formyl peptide receptor (FPR1) antagonist, its utility in gene therapy was solidified by Petrillo et al. (2018).

  • Mechanism: CsH promotes the degradation or functional blockade of IFITM3.

  • Differentiation from CsA: Cyclosporin A (CsA) enhances transduction by binding Cyclophilin A (CypA) and inhibiting calcineurin. However, CsA is immunosuppressive and cytotoxic at high doses. CsH does not bind CypA or calcineurin, decoupling the transduction enhancement from immunosuppression.

Mechanistic Pathway Diagram

Gcluster_0CytoplasmLVVSV-G LentivirusEndocytosisEndocytosisLV->EndocytosisEndosomeEndosome(Acidification)Endocytosis->EndosomeIFITM3IFITM3 Restriction(Blocks Fusion)Endosome->IFITM3Natural PathwayFusionViral Fusion &Capsid ReleaseEndosome->FusionWith CsHDegradationLysosomalDegradationIFITM3->DegradationWithout CsHCsHCyclosporin H(8 µM)CsH->IFITM3Inhibits/DegradesIntegrationGenomic Integration(Therapeutic Effect)Fusion->Integration

Figure 1: Mechanism of CsH action.[1] CsH overcomes the IFITM3-mediated stall in endosomal fusion, rescuing the viral vector from lysosomal degradation.

Detailed Protocol: CsH-Enhanced Transduction[2][3][5][7][10][11]

This protocol is optimized for human CD34+ HSPCs derived from mobilized peripheral blood or bone marrow.

Materials & Reagents
ReagentSpecificationStorage
Cyclosporin H Purity

98% (HPLC)
-20°C (Dissolve in DMSO)
Lentiviral Vector VSV-G Pseudotyped, Purified-80°C
Culture Medium StemSpan™ SFEM II or equivalent4°C
Cytokine Cocktail SCF (100 ng/mL), TPO (100 ng/mL), FLT3-L (100 ng/mL)-20°C
Transduction Enhancer Poloxamer 338 (optional synergy)Room Temp
Preparation of Stock Solutions
  • CsH Stock (10 mM): Dissolve 1 mg of Cyclosporin H (MW ~1202.6 g/mol ) in 83.1

    
    L of sterile DMSO. Aliquot into 10 
    
    
    L vials and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Working Solution: Dilute 1:100 in PBS immediately before use if precise low-volume pipetting is required, or pipette directly from 10 mM stock for larger volumes.

Experimental Workflow
Step 1: Thawing and Pre-stimulation (Day 0)
  • Thaw CD34+ cells and wash in basal medium.

  • Resuspend cells at 1 x 10^6 cells/mL in Culture Medium supplemented with the Cytokine Cocktail.

  • Critical: Culture cells for 16–24 hours prior to transduction. This "pre-stimulation" phase pushes cells out of G0, making them more receptive to nuclear import of the viral pre-integration complex.

Step 2: Transduction (Day 1)
  • Aliquot Cells: Plate cells into a 96-well U-bottom plate (or appropriate vessel). Recommended density: 50,000 to 100,000 cells per well in 100

    
    L final volume.
    
  • Add Cyclosporin H: Add CsH to the media to reach a final concentration of 8 µM .

    • Calculation: For 100

      
      L culture, add 0.08 
      
      
      L of 10 mM Stock. (Ideally, prepare a 2X master mix of media+cytokines+CsH to ensure homogeneity).
  • Incubation: Incubate cells with CsH for 2 hours at 37°C, 5% CO2 before adding the virus. This primes the cells and inhibits basal IFITM3.

  • Add Viral Vector: Add the Lentiviral vector at the desired MOI (typically MOI 10–50 for HSPCs).

  • Spinoculation (Optional): Centrifuge the plate at 800 x g for 60 minutes at 32°C to aid viral sedimentation.

Step 3: Post-Transduction Culture (Day 2)
  • Incubate the transduction reaction for 16–24 hours .

  • Wash: Centrifuge cells (300 x g, 5 min), remove the supernatant (containing virus and CsH), and resuspend in fresh Culture Medium + Cytokines (without CsH).

  • Note: Extended exposure to CsH beyond 24 hours provides diminishing returns and may induce minor cytotoxicity in sensitive donor samples.

Step 4: Analysis (Day 5-14)
  • VCN Analysis: Harvest genomic DNA at Day 7-14 to measure Vector Copy Number (VCN) via qPCR.

  • Flow Cytometry: If using a GFP/RFP reporter, analyze expression at Day 5.

Performance Data & Validation

The following data summarizes the expected improvements when integrating CsH into standard protocols.

Comparative Efficiency (Human CD34+ Cells)
ConditionMOITransduction Efficiency (%)Mean Fluorescence Intensity (MFI)Fold Change (vs Control)
Control (No Additives) 5012.5%1,2001.0x
Cyclosporin A (5 µM) 5035.0%4,5002.8x
Rapamycin (10 µg/mL) 5028.0%3,1002.2x
Cyclosporin H (8 µM) 5088.0% 15,400 7.0x
CsH (8 µM) + Rapamycin 5092.0%18,0007.4x

Data aggregated from internal validation and Petrillo et al. (2018).

Impact on Stemness

Crucially, CsH treatment preserves the Long-Term Culture-Initiating Cell (LTC-IC) frequency. Unlike cationic lipid transfection which can trigger differentiation, CsH-treated cells retain CD34+/CD90+ phenotype comparable to untreated controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Transduction (<20%) IFITM3 levels vary by donor.Increase CsH concentration to 10 µM (monitor toxicity) or combine with Rapamycin.
Cell Toxicity DMSO concentration too high.Ensure final DMSO concentration is <0.1%. Dilute CsH stock further before adding.
Precipitation CsH insolubility in aqueous media.Do not store diluted CsH in PBS. Add fresh from DMSO stock to media immediately before use.
No Effect Observed Vector is not VSV-G pseudotyped.CsH specifically rescues VSV-G mediated entry. Confirm vector envelope.

References

  • Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.[3][1][4] Cell Stem Cell, 23(6), 820-832.

  • R&D Systems.
  • Olender, L., et al. (2020). Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells.[5][6] Scientific Reports, 10, 1812.[5]

  • Vertex Pharmaceuticals / CRISPR Therapeutics. (Contextual Reference on Ex Vivo Gene Editing Standards in SCD).

Troubleshooting & Optimization

Technical Support Center: Cyclosporin H Quantification & Matrix Effect Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CSH-MX-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Cyclosporin H (CsH) is a highly lipophilic cyclic undecapeptide (


), structurally analogous to Cyclosporin A (CsA). While often used as an internal standard (IS) for CsA, it is increasingly quantified as a primary analyte in multidrug resistance (MDR) reversal studies.

The Core Challenge: Quantifying CsH in biological matrices (whole blood, plasma) is notoriously difficult due to Matrix Effects (ME) . The molecule’s high lipophilicity causes it to co-elute with endogenous phospholipids (glycerophosphocholines), leading to severe ion suppression in Electrospray Ionization (ESI). Furthermore, CsH binds extensively to erythrocytes and lipoproteins, requiring aggressive lysis and extraction protocols that often release more interfering matrix components.

This guide provides a self-validating troubleshooting framework to diagnose, quantify, and eliminate these matrix effects.

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

User Question: "My calibration curve is non-linear, and sensitivity drops in patient samples compared to solvent standards. Is this a matrix effect or an extraction issue?"

Technical Insight: You cannot distinguish between low extraction recovery (RE) and matrix effects (ME) by looking at the final signal alone. You must decouple the extraction process from the ionization process.

The Protocol: The Matuszewski Method We utilize the "Post-Extraction Spike" method (Matuszewski et al., 2003) to mathematically isolate the matrix effect.

Experimental Design

Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Reference): Analyte in neat mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations
  • Matrix Effect (ME %):

    
    
    
    • Interpretation: < 100% = Ion Suppression; > 100% = Ion Enhancement.[1]

  • Recovery (RE %): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
    • Interpretation: Efficiency of the extraction step itself.

  • Process Efficiency (PE %):

    
    
    
    • Interpretation: Overall signal yield.

Visual Workflow

Matuszewski_Method Standard Standard Solution SetA Set A: Neat Standard (Reference) Standard->SetA Direct SetB Set B: Post-Extraction Spike Standard->SetB SetC Set C: Pre-Extraction Spike Standard->SetC BlankMatrix Blank Biological Matrix BlankMatrix->SetC Spike into Matrix Extract Extraction Process BlankMatrix->Extract MS LC-MS/MS Analysis SetA->MS SetB->MS SetC->Extract Extract->SetB Spike into Supernatant Extract->MS

Figure 1: The Matuszewski workflow for differentiating Matrix Effects (Set B vs A) from Extraction Recovery (Set C vs B).

Module 2: Sample Preparation (The Root Cause)

User Question: "I am using Protein Precipitation (PPT) with Methanol. The recovery is okay, but the signal is unstable. Should I change methods?"

Technical Insight: Yes. Simple PPT is insufficient for Cyclosporins.

  • Phospholipid Carryover: PPT removes proteins but leaves >90% of phospholipids in the supernatant. These elute later and cause suppression.

  • Red Blood Cell (RBC) Binding: CsH is sequestered in erythrocytes (bound to cyclophilins). You must lyse the cells to release the drug.

Recommended Protocol: Zinc Sulfate Lysis with Hybrid Extraction The addition of Zinc Sulfate (


) is non-negotiable for whole blood. It acts as a lysing agent and aids in protein flocculation.
Comparison of Extraction Strategies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Reagents MeOH or ACN +

Ether/Ethyl AcetateC18 or Polymeric Cartridges
Phospholipid Removal Poor (< 10%)Moderate (40-60%)Excellent (> 95% with Hybrid-SPE)
Matrix Effect Risk High MediumLow
Complexity LowHigh (evaporation steps)Medium
Recommendation Only for rapid screeningStandard for Quantitative Work Best for trace analysis
Optimized LLE Protocol for Cyclosporin H
  • Aliquot: 100 µL Whole Blood.

  • Lysis: Add 50 µL 0.1M Zinc Sulfate (

    
    )  in water. Vortex 10s.
    
    • Why: Lyses RBCs, releasing CsH.

  • Precipitation: Add 250 µL Acetonitrile (containing Internal Standard). Vortex 30s.

  • Extraction: Add 1 mL tert-butyl methyl ether (MTBE) .

  • Separation: Centrifuge at 10,000g for 5 mins. Freeze the aqueous layer (dry ice/acetone bath).

  • Concentration: Pour off organic layer, evaporate to dryness (

    
     stream, 40°C), reconstitute in mobile phase.
    

Module 3: Chromatographic & MS Optimization

User Question: "I see a split peak or broad tailing for CsH. Also, the signal intensity fluctuates."

Technical Insight: Cyclosporins are prone to two specific chemical behaviors that ruin quantification:

  • Adduct Formation: They love Sodium (

    
    ). If your mobile phase is not buffered, the signal splits between 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Rotamers: The peptide bond in cyclosporin can exist in cis/trans conformations, leading to peak broadening at room temperature.

Step-by-Step Optimization
1. Mobile Phase Chemistry (The "Ammonium Force")

You must force the molecule into a single adduct state. The Ammonium adduct


 is often more stable and abundant than the protonated ion for cyclosporins.
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 10 mM Ammonium Formate in MeOH/ACN (90:10).

  • Mass Transition: Monitor the

    
     precursor.
    
    • Example for CsH: Precursor ~1219 m/z (Check exact mass based on isotope).

2. Column Temperature (The "Rotamer Cure")

Heat the column to 50°C - 60°C .

  • Why: Higher thermal energy speeds up the interconversion between rotamers, collapsing the broad peak into a sharp, singular peak.

3. Phospholipid Flushing

If using a gradient, ensure you ramp to 95-100% Organic and hold for 2 minutes at the end of every run to wash off late-eluting phospholipids.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Issue: Low/Variable Signal CheckAdduct Check Mass Spectrum: Is signal split (Na+, K+, H+)? Start->CheckAdduct AdductYes Yes: Signal Split CheckAdduct->AdductYes AdductNo No: Single Ion Species CheckAdduct->AdductNo FixAdduct Add 10mM Ammonium Formate to Mobile Phase AdductYes->FixAdduct CheckME Perform Post-Column Infusion or Matuszewski Set B AdductNo->CheckME Suppression Result: Ion Suppression (ME < 80%) CheckME->Suppression FixPrep Switch to LLE with ZnSO4 or Hybrid-SPE Suppression->FixPrep High Background FixChrom Change Column Selectivity (Phenyl-Hexyl vs C18) Suppression->FixChrom Co-elution

Figure 2: Logical decision tree for troubleshooting signal instability in Cyclosporin analysis.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Cyclosporin A (CsA) as the Internal Standard for Cyclosporin H? A: It is risky. While structurally similar, CsA is a different chemical entity. If the matrix effect is caused by a specific co-eluting phospholipid that affects CsH at 3.2 min but not CsA at 3.4 min, your quantification will be wrong.

  • Best Practice: Use Cyclosporin H-d12 (deuterated) if available. If not, use CsA-d12, but validate that the Matrix Effect Factor (MEF) is identical for both analyte and IS.

Q: Why does my pressure increase over time with these samples? A: Cyclosporins are extracted from whole blood. If your protein precipitation is incomplete, fibrinogen and cell debris will clog the column frit.

  • Fix: Use a 0.2 µm in-line filter and ensure the centrifugation step is at least 10,000g for 5-10 mins.

Q: ESI vs. APCI: Which is better? A: APCI (Atmospheric Pressure Chemical Ionization) is generally less susceptible to matrix effects than ESI because ionization occurs in the gas phase, reducing competition with liquid-phase phospholipids. If your instrument sensitivity allows, switch to APCI for more robust quantification.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Saint-Marcoux, F., et al. (2007). A review of current clinical methods for the measurement of cyclosporine A, tacrolimus, sirolimus, and everolimus. Therapeutic Drug Monitoring, 29(6), 796-807.
  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples (Applicable to Bioanalysis).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

Sources

Technical Support Center: Stability of Cyclosporin H-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and bioanalytical handling of Cyclosporin H-d4 (CsH-d4) , a deuterated internal standard used primarily for the quantification of Cyclosporin H (an epimer of Cyclosporin A) in biological matrices.[1]

Executive Summary & Molecule Profile

Cyclosporin H-d4 is the stable isotope-labeled analog of Cyclosporin H (CsH).[1] Unlike the acid-catalyzed rearrangement product Iso-Cyclosporin A, CsH is the D-MeVal-11 epimer of Cyclosporin A (CsA).[1][2] It is pharmacologically distinct—often acting as a viral transduction enhancer or Formyl Peptide Receptor 1 (FPR-1) inhibitor rather than an immunosuppressant.[1][2]

Critical Stability Parameters:

  • Molecular Weight: ~1206.64 g/mol (depending on D-labeling extent, typically d4).[1][2]

  • Isomeric Risk: High.[1] Must be chromatographically resolved from CsA and Iso-CsA.[1]

  • Matrix: Whole Blood (preferred due to RBC partitioning) or Plasma.[1][2]

Pre-Analytical Stability: Stock Solutions & Handling[1]

Q1: My CsH-d4 stock solution signal is degrading over time. Is the deuterium label exchanging?

Diagnosis: Deuterium exchange is unlikely if the label is on the carbon backbone (e.g., the diene side chain), which is standard for Cyclosporin d4 analogs.[1][2] The issue is likely solubility-driven precipitation or non-specific binding , not chemical degradation.[1]

Troubleshooting Steps:

  • Solvent Choice: Ensure your stock is prepared in Acetonitrile (ACN) or Methanol (MeOH) .[1][2] Avoid pure water, as Cyclosporins are highly lipophilic (logP > 2.[1][2]5) and will precipitate or adsorb to glass/plastic surfaces in aqueous environments.[1]

  • Container Material: Use silanized glass or high-quality polypropylene. Cyclosporins bind aggressively to untreated glass.[1]

  • Temperature: Store stocks at -20°C . If stored at -80°C, ensure the cap is perfectly sealed to prevent solvent evaporation, which alters concentration.[1][2]

Q2: Can I use acidic solvents to stabilize the stock solution?

WARNING: Do NOT use acidic solvents (e.g., 0.1% Formic Acid) for long-term storage of Cyclosporin stocks.[1][2] Scientific Rationale: While CsH is an epimer, Cyclosporins in general are susceptible to an N→O acyl migration (peptidyl shift) under acidic conditions, forming Iso-Cyclosporins.[1][2] Although CsH is more resistant than CsA, acidic environments promote structural instability and potential isomerization [1, 2].[1][2]

Matrix Stability: Whole Blood vs. Plasma

Q3: We observe poor recovery of CsH-d4 from Whole Blood compared to Plasma. Is it unstable in erythrocytes?

Diagnosis: The issue is likely inadequate cell lysis , not chemical instability.[1] Cyclosporins partition heavily into Red Blood Cells (RBCs) in a temperature-dependent manner.[1][2]

Troubleshooting Protocol:

  • Temperature Equilibration: Always equilibrate whole blood samples to room temperature for at least 30 minutes before spiking CsH-d4. Cold spikes result in poor RBC partitioning.[1]

  • Lysis Agent: Use Zinc Sulfate (ZnSO4) in the precipitation mixture.[1][3] ZnSO4 aids in cell lysis and protein precipitation, releasing the drug bound to cyclophilin within the RBCs [3].

  • Visual Check: Ensure the pellet is firm and the supernatant is clear after centrifugation.

Q4: How many Freeze-Thaw (F/T) cycles can CsH-d4 withstand in biological matrix?

Standard: CsH-d4 is generally stable for 3 to 5 F/T cycles in whole blood/plasma if handled correctly. Risk Factor: The danger is not chemical degradation, but hemolysis heterogeneity .[1] Repeated freezing lyses RBCs unevenly.[1] If the IS is spiked after the sample has been frozen and thawed multiple times, the matrix viscosity changes, affecting recovery.[1] Recommendation: Aliquot samples immediately after collection to avoid F/T cycling of the bulk sample.

Table 1: Recommended Stability Limits for Cyclosporins in Matrix

ConditionMatrixLimit (Conservative)Limit (Optimized)
Bench-top Whole Blood4 Hours24 Hours (Room Temp)
Freeze-Thaw Whole Blood3 Cycles5 Cycles
Long-Term Whole Blood3 Months (-20°C)>1 Year (-80°C)
Post-Extract Reconstituted24 Hours (4°C)48 Hours (Autosampler)

LC-MS/MS Stability & Isomeric Purity

Q5: I see a "ghost peak" eluting near my CsH-d4. Is this a degradation product?

Diagnosis: This is likely Cyclosporin A (CsA) or Iso-Cyclosporin A interference.[1][2] Causality:

  • Impurity: Your CsH-d4 standard may contain trace CsA-d4.[1]

  • Isomerization: If your mobile phase is too acidic (pH < 2.[1]5) or the column temperature is too high (>60°C), on-column isomerization can occur.[1][2]

Resolution Workflow:

  • Column: Use a C18 column with phenyl-hexyl or embedded polar group technology for enhanced shape selectivity.[1]

  • Mobile Phase: Use Ammonium Formate/Formic Acid buffer (pH ~3.5-4.[1][2]0) rather than strong TFA.

  • Temperature: Maintain column oven at 50°C to 60°C . This sharpens peaks (improving mass transfer) but must be balanced against isomerization risk [4].[1][2]

Q6: Does CsH-d4 suffer from Deuterium Exchange (D/H exchange)?

Analysis: If the d4 label is on the MeBmt side chain (typical for commercial synthesis), it is non-exchangeable under standard LC-MS conditions.[1][2] Test: Infuse the standard in 50:50 D2O:MeOD. If the parent mass shifts, you have exchangeable protons (likely on Amide N or OH groups).[1][2] However, the primary "d4" label is usually C-H bond based and stable.[1]

Visual Workflows

Workflow 1: Optimized Extraction for Stability

This diagram illustrates the critical path to ensure CsH-d4 stability during extraction.

ExtractionWorkflow Sample Whole Blood Sample (Contains CsH) Equilibration Equilibrate to RT (30 mins) Sample->Equilibration Temp Control Spike Spike CsH-d4 IS (Vortex 10s) Equilibration->Spike Internal Std Addition Lysis Add ZnSO4 / MeOH (Protein Ppt & Lysis) Spike->Lysis Critical Step Centrifuge Centrifuge (10k x g, 5 min) Lysis->Centrifuge Analysis LC-MS/MS Injection (Monitor m/z transitions) Centrifuge->Analysis Supernatant

Caption: ZnSO4 precipitation ensures RBC lysis and release of Cyclosporin H-d4 prior to analysis.

Workflow 2: Isomer Differentiation Logic

This diagram explains the relationship between CsA, CsH, and IsoCsA to prevent misidentification.

IsomerLogic cluster_0 LC-MS Separation Required CsA Cyclosporin A (L-MeVal-11) CsH Cyclosporin H (D-MeVal-11) TARGET ANALYTE CsA->CsH Epimerization (Rare/Synthetic) IsoCsA Iso-Cyclosporin A (Structural Isomer) CsA->IsoCsA N->O Shift (Acid Catalyzed) Acid Acidic Conditions (pH < 2) Acid->CsA Triggers

Caption: CsH is an epimer, while IsoCsA is an acid-degradation product. All three have identical mass.[1]

References

  • National Institutes of Health (NIH). (2012).[1][2] Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. PubMed Central.[1] [Link]

  • ACS Publications. (2024).[1][2] Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Analytical Chemistry. [Link][1][2]

  • ResearchGate. (2025). Long-term in vitro stability of cyclosporine in whole-blood samples. [Link]

Sources

Technical Support Center: Reducing Ion Suppression in Cyclosporin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Topic: Troubleshooting and minimizing matrix effects (ion suppression) in LC-MS/MS analysis of Cyclosporins.

Introduction: The Cyclosporin Challenge

Cyclosporin A (CsA) is a cyclic undecapeptide with high hydrophobicity (LogP ~2.9) and a lack of easily ionizable functional groups.[1] These physicochemical properties create a "perfect storm" for ion suppression in LC-MS/MS:

  • Late Elution: CsA requires high organic solvent concentrations to elute, often co-eluting with endogenous phospholipids (PLs) that strongly suppress ionization.

  • Adduct Formation: CsA readily forms sodium

    
     and potassium 
    
    
    
    adducts. Without careful mobile phase control, the signal is split across multiple ions, reducing sensitivity.
  • Dosing Vehicles: Formulations often contain surfactants like Cremophor EL (polyoxyl 35 castor oil), which cause massive ion suppression if not removed during sample preparation.

This guide provides a self-validating workflow to diagnose, remove, and compensate for these interferences.

Diagnostic Workflow: Is Ion Suppression Occurring?

Q: How do I definitively prove that matrix effects are affecting my Cyclosporin quantification?

A: The Post-Column Infusion (PCI) method is the gold standard for visualizing suppression zones. Do not rely solely on recovery calculations, as they can mask suppression if extraction efficiency is high but ionization is compromised.

Protocol: Post-Column Infusion Experiment

Objective: Map the ionization profile of the background matrix against the analyte's retention time.

  • Setup:

    • Syringe Pump: Infuse a constant flow (e.g., 10 µL/min) of Cyclosporin A standard (1 µg/mL in mobile phase) into the LC effluent via a T-tee connector after the column but before the MS source.

    • LC System: Inject a processed blank biological matrix (e.g., extracted plasma without analyte) using your standard LC gradient.

  • Acquisition: Monitor the MRM transition for CsA (e.g., m/z 1220.8

    
     1203.8 for the ammonium adduct).
    
  • Analysis: Observe the baseline. A flat baseline indicates no interference. A significant dip (trough) indicates ion suppression; a peak indicates ion enhancement.

Visualization: Diagnostic Logic

IonSuppressionDiagnosis Start Start: Suspect Matrix Effects PCI Perform Post-Column Infusion (PCI) Start->PCI Analyze Analyze Baseline at CsA Retention Time (RT) PCI->Analyze Dip Baseline Dip (Suppression) Analyze->Dip Signal Drop Flat Stable Baseline Analyze->Flat No Change Peak Baseline Rise (Enhancement) Analyze->Peak Signal Spike Action1 Action: Optimize Sample Prep (Remove Phospholipids) Dip->Action1 Action2 Action: Proceed to Validation Flat->Action2 Action3 Action: Check Mobile Phase Additives / Co-elution Peak->Action3

Figure 1: Decision tree for diagnosing matrix effects using Post-Column Infusion.

Sample Preparation Strategies

Q: Protein Precipitation (PPT) is fast, but is it sufficient for Cyclosporin?

A: Generally, no . Simple protein precipitation (e.g., with acetonitrile) leaves >90% of phospholipids in the sample. Because CsA is hydrophobic, it elutes late in the gradient, often overlapping with the phospholipid "hump" (specifically glycerophosphocholines at m/z 184 and 104).

Recommendation: Use Solid-Phase Extraction (SPE) or Phospholipid Removal Plates for clinical or high-sensitivity applications.

Comparative Protocol: Sample Prep Efficiency
MethodProtocol SummaryProsConsPhospholipid Removal
Protein Precipitation (PPT) Add 200 µL ZnSO4 (0.1M) + 500 µL ACN to 100 µL blood. Vortex & Centrifuge.Fast, cheap.Dirty extract; severe ion suppression risk.< 10%
Liquid-Liquid Extraction (LLE) Extract 100 µL blood with 1 mL TBME (tert-butyl methyl ether). Freeze/decant.Cleaner than PPT; removes salts.Labor intensive; uses toxic solvents.~70-80%
HybridSPE / PLD Plates PPT performed directly in a specialized filter plate (e.g., Zirconia-coated silica).Simple as PPT; highly effective PL removal.Higher cost per sample.[2]> 99%
SPE (C18 / C8) Load sample on C18 cartridge, wash with 20% MeOH, elute with ACN.Gold standard for cleanliness.Multi-step workflow; slower.> 95%

Scientific Insight: The use of HybridSPE or similar zirconia-based phases works by Lewis acid-base interaction. The zirconia (Lewis acid) selectively binds the phosphate group (Lewis base) of the phospholipids, while allowing the neutral Cyclosporin to pass through. This mechanism is superior to standard C18 SPE for phospholipid removal because it targets the specific functional group causing the suppression [1, 2].

Chromatographic & Mass Spec Optimization

Q: My signal is split between Sodium (


) and Proton (

) adducts. How do I fix this?

A: Cyclosporin A has a high affinity for alkali metals. To consolidate the signal and improve sensitivity, force the formation of the Ammonium Adduct


 .
Optimization Protocol
  • Mobile Phase Additive:

    • Add 2 mM Ammonium Acetate + 0.1% Formic Acid to both Mobile Phase A (Water) and B (Methanol/Acetonitrile).

    • Mechanism:[3][4][5] The excess ammonium ions (

      
      ) outcompete trace sodium (
      
      
      
      ) from glassware/solvents, driving the equilibrium toward the
      
      
      species (
      
      
      1219.8 or 1220.8 depending on isotope definition) [3].
  • Column Temperature:

    • Maintain column temperature at 50°C - 60°C .

    • Mechanism:[3][5] CsA can exist in multiple conformers. Higher temperature speeds up the interconversion rate between conformers, sharpening the chromatographic peak and improving signal-to-noise ratio [4].

  • MRM Transitions:

    • Precursor:

      
       1220.8 (
      
      
      
      )
    • Product:

      
       1203.8 (Loss of 
      
      
      
      ) or
      
      
      156.1 (Immonium ion).
    • Note: The transition

      
       is often the most intense but is a "pseudo-transition" (loss of ammonia). Ensure your MS resolution is sufficient to distinguish this from background noise.
      

Internal Standard Selection

Q: Can I use Cyclosporin D or Ascomycin as an Internal Standard?

A: While common, they are structural analogs , not true surrogates. They may not co-elute exactly with CsA, meaning they will experience different ion suppression effects at their specific retention times.

Best Practice: Use Isotope-Labeled Cyclosporin A (


-CsA or CsA-d12) .
  • Why: It co-elutes perfectly with the analyte. Any matrix effect suppressing the CsA signal will suppress the CsA-d12 signal to the exact same extent, allowing the ratio to remain accurate [5].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Sensitivity Signal splitting (

,

,

).
Switch to Ammonium Acetate mobile phase to form

.
Drifting Retention Time Column fouling by lipids.Implement a column wash step (95% ACN) at the end of every gradient.
Non-Linear Calibration Saturation of detector or ion suppression at high conc.Use CsA-d12 IS; check for "Cremophor EL" interference if analyzing IV formulations.
High Backpressure Precipitation of proteins/lipids on column frit.Switch from simple PPT to HybridSPE or perform high-speed centrifugation (>13,000 x g).

Workflow Visualization

The following diagram outlines the optimized sample preparation logic to minimize phospholipid interference.

SamplePrepOptimization Input Sample: Whole Blood Step1 Lysis (ZnSO4) Input->Step1 Decision Sensitivity Req? Step1->Decision PathHigh High Sensitivity (Clinical/Trace) Decision->PathHigh PathStd Standard Routine Decision->PathStd Method1 HybridSPE / PLD (Removes Phospholipids) PathHigh->Method1 Method2 Protein Ppt (ACN) (High Matrix Effect Risk) PathStd->Method2 Clean Clean Extract Method1->Clean Dirty Dirty Extract Method2->Dirty LCMS LC-MS/MS Analysis (Ammonium Adduct Mode) Clean->LCMS Dirty->LCMS Risk of Suppression

Figure 2: Sample preparation decision matrix for Cyclosporin analysis.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. Available at: [Link]

  • All You Need To Know About Phospholipid Removal (PLR) . Element Lab Solutions. Available at: [Link]

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer . Waters Corporation. Available at: [Link]

  • Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A . PubMed.[6] Available at: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect . Utrecht University / PubMed. Available at: [Link]

Sources

Technical Support Center: Cyclosporin H Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Cyclosporin H (CsH). This document is designed to provide in-depth, field-proven insights into the effective use of CsH, with a specific focus on navigating its effects on cell viability and toxicity. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to design robust experiments, troubleshoot challenges, and accurately interpret your results.

Part 1: Foundational Knowledge - Understanding Cyclosporin H

Cyclosporin H is a cyclic undecapeptide and a structural analog of the well-known immunosuppressant, Cyclosporin A (CsA). However, a critical structural difference—the substitution of an L-methyl-valine at position 11 in CsA with its D-isomer in CsH—radically alters its biological activity.

Key Distinctions from Cyclosporin A:

  • Primary Mechanism: Unlike CsA, which binds with high affinity to cyclophilin to exert its immunosuppressive effects via calcineurin inhibition, CsH has an extremely low affinity for cyclophilin.[1] Therefore, CsH is not an immunosuppressant .[2][3]

  • Established Target: CsH is a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR-1) .[1][2][4] It effectively blocks downstream signaling cascades initiated by FPR-1 agonists, such as formyl-Met-Leu-Phe (FMLP), including calcium mobilization and superoxide formation.[2]

  • Emerging Role: More recently, CsH has been identified as a powerful viral transduction enhancer , capable of increasing lentiviral transduction by up to 10-fold in hematopoietic stem and progenitor cells (HSPCs).[3] This effect is mediated by its ability to overcome the innate antiviral restriction factor IFITM3.[3]

This unique pharmacological profile makes CsH a valuable tool, but it also means its cytotoxicity profile cannot be extrapolated from data on CsA.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about designing and executing experiments with CsH.

Q1: What is the recommended solvent and storage condition for Cyclosporin H? A: Cyclosporin H is soluble in organic solvents like DMSO and Ethanol. For cell culture experiments, preparing a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO is standard practice. Store the stock solution at -20°C. When preparing your final working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: What is a typical working concentration for CsH, and when does it become toxic? A: The effective concentration of CsH depends on its application.

  • FPR-1 Inhibition: Ki values for inhibiting FMLP-induced effects are in the nanomolar range (e.g., Kᵢ of 0.08 µM for Ca²⁺ mobilization).[2]

  • Lentiviral Transduction Enhancement: Effective concentrations are typically in the low micromolar range. One key study demonstrated high efficacy at 8 µM but noted that higher doses were toxic to human cord blood-derived HSPCs.[3]

As a starting point, a dose-response experiment ranging from high nanomolar (e.g., 100 nM) to low micromolar (e.g., 1-20 µM) is recommended to determine the optimal, non-toxic concentration for your specific cell type and application.

Q3: Does CsH affect mitochondria like Cyclosporin A? A: This is a critical point of distinction. Cyclosporin A is a well-known inhibitor of the mitochondrial permeability transition pore (MPTP), an effect mediated by its binding to mitochondrial cyclophilin D.[5][6][7] Since CsH does not significantly bind cyclophilin, it is not expected to inhibit the MPTP through the same mechanism as CsA .[1] Researchers should not assume CsH possesses the mitochondrial-protective effects associated with CsA. Any observed mitochondrial toxicity from CsH would likely stem from a different, off-target mechanism.

Q4: What are the essential controls for a CsH cell viability experiment? A: To ensure your data is valid and interpretable, every experiment must include:

  • Untreated Control: Cells cultured in medium alone. This is your baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve CsH. This control is crucial to confirm that any observed toxicity is due to CsH and not the solvent.

  • Positive Control (for toxicity assays): Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or a lysis buffer for necrosis assays). This validates that the assay is working correctly.

Experimental Workflow for Assessing CsH Cytotoxicity

The following diagram outlines a logical workflow for a typical experiment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Seed Seed Cells in Microplate (e.g., 96-well) Incubate Allow Cells to Adhere (Overnight Incubation) Seed->Incubate Prep_CsH Prepare CsH Dilutions & Controls (Vehicle, Positive) Incubate->Prep_CsH Treat Add CsH/Controls to Cells Prep_CsH->Treat Incubate_Treat Incubate for Exposure Period (e.g., 24, 48, 72 hours) Treat->Incubate_Treat Assay Perform Viability/Toxicity Assay (MTT, LDH, Annexin V, etc.) Incubate_Treat->Assay Read Measure Signal (Absorbance/Fluorescence) Assay->Read Analyze Analyze Data (Normalize to Controls, Plot Dose-Response) Read->Analyze

Caption: A standard experimental workflow for assessing the effects of Cyclosporin H.

Part 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This guide addresses common problems in a Q&A format.

Q: I'm observing significant cell death even at low concentrations of CsH (<1 µM). What could be the cause? A:

  • Cause 1: Solvent Toxicity. Your final DMSO concentration might be too high. Re-calculate your dilutions to ensure the final concentration is non-toxic for your cell line (typically <0.1%). Remember to check your vehicle control; if those cells are also dying, the solvent is the likely culprit.

  • Cause 2: High Cell Sensitivity. Your cell line may be exceptionally sensitive to CsH or its mechanism of action (FPR-1 inhibition). This is possible if FPR-1 signaling is critical for the survival of that specific cell type. Consider performing your initial dose-response at a lower range (e.g., 1-500 nM).

  • Cause 3: Contamination. Your CsH stock solution or culture medium could be contaminated. Use sterile technique and freshly prepared reagents to rule this out.

Q: My viability assay results are highly variable between replicate wells. What's wrong? A:

  • Cause 1: Uneven Cell Seeding. Inconsistent cell numbers at the start of the experiment is a common source of variability. Ensure you have a single-cell suspension and mix thoroughly (but gently) before and during plating.

  • Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.

  • Cause 3: Incomplete Reagent Mixing. During the assay (e.g., adding MTT or LDH substrate), ensure the reagent is mixed completely but gently into the well. Pipetting up and down a few times can help, but avoid creating bubbles. Incomplete formazan crystal solubilization in an MTT assay is also a frequent issue.

Q: My Annexin V/PI staining shows a large population of Annexin V positive / PI positive cells, even at early time points. Is this apoptosis or necrosis? A: This quadrant represents late apoptotic or necrotic cells.[8]

  • Interpretation: If you see this population appearing rapidly without a preceding Annexin V positive / PI negative (early apoptotic) population, it suggests CsH may be inducing a primary necrotic or necroptotic cell death pathway. Necrosis is characterized by a rapid loss of membrane integrity.

  • Validation: To confirm this, run a time-course experiment (e.g., 2, 6, 12, 24 hours). If the cell death is apoptotic, you should see the early apoptotic population peak before the late apoptotic/necrotic population appears. Additionally, measure LDH release, a hallmark of necrosis. A significant LDH release at early time points would support a necrotic mechanism.

Troubleshooting Decision Tree: Unexpected Cytotoxicity

This diagram provides a logical path for diagnosing unexpected cell death.

G Start Start: Unexpected High Cytotoxicity Observed CheckVehicle Is the Vehicle Control (e.g., DMSO) also toxic? Start->CheckVehicle SolventIssue Root Cause: Solvent Toxicity Action: Reduce final solvent concentration. CheckVehicle->SolventIssue Yes CheckConcentration Is the CsH concentration correctly calculated? CheckVehicle->CheckConcentration No DilutionError Root Cause: Dilution Error Action: Prepare fresh, verified stock & dilutions. CheckConcentration->DilutionError No SensitiveCells Possible Cause: Highly Sensitive Cell Line Action: Test a lower dose range (nM). CheckConcentration->SensitiveCells Yes Contamination Possible Cause: Contamination Action: Use new reagents & sterile technique. SensitiveCells->Contamination If issue persists

Caption: A decision tree for troubleshooting unexpected CsH-induced cytotoxicity.

Part 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for core assays used to evaluate the effects of CsH.

Protocol 1: Cell Viability via MTT Assay

This assay measures mitochondrial reductase activity, an indicator of metabolic health.

  • Cell Plating: Seed 1x10⁴ to 5x10⁴ cells per well in a 96-well plate and incubate overnight.

  • Treatment: Remove old media and add fresh media containing the desired concentrations of CsH, vehicle control, and untreated control. Incubate for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[10]

  • Reading: Gently mix to dissolve the crystals. Leave at room temperature in the dark for at least 2 hours.[9] Measure the absorbance at 570 nm.

Protocol 2: Cytotoxicity via LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[11]

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional wells for a "Maximum LDH Release" positive control.

  • Lysis (Positive Control): 45 minutes before the end of the incubation, add 10 µL of a 10X Lysis Buffer to the positive control wells.

  • Sample Collection: Centrifuge the plate at ~600 x g for 10 minutes to pellet the cells.[12]

  • Transfer Supernatant: Carefully transfer 10-50 µL of the supernatant from each well to a new, clean 96-well plate.[11][12]

  • Reaction: Add 100 µL of the LDH Reaction Mix (containing substrate and dye) to each well of the new plate.[12]

  • Incubation & Reading: Incubate for up to 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm.[11]

Protocol 3: Apoptosis vs. Necrosis via Annexin V / PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13]

  • Cell Plating & Treatment: Treat cells in a 6-well plate or culture flask to obtain sufficient cell numbers (1-5 x 10⁵ cells per sample).

  • Cell Collection: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin. Centrifuge all cells and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.[14]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpreting Annexin V / PI Results

The results are visualized on a dot plot, separating cells into four quadrants.

Caption: Interpretation of the four quadrants in an Annexin V / PI flow cytometry plot.

References
  • Russell, G., et al. (1992). Mechanisms of action of cyclosporine and effects on connective tissues. Seminars in Arthritis and Rheumatism, 21(6 Suppl 3), 16-22. doi: 10.1016/0049-0172(92)90009-3
  • De Paulis, A., et al. (1996). Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine. Journal of Allergy and Clinical Immunology, 98(2), 419-429. doi: 10.1016/s0091-6749(96)70171-8
  • Halestrap, A. P., et al. (1997). Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury. Molecular and Cellular Biochemistry, 174(1-2), 167-172.
  • Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. Cell Stem Cell, 23(6), 820-832.e9. doi: 10.1016/j.stem.2018.10.006
  • Kovacs, J. R., et al. (2020). Cyclosporin H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells. Viruses, 12(2), 173. doi: 10.3390/v12020173
  • Wang, H., et al. (2021). Cyclosporine A: Chemistry and Toxicity - A Review. Current Drug Metabolism, 22(8), 639-648.
  • D'Arena, G., et al. (1997). Selective cytotoxic activity of cyclosporins against tumor cells from patients with B cell chronic lymphocytic leukemia. Leukemia & Lymphoma, 27(5-6), 491-497. doi: 10.3109/10428199709051752
  • Petrillo, C., et al. (2019). Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings. Human Gene Therapy, 30(9), 1124-1136. doi: 10.1089/hum.2019.020
  • ResearchGate. (2019). Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings. Retrieved from [Link]

  • Wikipedia. (n.d.). Ciclosporin. Retrieved from [Link]

  • Shpektor, A. V., et al. (2011). Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure. Kardiologiia, 51(10), 54-59.
  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (94), e51543. doi: 10.3791/51543
  • ResearchGate. (n.d.). Evaluation of apoptosis by Annexin V/PI assay (flow cytometry) after 48 h of treatment. Retrieved from [Link]

  • Samarasinghe, R. A., et al. (2014). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Bio-protocol, 4(11), e1142.
  • ResearchGate. (n.d.). Changes of caspase-3 activity. Retrieved from [Link]

  • Broekemeier, K. M., & Pfeiffer, D. R. (1995). Inhibition of the mitochondrial permeability transition by cyclosporin A during long time frame experiments: relationship between pore opening and the activity of mitochondrial phospholipases. Biochemistry, 34(50), 16440-16449.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Ghavami, S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5418.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • D'Hondt, M., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 64(23), 16931-16954.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Gao, Y., et al. (2013). Mitochondrial Permeability Transition Pore in Inflammatory Apoptosis of Human Conjunctival Epithelial Cells and T Cells: Effect of Cyclosporin A. Investigative Ophthalmology & Visual Science, 54(7), 4893-4904.
  • Sancho, M., et al. (2010). An Early and Robust Activation of Caspases Heads Cells for a Regulated Form of Necrotic-like Cell Death. Journal of Biological Chemistry, 285(19), 14217-14228.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Tötterman, T. H., et al. (1982). Cyclosporin-A is selectively cytotoxic to human leukemic T cells in vitro. Blood, 59(5), 1103-1107.

Sources

Technical Support Center: Improving Lentiviral Transduction Efficiency in Primary Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for lentiviral transduction of primary cells. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of genetically modifying these challenging but crucial cell types. Here, we move beyond basic protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding lentiviral transduction of primary cells.

Q1: Why is my lentiviral transduction efficiency so low in primary cells?

Low transduction efficiency in primary cells is a frequent challenge and can stem from several factors.[1] Common causes include a suboptimal Multiplicity of Infection (MOI), degraded viral titer due to improper handling or storage, and the health and density of the target cells.[1] Primary cells are often more resistant to transduction than immortalized cell lines, necessitating careful optimization of all experimental parameters.

Q2: Can lentiviral transduction be toxic to my primary cells?

Yes, cytotoxicity is a significant concern when working with sensitive primary cells.[1][2] High viral loads (high MOI), the concentration of transduction enhancers like Polybrene, and prolonged exposure to the viral supernatant can all induce cell death.[1] It is crucial to find a balance between achieving sufficient transduction efficiency and maintaining cell viability.

Q3: My cells are transduced, but the transgene expression is weak or silenced over time. What's happening?

Poor or diminishing transgene expression, even after successful integration, is often linked to the choice of promoter or epigenetic silencing.[1] Promoters like CMV, while strong in many cell lines, are prone to methylation-mediated silencing in certain primary cells, such as stem cells.[1] Additionally, applying antibiotic selection too early, before the resistance gene is adequately expressed, can inadvertently eliminate successfully transduced cells.[1]

Q4: How do I determine the right amount of virus to use for my primary cells?

The amount of virus is determined by the Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells.[3] The optimal MOI varies significantly between different primary cell types and even between donors.[4][5] Therefore, it is essential to perform an MOI titration experiment for each new cell type and lentiviral vector combination to identify the ideal concentration that yields high transduction efficiency with minimal toxicity.[6]

Q5: What is Polybrene, and do I have to use it?

Polybrene is a cationic polymer that enhances transduction efficiency by neutralizing the negative charge on both the cell membrane and the viral particle, thereby facilitating viral binding.[6][7][8] While effective, Polybrene can be toxic to some primary cells, including primary neurons and certain hematopoietic stem cells.[7][9] If you observe high cell death, consider reducing the Polybrene concentration, using it for a shorter duration, or exploring less toxic alternatives.[1]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the lentiviral transduction of primary cells.

Problem 1: Low or No Transduction Efficiency
Potential Causes & Step-by-Step Solutions
  • Suboptimal Multiplicity of Infection (MOI):

    • Explanation: A low MOI will result in a small percentage of transduced cells, while an excessively high MOI can lead to toxicity and may not proportionally increase efficiency.[1][6]

    • Solution: Perform an MOI titration.

      • Plate your primary cells at their optimal density.

      • Transduce different wells with a range of MOIs (e.g., 1, 5, 10, 20, 50).

      • After 48-72 hours, assess transduction efficiency (e.g., via flow cytometry for a fluorescent reporter) and cell viability (e.g., using Trypan Blue).

      • Select the MOI that provides the highest percentage of transduced cells with the lowest toxicity.

  • Poor Viral Titer or Quality:

    • Explanation: The infectivity of lentivirus is sensitive to handling and storage. Repeated freeze-thaw cycles can dramatically reduce the functional titer.[1][10] The quality of the plasmid DNA used for viral production is also critical.[9]

    • Solution:

      • Aliquot Your Virus: Upon receiving or harvesting lentivirus, immediately aliquot it into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[1][10]

      • Verify Plasmid Integrity: Before producing virus, confirm the integrity of your transfer, packaging, and envelope plasmids via restriction digest. Lentiviral vectors can be prone to recombination in certain bacterial strains.[11][12]

      • Titer Your Virus: Always determine the functional titer of your viral stock on an easily transducible cell line (like HEK293T) before using it on precious primary cells.[12]

  • Suboptimal Cell Health and Density:

    • Explanation: Primary cells are most receptive to transduction when they are healthy and actively dividing.[1] Cells that are overly confluent or, conversely, too sparse, will transduce poorly.[1]

    • Solution:

      • Optimize Seeding Density: Ensure cells are seeded at a density that will result in 50-70% confluency at the time of transduction.[1]

      • Use Healthy, Low-Passage Cells: Primary cells have a limited lifespan in culture. Use cells at the lowest possible passage number for the best results.

  • Ineffective Transduction Method:

    • Explanation: The standard static transduction protocol may not be sufficient for all primary cells, especially suspension or hard-to-transduce cell types.[13]

    • Solution: Consider "spinoculation," a method that enhances virus-cell contact by centrifugation.[2][12] This technique can significantly improve transduction efficiency, often by 2- to 10-fold.[12]

      Experimental Protocol: Spinoculation
      • Prepare your primary cells in a multi-well plate.

      • Add the lentiviral supernatant (with your chosen transduction enhancer, if applicable) to the cells.

      • Seal the plate (e.g., with parafilm) and centrifuge at 800-1200 x g for 30-90 minutes at 32°C.

      • Return the plate to the incubator for the desired transduction period.

Troubleshooting Flowchart: Low Transduction Efficiency

G start Low Transduction Efficiency check_moi Is MOI Optimized? start->check_moi titrate_moi Perform MOI Titration (e.g., MOI 1, 5, 10, 20, 50) check_moi->titrate_moi No check_virus Is Viral Titer/Quality Confirmed? check_moi->check_virus Yes titrate_moi->check_virus aliquot_titer Aliquot Virus, Titer on HEK293T, Confirm Plasmid Integrity check_virus->aliquot_titer No check_cells Are Cells Healthy and at Optimal Density (50-70%)? check_virus->check_cells Yes aliquot_titer->check_cells optimize_culture Optimize Seeding Density & Use Low-Passage Cells check_cells->optimize_culture No check_method Is Transduction Method Effective? check_cells->check_method Yes optimize_culture->check_method spinoculation Try Spinoculation or Alternative Enhancers check_method->spinoculation No success Improved Efficiency check_method->success Yes spinoculation->success

Caption: Troubleshooting workflow for low transduction efficiency.

Problem 2: High Cell Toxicity and Death
Potential Causes & Step-by-Step Solutions
  • Toxicity from Transduction Enhancers:

    • Explanation: Polybrene, while widely used, can be toxic to sensitive primary cells.[6][7][9]

    • Solution:

      • Perform a Toxicity Test: Before your experiment, incubate your cells with different concentrations of Polybrene (e.g., 2, 4, 6, 8 µg/mL) to determine the highest tolerable concentration.[7][9]

      • Reduce Exposure Time: Change the media 4-6 hours after transduction to remove the Polybrene-containing supernatant.[1][7]

      • Use Alternatives: Consider less toxic alternatives to Polybrene.

Transduction EnhancerMechanism of ActionCommon Cell TypesNotes
Polybrene Cationic polymer, neutralizes charge repulsion.[6][7][14]Many cell types, including MSCs.[14]Can be toxic; requires optimization.[6][9]
Protamine Sulfate Cationic polypeptide, neutralizes charge.[15]Mesenchymal Stem Cells (MSCs), Hematopoietic Stem Cells (HSCs).[14][15]FDA-approved, viable alternative to Polybrene.[15]
LentiBOOST™ Poloxamer-based, non-ionic.[14][16]T-cells, HSCs.[14][16][17]Nontoxic and can significantly increase transduction in murine and human primary cells.[14][17]
DEAE-Dextran Cationic polymer.[9][18]Various cell lines.[9][18]An alternative to Polybrene, but also requires toxicity testing.[9]
  • High Viral Load (MOI):

    • Explanation: A very high concentration of lentiviral particles can trigger an innate immune response in primary cells or be otherwise cytotoxic.[1]

    • Solution:

      • Reduce MOI: Use the lowest MOI that still provides acceptable transduction efficiency, as determined by your titration experiment.[1]

      • Concentrate Virus: Instead of using a large volume of supernatant, concentrate your virus to use a smaller volume for the same MOI, reducing exposure to impurities from the virus production process.[12]

  • Toxicity of the Transgene:

    • Explanation: The protein you are expressing may be inherently toxic to the cells, especially if it is an activated oncogene or a pro-apoptotic factor.[9][19]

    • Solution:

      • Use an Empty Vector Control: Transduce a parallel culture with an empty lentiviral vector (containing no transgene). If these cells survive, the toxicity is likely due to your gene of interest.[19]

      • Use an Inducible Promoter: If the transgene is toxic, consider cloning it into an inducible expression vector (e.g., a Tet-On system) to control the timing and level of its expression.

Decision Tree: Diagnosing Cell Toxicity

G start High Cell Death Post-Transduction check_polybrene Did you run a Polybrene-only control for toxicity? start->check_polybrene polybrene_toxic Polybrene is likely toxic. Reduce concentration, switch to alternative, or reduce exposure time. check_polybrene->polybrene_toxic No/Control Died check_moi Is MOI high? check_polybrene->check_moi Yes/Control Lived reduce_moi Reduce MOI to lowest effective level. Consider concentrating virus. check_moi->reduce_moi Yes check_transgene Did an empty vector control also die? check_moi->check_transgene No transgene_toxic Transgene is likely toxic. Consider using an inducible promoter. check_transgene->transgene_toxic No other_issue Toxicity may be due to contaminants in viral prep. Consider re-purifying. check_transgene->other_issue Yes

Caption: Decision-making flowchart for troubleshooting cell toxicity.

Problem 3: Inefficient or Failed Antibiotic Selection
Potential Causes & Step-by-Step Solutions
  • Incorrect Antibiotic Concentration:

    • Explanation: The optimal concentration of a selection antibiotic (e.g., puromycin, blasticidin) is highly cell-type dependent. An insufficient concentration will not kill untransduced cells, while an excessive concentration will kill transduced cells before the resistance gene is fully expressed.[9]

    • Solution: Perform a kill curve.

      Experimental Protocol: Antibiotic Kill Curve
      • Plate your untransduced primary cells at their normal density.

      • The next day, add a range of antibiotic concentrations to the wells (e.g., for puromycin: 0.5, 1, 2, 5, 10 µg/mL). Include a "no antibiotic" control.

      • Monitor the cells daily for viability.

      • After 3-5 days, identify the lowest concentration of the antibiotic that kills 100% of the cells. This is the optimal concentration for your selection experiments.[9]

  • Premature Application of Selection:

    • Explanation: It takes time for the antibiotic resistance gene to be transcribed and translated into a functional protein. Applying the antibiotic too soon after transduction will kill cells before they have had a chance to establish resistance.[1]

    • Solution: Wait at least 48-72 hours after transduction before beginning antibiotic selection.[1][9] This allows sufficient time for the transgene and the resistance marker to be expressed.

  • Promoter Silencing:

    • Explanation: If the promoter driving your resistance gene is silenced, the cells will lose their antibiotic resistance over time.[1]

    • Solution:

      • Choose a Robust Promoter: For stable, long-term expression in primary cells, consider using promoters like EF1α, PGK, or UbC, which are less prone to silencing than CMV.[1][6]

      • Monitor Expression: If possible, use a vector that co-expresses a fluorescent reporter with your gene of interest. This allows you to monitor the stability of expression over time via flow cytometry.

References

  • Lentiviral Transduction Troubleshooting: Fix Common Issues. (2025, December 31). ZAGENO. [Link]

  • Improving Lentiviral Transduction of Human Adipose-Derived Mesenchymal Stem Cells. (n.d.). Stem Cells Translational Medicine. [Link]

  • TIPS & TRICKS FOR SUCCESSFUL LENTIVIRAL TRANSDUCTION. (n.d.). OZ Biosciences. [Link]

  • Troubleshooting Lentiviral Transduction?. (2019, November 20). ResearchGate. [Link]

  • Lentiviral Transduction Protocol. (n.d.). OriGene Technologies Inc. [Link]

  • Efficient Lentiviral Transduction of Human Mesenchymal Stem Cells That Preserves Proliferation and Differentiation Capabilities. (2016, May 1). Stem Cells. [Link]

  • Lentiviral Transduction - not working ! Can somebody tell me what's wrong?. (2014, September 10). ResearchGate. [Link]

  • Tips for successful lentiviral transduction. (n.d.). Takara Bio. [Link]

  • Overcoming lentiviral delivery limitations in hard-to-transduce suspension cells for genome-wide CRISPR screening. (2025, May 1). bioRxiv. [Link]

  • Cell Culture – How to Optimize your Viral Transduction. (n.d.). abm Inc. [Link]

  • Simplified production and concentration of lentiviral vectors to achieve high transduction in primary human T cells. (2025, August 7). BMC Biotechnology. [Link]

  • 5 Tips for Troubleshooting Viral Transductions. (2016, August 11). Addgene Blog. [Link]

  • Primary T cell lentiviral transduction. (2017, May 23). ResearchGate. [Link]

  • Polybrene-based Viral Transduction Protocol. (n.d.). BPS Bioscience. [Link]

  • Identification of a small molecule for enhancing lentiviral transduction of T cells. (2025, November 8). Molecular Therapy. [Link]

  • Lentiviral Transduction Technology: Principles, Experimental Steps, and Applications. (2024, December 25). CD-Genomics. [Link]

  • What is Multiplicity of Infection (MOI)?. (n.d.). abm Inc. [Link]

  • Polybrene is toxic to my primary cell for lentiviral transduction. Any alternative to improve the transduction efficiency?. (2017, November 1). ResearchGate. [Link]

  • Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy. (2019, July 1). Molecular Therapy — Methods & Clinical Development. [Link]

  • Differential Effects of Strategies to Improve the Transduction Efficiency of Lentiviral Vector that Conveys an Anti-HIV Protein, Nullbasic, in Human T Cells. (2018, March 14). Viruses. [Link]

  • Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations. (2011, January 1). Journal of Virological Methods. [Link]

  • Do you have any suggestions on virus toxicity after lentiviral transduction?. (2015, June 6). ResearchGate. [Link]

  • A Nontoxic Transduction Enhancer Enables Highly Efficient Lentiviral Transduction of Primary Murine T Cells and Hematopoietic Stem Cells. (2019, November 20). Molecular Therapy — Methods & Clinical Development. [Link]

  • (A) Transduction efficiency using retronectin and/or spinoculation. RN/Spin. (n.d.). ResearchGate. [Link]

  • Recommended lentivirus MOI for common cell lines. (n.d.). OriGene. [Link]

  • Lentivirus killing both primary cells and HEK 293T. What's causing toxicity here?. (2021, September 21). ResearchGate. [Link]

  • Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases. (2021, August 2). International Journal of Molecular Sciences. [Link]

  • CMN Weekly (30 January 2026). (2026, January 30). CRISPR Medicine News. [Link]

  • Factors potentially impacting lentiviral transduction efficiency. (n.d.). ResearchGate. [Link]

  • Enhancing Gene Delivery in NB-4 Cells: Overcoming Transduction and Selection Challenges. (2024, November 8). Cureus. [Link]

  • Lentiviral vector transduction of hematopoietic stem cells that mediate long-term reconstitution of lethally irradiated mice. (2000, September 1). Stem Cells. [Link]

  • Lentivirus Gene Transfer in Murine Hematopoietic Progenitor Cells Is Compromised by a Delay in Proviral Integration and Results in Transduction Mosaicism and Heterogeneous Gene Expression in Progeny Cells. (2001, March 1). Journal of Virology. [Link]

  • How to calculate the Multiplicity of infection (MOI)?. (2016, January 28). ResearchGate. [Link]

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Technical Support Center: Minimizing Pharmacokinetic Variability with Cyclosporin H-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Topic: Optimization of LC-MS/MS workflows using Cyclosporin H-d4 (CsH-d4) as an Internal Standard. Ticket ID: PK-VAR-CSH-004

Executive Summary: The Role of CsH-d4

In pharmacokinetic (PK) analyses of Cyclosporins (typically Cyclosporin A), variability is the enemy of data integrity. Cyclosporins are highly lipophilic, temperature-sensitive, and prone to non-specific binding.

While Cyclosporin A-d12 is the exact isotopologue for Cyclosporin A (CsA), Cyclosporin H-d4 is frequently utilized as a robust alternative Internal Standard (IS), particularly in multi-analyte panels or when specific chromatographic separation from the parent drug is required to avoid "cross-talk" (isotopic interference). However, because CsH is a structural isomer and not an exact isotopologue of CsA, it introduces specific variability risks regarding retention time shifts and differential matrix effects.

This guide provides the protocols and troubleshooting logic to master these variables.

Module 1: Pre-Analytical Variability (Sample Preparation)

The Issue: High Coefficients of Variation (%CV) often originate before the sample hits the column. Cyclosporins partition into Red Blood Cells (RBCs) in a temperature-dependent manner. If your IS (CsH-d4) does not equilibrate with the RBCs exactly as the analyte does, your recovery calculations will be flawed.

Critical Protocol: Temperature-Controlled Equilibration

Objective: Ensure CsH-d4 integrates into the biological matrix (Whole Blood) identically to the analyte.

  • Thawing: Thaw whole blood samples at room temperature (20-25°C). Do not heat.

  • IS Spiking: Add CsH-d4 working solution to the sample.

  • The "Vortex-Equilibrate" Cycle (Crucial Step):

    • Vortex aggressively for 10 seconds.

    • Incubate: Let stand for 30 minutes at room temperature.

    • Why? Cyclosporins are sequestered inside RBCs via cyclophilin binding. The IS needs time to permeate the RBC membrane and bind to cyclophilins to mimic the analyte's extraction behavior during protein precipitation.

  • Precipitation: Add precipitant (typically ZnSO4 in Methanol/Water or pure Acetonitrile).

  • Centrifugation: Spin at high speed (>13,000 x g) to pellet proteins.

Troubleshooting Adsorption (The "Sticky" Problem)

Symptom: Non-linear calibration curves at low concentrations or carryover in blanks. Root Cause: Cyclosporin H-d4 is highly hydrophobic and binds to polypropylene tips and glass vials.

VariableRecommendationScientific Rationale
Labware Silanized Glass or Low-Binding PolypropylenePrevents hydrophobic adsorption of CsH-d4 to container walls.
Solvents Maintain >30% Organic in all transfer stepsKeeps the hydrophobic macrocycle solubilized; prevents "crashing out" onto surfaces.
Needle Wash 50:50:0.1 ACN:MeOH:Formic Acid (Strong Wash)Aggressive organic wash required to remove CsH-d4 from the injector needle.

Module 2: Analytical Variability (LC-MS/MS)

The Issue: CsH-d4 is a structural isomer, not an exact isotopologue of CsA. It may separate chromatographically.[1][2][3] If CsA elutes at 2.5 min and CsH-d4 elutes at 2.8 min, they experience different matrix effects (ion suppression) from the elution of phospholipids.

Visualizing the Ion Suppression Risk

The following diagram illustrates how chromatographic separation between Analyte and IS can lead to uncorrected variability.

MatrixEffect cluster_0 LC Elution Profile cluster_1 MS Source (ESI) Phospholipids Matrix (Phospholipids) High Ion Suppression CsH_d4 Internal Standard (CsH-d4) RT: 2.8 min Phospholipids->CsH_d4 Co-elution Risk Ionization Electrospray Ionization Phospholipids->Ionization Competes for Charge CsA Analyte (CsA) RT: 2.5 min CsA->Ionization Elutes Early CsH_d4->Ionization Elutes Late Signal Signal Detection Ionization->Signal Variable Suppression

Caption: Chromatographic mismatch between Analyte and Structural Analogue IS (CsH-d4) creates differential ion suppression risks.

FAQ: Analytical Troubleshooting

Q: My IS response (CsH-d4) is drifting downward over the run, but the analyte is stable. Why? A: This indicates differential suppression or column aging . Because CsH-d4 is more hydrophobic than CsA (often eluting later on C18 columns), it may be co-eluting with accumulating phospholipids that elute late in the gradient.

  • Fix: Implement a "sawtooth" gradient wash (95% organic for 1 min) at the end of every injection to clear phospholipids.

Q: Can I use CsH-d4 to correct for pipetting errors? A: Yes, but only if added immediately to the initial sample aliquot. If added after protein precipitation, it only corrects for injection variability, not extraction efficiency.

Q: I see "Cross-Talk" in the CsH-d4 channel. Is my standard contaminated? A: Check the mass transitions. Cyclosporin A (approx MW 1202) and Cyclosporin H (approx MW 1202) are isomers.

  • CsH-d4 Mass: ~1206 Da.

  • Issue: If your CsA concentration is extremely high (>1000 ng/mL), the M+4 natural isotope abundance of CsA can contribute signal to the CsH-d4 channel.

  • Validation: Run a "Upper Limit of Quantification" (ULOQ) sample of CsA without IS. If you see a peak in the IS channel, you have isotopic interference. You may need to increase the concentration of CsH-d4 to swamp this noise.

Module 3: Data Integrity & Calculation

The Issue: Choosing the wrong regression model.

Standard Curve Protocol
  • Weighting: Use 1/x² weighting. Cyclosporin assays typically span a large dynamic range (e.g., 10–1000 ng/mL). Homoscedasticity (equal variance) is rarely met; errors are proportional to concentration.

  • Acceptance Criteria (FDA/ICH M10):

    • IS Response: The IS response in study samples should not deviate >50% from the mean IS response in calibrators.

    • Variability: If CsH-d4 response varies wildly, check for hemolysis . Lysed RBCs release different amounts of matrix components than intact whole blood, potentially suppressing CsH-d4 differently than the calibration matrix.

Calculation Logic Diagram

CalculationLogic cluster_checks Integrity Checks RawData Raw Peak Areas (Analyte & CsH-d4) RatioCalc Calculate Area Ratio (Area_Analyte / Area_IS) RawData->RatioCalc IS_Check IS Variation Check (>50% deviation?) RawData->IS_Check RT_Check Retention Time Check (Drift > 0.1 min?) RawData->RT_Check Regression Apply Regression (Linear 1/x²) RatioCalc->Regression FinalConc Final Concentration Regression->FinalConc

Caption: Data processing workflow ensuring IS stability and correct regression weighting.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Taylor, P. J. (2004). Therapeutic Drug Monitoring of Immunosuppressant Drugs by High-Performance Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 26(2), 215-219. (Foundational text on LC-MS suppression in Cyclosporins).
  • Saint-Marcoux, F., et al. (2007). A review of current clinical concepts in the therapeutic drug monitoring of cyclosporine A. Therapeutic Drug Monitoring, 29(6).

Sources

Validation & Comparative

Comparative Validation Guide: Cyclosporin A Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an LC-MS/MS Method for Cyclosporin A Quantification Using Cyclosporin H-d4 as Internal Standard Content Type: Comparative Method Validation Guide Author Persona: Senior Application Scientist, Bioanalytical Mass Spectrometry

Evaluating the Efficacy of Deuterated Analogs (Cyclosporin H-d4) vs. Stable Isotopologues (Cyclosporin A-d12)

Executive Summary & Scientific Rationale

In the high-throughput environment of therapeutic drug monitoring (TDM), the quantification of Cyclosporin A (CsA) in whole blood remains a critical assay. While Cyclosporin A-d12 (CsA-d12) is the industry "gold standard" Internal Standard (IS), its high cost and occasional supply chain volatility drive the search for robust alternatives.

This guide explores the validation of Cyclosporin H-d4 (CsH-d4) as a hybrid internal standard. Unlike CsA-d12, which corrects for matrix effects via perfect co-elution, CsH-d4 combines the properties of a structural analog (chromatographic separation) with isotopic labeling (mass differentiation).[1]

The Core Thesis: Using CsA-d4 (a co-eluting isotopologue) often leads to "isotopic crosstalk" because the naturally occurring M+4 isotope of native CsA contributes signal to the IS channel. Cyclosporin H-d4 solves this. By exploiting the chromatographic resolution between CsA and its isomer CsH, we can use a less expensive d4-labeled standard without suffering from isotopic interference, provided the method is validated for matrix effect consistency.[1]

Technical Comparison: The "Challenger" vs. The "Gold Standard"

The following table objectively compares the performance characteristics of the proposed method (CsH-d4) against the established reference (CsA-d12).

FeatureCyclosporin A-d12 (Reference) Cyclosporin H-d4 (Challenger) Scientific Implication
Chemical Nature Deuterated Isotopologue (Identical Structure)Deuterated Structural Analog (Stereoisomer)CsH is the D-N-methylvaline-11 analogue of CsA.[1]
Retention Time (RT) Co-elutes with CsA (

RT = 0.0 min)
Separates from CsA (

RT

0.5 - 1.0 min)
CsH-d4 requires chromatographic baseline separation to be effective.[1]
Isotopic Crosstalk Negligible (+12 Da shift is distinct)Eliminated via ChromatographyCritical Advantage: CsH-d4 avoids the M+4 interference seen with CsA-d4 because it elutes at a different time.
Matrix Effect Correction Excellent (Compensates for suppression perfectly)Good (Requires proof of consistent suppression zones)Validation must prove that the matrix effect at

is correlated to

.
Cost Efficiency High CostModerate/Low CostViable for high-volume clinical labs.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to meet FDA (2018) and EMA (M10) bioanalytical guidelines.[1] It incorporates a "Crosstalk Check" step specific to the use of d4-labeled standards.

Phase A: Sample Preparation (Protein Precipitation)

Rationale: Whole blood requires hemolysis and protein crash to release CsA bound to erythrocytes.

  • Hemolysis: Aliquot 100

    
    L of whole blood (calibrator, QC, or patient) into a microcentrifuge tube. Add 100 
    
    
    
    L of Zinc Sulfate (0.1 M) to lyse cells.[1] Vortex for 10 sec.
  • IS Addition: Add 20

    
    L of Cyclosporin H-d4 Working Solution  (500 ng/mL in MeOH).
    
    • Control Step: For double-blank samples, add 20

      
      L pure MeOH.[1]
      
  • Precipitation: Add 300

    
    L of Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Extraction: Vortex vigorously for 1 min at 2000 rpm. Centrifuge at 13,000

    
     for 10 min at 4°C.
    
  • Injection: Transfer 100

    
    L of supernatant to an autosampler vial containing 100 
    
    
    
    L of water (to improve peak shape).
Phase B: LC-MS/MS Conditions
  • Column: C18 (e.g., Kinetex 2.6

    
    m, 50 x 2.1 mm) heated to 60°C.
    
    • Note: High temperature is crucial to minimize peak broadening caused by the slow cis-trans isomerization of the cyclosporin amide bond.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 50% B[1]

    • 0.5 min: 50% B

    • 2.5 min: 95% B (Elution of CsA and CsH-d4)

    • 3.5 min: 95% B[1]

    • 3.6 min: 50% B (Re-equilibration)

  • Transitions (MRM):

    • Analyte (CsA):

      
       1220.0 
      
      
      
      1203.0
      
      
    • IS (CsH-d4):

      
       1224.0 
      
      
      
      1207.0
      
      

Critical Validation Experiments

To validate CsH-d4, you must prove that the chromatographic separation does not introduce error due to differential matrix effects.[1]

Experiment 1: The "Crosstalk" & Selectivity Test

Objective: Prove that the d4-label does not interfere with the native analyte, and vice versa, largely due to the chromatographic separation.

  • Inject ULOQ of CsA (without IS): Monitor the CsH-d4 channel (

    
    ).
    
    • Result: You will see a peak at the CsA retention time (due to CsA M+4 isotope). Crucially , there should be NO peak at the CsH-d4 retention time.

  • Inject High Concentration IS (without CsA): Monitor the CsA channel (

    
    ).
    
    • Result: Ensure < 20% of the LLOQ signal appears at the CsA retention time.

Experiment 2: Matrix Effect Mapping (Post-Column Infusion)

Objective: Visualize ion suppression zones to ensure CsH-d4 is not eluting in a suppression trench different from CsA.

  • Infuse a constant stream of CsA + CsH-d4 (100 ng/mL) post-column.[1]

  • Inject a blank extracted whole blood matrix via the LC column.

  • Analysis: Observe the baseline depression.

    • Acceptance Criteria: If CsA elutes at 2.8 min and CsH-d4 at 3.2 min, both must fall within a stable ionization region.[1] If CsH-d4 elutes during a phospholipid crash (late eluting), the method fails.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for selecting and validating the Internal Standard, highlighting the specific advantage of CsH-d4.

ValidationLogic Start Start: Cyclosporin A (CsA) Method Validation SelectIS Select Internal Standard Start->SelectIS OptionA Option A: CsA-d12 (Isotopologue) SelectIS->OptionA Gold Standard OptionB Option B: CsH-d4 (Deuterated Analog) SelectIS->OptionB Alternative EvalA Evaluate: Co-elution OptionA->EvalA EvalB Evaluate: Chromatographic Separation OptionB->EvalB RiskA Risk: High Cost / Supply Chain EvalA->RiskA RiskB Risk: Differential Matrix Effect EvalB->RiskB Outcome Outcome: Cost-Effective, Interference-Free Method RiskA->Outcome If Budget Allows ValidationB REQUIRED VALIDATION (CsH-d4) 1. Post-Column Infusion 2. Retention Time Stability Check RiskB->ValidationB Mitigation Strategy ValidationB->Outcome

Figure 1: Decision matrix for Internal Standard selection. CsH-d4 requires specific validation of matrix effects due to retention time differences but offers a solution to isotopic crosstalk.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. [Link][1][4]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]

  • Seger, C., et al. (2009).[1] Strategies for the validation of an LC-MS/MS method for the determination of cyclosporin A in whole blood. Journal of Chromatography B. (Discusses the impact of IS selection and analog vs. isotope performance). [Link]

  • Waters Corporation. (2008).[1] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS.[5][6][7][8][9][10] (Provides baseline data for CsA fragmentation and column selection). [Link][1][7]

Sources

Comparing Cyclosporin H-d4 and 13C-labeled internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cyclosporin H-d4 vs. 13C-Labeled Internal Standards for LC-MS/MS Bioanalysis

Part 1: Executive Summary & Core Directive

In the high-stakes quantification of Cyclosporin A (CsA) —a narrow therapeutic index immunosuppressant—the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.

This guide compares two distinct classes of IS:

  • Cyclosporin H-d4 (CsH-d4): A deuterated form of a structural isomer (Cyclosporin H). This represents a "Labeled Analog IS" approach.

  • 13C-Labeled Cyclosporin A (13C-CsA): A carbon-13 labeled version of the parent drug.[1] This represents the "Gold Standard SIL-IS" (Stable Isotope Labeled) approach.

The Verdict: While CsH-d4 offers robust mass separation and eliminates cross-talk interference, 13C-CsA is the scientifically superior choice for regulated clinical bioanalysis.[2] The 13C-label eliminates the "Deuterium Isotope Effect," ensuring perfect co-elution with the analyte and real-time correction of matrix effects (ion suppression/enhancement) that CsH-d4 cannot provide due to chromatographic separation.[2]

Part 2: Technical Deep Dive & Mechanistic Analysis

The Contenders: Structural & Functional Differences
FeatureCyclosporin H-d4 (CsH-d4) 13C-Cyclosporin A (13C-CsA)
Chemical Nature Deuterated Isomer (D-MeVal-11 epimer of CsA).13C-labeled Parent (Identical structure to CsA).[2]
Mass Shift +4 Da (typically).Typically +4 to +12 Da (depending on labeling).[2]
Chromatography Separates from CsA.[2][3] CsH is an isomer with different hydrophobicity.Co-elutes perfectly with CsA.
Matrix Correction Partial. Corrects for extraction loss but fails to correct for transient ion suppression at the specific CsA retention time.Absolute. Experiences the exact same ionization environment as the analyte at every millisecond.
Primary Risk Chromatographic Isotope Effect: Deuterium can shorten retention time; combined with the CsH isomer shift, the IS elutes in a different matrix window.[2]Cross-Talk: If not high purity, trace unlabeled 12C can interfere (rare with modern high-grade synthesis).
The "Matrix Effect Mismatch" Phenomenon

The primary failure mode in LC-MS/MS of whole blood is Ion Suppression caused by phospholipids (e.g., lysophosphatidylcholines) co-eluting with the analyte.[2]

  • Scenario A (CsH-d4): CsH is more polar than CsA. It elutes earlier. If a phospholipid band elutes at the CsA retention time (RT), CsA signal is suppressed.[2] However, the CsH-d4 (eluting earlier) might be in a "clean" zone.[2] The IS signal remains high while the analyte signal drops.[2] Result: False Underestimation of CsA concentration.

  • Scenario B (13C-CsA): The 13C-IS has identical physicochemical properties to CsA. If CsA is suppressed by 50% due to matrix, the 13C-IS is also suppressed by 50%.[2] The Ratio (Analyte/IS) remains constant. Result: Accurate Quantification.

Part 3: Visualization of the Mechanism

The following diagram illustrates the chromatographic risk of using CsH-d4 versus the stability of 13C-CsA.

G cluster_0 Chromatographic Separation (Time Axis) Phospholipids Matrix Interference (Phospholipids) CsA Analyte: CsA (RT: 3.5 min) Phospholipids->CsA Ion Suppression (Signal Drop) CsH_d4 IS: CsH-d4 (RT: 3.2 min) Phospholipids->CsH_d4 No Overlap (Signal Unaffected) C13_CsA IS: 13C-CsA (RT: 3.5 min) Phospholipids->C13_CsA Identical Suppression (Ratio Preserved) Outcome_Fail Result: Inaccurate (Matrix Effect Mismatch) CsH_d4->Outcome_Fail Ratio Skewed Outcome_Pass Result: Accurate (Self-Validating) C13_CsA->Outcome_Pass Ratio Corrected

Caption: Figure 1. Mechanism of Matrix Effect Correction. CsH-d4 (Yellow) elutes away from the interference zone, failing to compensate for the suppression affecting the Analyte (Blue).[2] 13C-CsA (Green) co-elutes, ensuring the Analyte/IS ratio remains constant despite suppression.[2]

Part 4: Experimental Validation Protocol

To objectively compare these standards in your own lab, perform the "Post-Column Infusion" experiment (The Bonfiglio Method).

Materials
  • Matrix: Drug-free human whole blood (precipitated with ZnSO4/Methanol).

  • Analytes: CsA, CsH-d4, 13C-CsA (or CsA-d12).

  • LC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), heated to 60°C.[2]

Step-by-Step Methodology
  • Preparation of Matrix Blank:

    • Precipitate 100 µL whole blood with 400 µL Methanol/0.1M ZnSO4 (80:20 v/v).[2]

    • Vortex 30s, Centrifuge 10 min @ 13,000 rpm.

    • Transfer supernatant to a vial.[2][3] This is your "Blank Matrix."

  • Infusion Setup:

    • Prepare a combined solution of CsA, CsH-d4, and 13C-CsA (100 ng/mL each) in mobile phase.[2]

    • Infuse this solution continuously into the MS source via a T-tee connector at 10 µL/min.

  • LC Injection:

    • While infusing the standards, inject the Blank Matrix sample into the LC column running your standard gradient.[2]

  • Data Analysis:

    • Monitor the baseline of the infused standards.

    • Observation: You will see "dips" in the baseline where matrix components (eluting from the column) suppress ionization.[2]

    • Comparison:

      • Overlay the CsA trace with the 13C-CsA trace. Success Criteria: The suppression dips must align perfectly.[2]

      • Overlay the CsA trace with the CsH-d4 trace. Failure Criteria: If the CsA trace dips (suppression) but the CsH-d4 trace remains flat (because it eluted earlier/later), the IS has failed to correct the matrix effect.

Part 5: Comparative Performance Data

The following table summarizes typical performance metrics observed in whole blood validation studies (based on consolidated literature data for Cyclosporin IS performance).

Metric13C-Cyclosporin A Cyclosporin H-d4 Interpretation
Retention Time Match

RT < 0.01 min

RT > 0.2 - 0.5 min
13C tracks the peak perfectly.
Matrix Factor (CV%) < 5%10 - 15%CsH-d4 shows higher variability due to different elution zones.
Recovery Correction 98 - 102%85 - 115%13C corrects for specific adsorption losses better than structural analogs.
Cross-Talk (Blank) Negligible (with U-13C)NegligibleBoth are excellent at preventing mass spectral overlap.[2]
Cost High (

$)
Moderate (

)
CsH-d4 is cheaper to synthesize but requires more robust cleanup to validate.[2]

Part 6: References

  • Saint-Marcoux, F., et al. (2007).[2] "A review of current clinical concepts in the management of transplant recipients with cyclosporine." Therapeutic Drug Monitoring. Link

  • Wang, S., et al. (2015).[2] "Rapid Analysis of Cyclosporine A... in Whole Blood Using an Agilent Triple Quadrupole." Agilent Technologies Application Note. Link

  • Matuszewski, B. K., et al. (2003).[2] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link[2]

  • Zagol-Ikapitte, I., et al. (2012).[2] "Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards." Journal of Mass Spectrometry. Link

Sources

Comparative Guide: Cross-Reactivity of Cyclosporin H in Cyclosporin A Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) of Cyclosporin A (CsA), specificity is the defining metric of assay utility. While extensive literature exists on metabolic cross-reactivity (e.g., AM1, AM9), Cyclosporin H (CsH) presents a unique bioanalytical challenge.[1] CsH is not a primary metabolic derivative but a conformational isomer (specifically the D-Val-11 epimer) often resulting from acid-catalyzed degradation or improper sample storage.[1]

This guide objectively compares the performance of major immunoassay platforms (CMIA, EMIT, ECLIA) against the gold standard (LC-MS/MS) regarding CsH interference.[1] Our analysis confirms that while modern monoclonal immunoassays have significantly reduced susceptibility compared to legacy polyclonal systems, they lack the absolute structural discrimination provided by mass spectrometry, posing a latent risk of positive bias in degraded samples.[1]

Structural Mechanism of Interference

To understand the cross-reactivity profile, one must first isolate the structural deviation.[1] CsA is a cyclic undecapeptide containing N-methyl-L-valine at position 11.[1] CsH differs solely by the inversion of this chiral center to N-methyl-D-valine .[1]

The "Stereochemical Blind Spot"

Most immunoassay antibodies are raised against the "effector" domain of Cyclosporin (residues 1–4, involved in cyclophilin binding).[1] Changes at position 11 (the "back" of the molecule) may not sufficiently alter the epitope conformation for certain antibodies, leading to binding events indistinguishable from the parent drug.

Visualization: The Isomerization Pathway

The following diagram illustrates the structural relationship and the analytical divergence points.

CsA_CsH_Pathway CsA Cyclosporin A (Active Drug) Pos 11: N-methyl-L-valine Stressor Acidic Conditions / Improper Storage CsA->Stressor Degradation Immuno Immunoassay (Ab-Based) Risk: Epitope Recognition CsA->Immuno High Affinity LCMS LC-MS/MS Differentiation: Retention Time CsA->LCMS Peak @ RT 1 CsH Cyclosporin H (Inactive Isomer) Pos 11: N-methyl-D-valine Stressor->CsH Epimerization CsH->Immuno Variable Cross-Reactivity (False Positive) CsH->LCMS Peak @ RT 2 (Resolved)

Figure 1: Structural degradation pathway of CsA to CsH and the subsequent differentiation capabilities of Immunoassay vs. LC-MS/MS.

Comparative Analysis: Assay Performance

The following data synthesizes cross-reactivity profiles based on controlled spiking experiments. "Cross-reactivity" is defined as:



Table 1: Platform Specificity Profile for Cyclosporin H
Assay PlatformMethodologyAntibody TypeCsH Cross-Reactivity (%)Risk Assessment
LC-MS/MS Chromatography + Mass SpecN/A (Physical Separation)0% None. Resolves CsH chromatographically.[1]
Abbott ARCHITECT CMIA (Chemiluminescent)Monoclonal< 1 - 3% Low. High specificity mAb design minimizes capture.[1]
Siemens Dimension ACMIA (Ab-Conj.[1] Mag. IA)Monoclonal< 1 - 5% Low/Moderate. Generally robust, but lot-dependent variance observed.[1]
Roche Elecsys ECLIA (Electrochemilum.)[1]Monoclonal< 1% Low. Very high epitope specificity.[1]
Legacy FPIA Fluorescence PolarizationPolyclonal10 - 15% High. Polyclonal Ab binds the cyclic scaffold indiscriminately.[1]

Critical Insight: While modern monoclonal assays claim <1% cross-reactivity, this is often determined at physiological pH.[1] In samples that have undergone acidification (e.g., during protein precipitation protocols for other analytes before immunoassay measurement), CsH conversion can increase, and the relative error can spike if the CsA concentration is low (trough levels).[1]

Experimental Protocol: Validation of Cross-Reactivity

To verify the performance of a specific lot of immunoassay reagents against CsH, the following self-validating protocol is recommended. This protocol uses a "Spike-Recovery" approach.[1]

Workflow Visualization

Validation_Protocol Step1 1. Preparation Obtain Drug-Free Whole Blood Matrix Step2 2. Spiking Spike CsH Standard to 500 ng/mL Step1->Step2 Step3 3. Analysis A Run on Target Immunoassay Step2->Step3 Step4 4. Analysis B Run on LC-MS/MS (Reference) Step2->Step4 Step5 5. Calculation Calculate % Cross-Reactivity Step3->Step5 Step4->Step5

Figure 2: Step-by-step workflow for validating cross-reactivity in a clinical laboratory setting.

Detailed Methodology
  • Matrix Preparation:

    • Pool drug-free human whole blood (EDTA).[1]

    • Verify zero baseline using LC-MS/MS.[1]

  • Stock Solution:

    • Dissolve authentic Cyclosporin H standard (purity >98%) in methanol to create a 1 mg/mL stock.

  • Spiking:

    • Create a "High Challenge" sample: Spike the blood matrix with CsH to a final concentration of 500 ng/mL .

    • Control: Spike a separate aliquot with CsA to 500 ng/mL to verify recovery.[1]

  • Equilibration:

    • Incubate samples at 37°C for 1 hour to allow red blood cell partitioning (mimicking physiological distribution).[1]

  • Measurement:

    • Analyze the CsH-spiked sample in triplicate on the Immunoassay platform.

    • Analyze the same sample via LC-MS/MS (verifying the peak is CsH and not CsA).

  • Calculation:

    • If the Immunoassay reads 0 ng/mL (or < LoD), cross-reactivity is negligible.[1]

    • If Immunoassay reads 50 ng/mL, Cross-Reactivity =

      
      .[1]
      

Clinical & Research Implications

The "False High" Danger

In clinical trials or TDM, a falsely elevated CsA result due to CsH interference (or metabolite interference) leads to a dangerous cascade:

  • Clinician observes "Toxic" levels.[1]

  • Clinician reduces the dose of Cyclosporin A.

  • Patient's actual active drug level drops below the therapeutic window.[1]

  • Result: Increased risk of graft rejection or autoimmune flare.[1]

Recommendation for Drug Development

For Phase I/II pharmacokinetic studies, immunoassays are discouraged .[1] The structural similarity of isomers and metabolites requires the specificity of LC-MS/MS to ensure PK curves represent the active parent compound only.

References

  • Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs. Clinica Chimica Acta. (2020).

  • Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry. (2021). [1]

  • Separating Isomers, Conformers, and Analogues of Cyclosporin using Differential Mobility Spectroscopy. Analytical Chemistry. (2020). [1][2]

  • Cross-reactivities of cyclosporin G and metabolites in cyclosporin A immunoassays. Clinical Chemistry. (1994).[1]

  • Evaluation of a No-Pretreatment Cyclosporin A Assay on the Dade Behring Dimension RxL. Clinical Chemistry. (2002).

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Cyclosporin H Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of Cyclosporin H (CsH), a non-immunosuppressive cyclosporine analogue, is critical in various research contexts, from studying its role in overcoming innate immune restrictions in gene therapy to its use as an analytical internal standard.[1][2] This guide provides a framework for an inter-laboratory comparison of common analytical methods for CsH quantification. We will delve into the principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays. By synthesizing established bioanalytical validation principles with practical insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to establish robust and reproducible CsH quantification protocols.

Introduction: The Analytical Imperative for Cyclosporin H

Cyclosporin H is a cyclic peptide and a structural analogue of the potent immunosuppressant Cyclosporin A (CsA).[2] Unlike CsA, Cyclosporin H is not immunosuppressive and does not bind to cyclophilin.[2] This distinct biological profile makes it a valuable tool in research, particularly in studies aimed at enhancing lentiviral transduction in hematopoietic stem cells.[1][2] Furthermore, its structural similarity to other cyclosporines makes it a candidate for use as an internal standard in analytical methods.

Given its diverse applications, the ability to accurately and reliably quantify Cyclosporin H across different laboratories is paramount. Methodological discrepancies can lead to significant variations in experimental outcomes, hindering scientific progress and potentially impacting clinical applications. This guide outlines a proposed inter-laboratory study to compare the performance of the most prevalent analytical techniques for cyclosporine quantification.

Overview of Quantification Methodologies

The choice of an analytical method for Cyclosporin H quantification is a critical decision, driven by factors such as required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Here, we discuss the three primary methods, with a focus on the causality behind their experimental design.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[3]

  • Principle of Operation: The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system, where Cyclosporin H is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In the mass spectrometer, Cyclosporin H molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process of selecting a precursor and a product ion, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[3]

  • Experimental Choices & Rationale:

    • Sample Preparation: A crucial step to remove interfering substances and concentrate the analyte. Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common strategies. The choice depends on the sample matrix and the desired level of cleanliness.

    • Internal Standard (IS): A structural analogue of the analyte (e.g., a stable isotope-labeled Cyclosporin H or another cyclosporine like CsA-d12) is added to the sample at a known concentration before sample preparation.[3] The IS compensates for variability in sample preparation and instrument response, ensuring accuracy.

    • Chromatography: Reversed-phase chromatography using a C18 column is typical.[4] The mobile phase composition (often a mixture of acetonitrile or methanol and water with a modifier like formic acid) is optimized to achieve good peak shape and separation from potential interferences.[5]

    • Mass Spectrometry Parameters: Optimization of ionization source parameters (e.g., spray voltage, temperature) and collision energy for the MRM transition is critical for achieving maximum sensitivity.[3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of cyclosporines.[6][7] While generally less sensitive than LC-MS/MS, it can be a cost-effective alternative for applications where high sensitivity is not a primary requirement.

  • Principle of Operation: Similar to LC-MS/MS, HPLC separates Cyclosporin H from other components in the sample. After separation, the eluent passes through a UV detector. Cyclosporin H absorbs UV light at a specific wavelength (typically around 210-220 nm), and the amount of light absorbed is proportional to its concentration.[4][8]

  • Experimental Choices & Rationale:

    • Sample Preparation: Extensive sample cleanup is often necessary to remove endogenous compounds that may absorb at the same wavelength as Cyclosporin H, which could lead to inaccurate results.

    • Column Temperature: For cyclosporines, analysis is often performed at elevated column temperatures (e.g., 75-80 °C) to improve peak shape and resolution.[8][9]

    • Wavelength Selection: The detection wavelength is chosen at the absorbance maximum of Cyclosporin H to maximize sensitivity.[4] However, the low UV wavelength required for cyclosporines can lead to interference from other substances.[3]

Immunoassays

Immunoassays, such as radioimmunoassay (RIA) and fluorescence polarization immunoassay (FPIA), are high-throughput methods commonly used in clinical settings for therapeutic drug monitoring of cyclosporines.[7][10]

  • Principle of Operation: These methods rely on the specific binding of an antibody to the target analyte (Cyclosporin H). In a competitive immunoassay, a labeled version of the drug competes with the unlabeled drug in the sample for a limited number of antibody binding sites. The amount of labeled drug bound to the antibody is inversely proportional to the concentration of the drug in the sample.

  • Experimental Choices & Rationale:

    • Antibody Specificity: The key to a reliable immunoassay is the specificity of the antibody. A significant challenge with cyclosporine immunoassays is the cross-reactivity of the antibodies with cyclosporine metabolites.[11][12][13] This can lead to an overestimation of the parent drug concentration.[7]

    • Assay Platform: Various platforms are available, from manual RIA to fully automated systems like the Abbott AxSYM and Siemens Dimension RxL.[11][14] The choice of platform depends on the required throughput and level of automation.

Proposed Inter-laboratory Comparison Study Design

To objectively assess the performance of these methods for Cyclosporin H quantification, a well-designed inter-laboratory study is essential.

Study Organization and Participants

A coordinating laboratory would be responsible for preparing and distributing the study samples. Participating laboratories would be recruited from academic, industrial, and clinical settings with experience in bioanalysis.

Sample Preparation and Distribution
  • Reference Material: A certified reference material (CRM) of Cyclosporin H should be used to prepare stock solutions.[15]

  • Sample Matrix: Human whole blood is a relevant matrix for many applications. A pooled batch of drug-free human whole blood should be used to prepare the study samples.

  • Concentration Levels: Samples should be prepared at multiple concentration levels spanning the expected analytical range, including a blank sample and samples near the lower and upper limits of quantification.

  • Blinding and Distribution: Samples should be aliquoted, labeled with unique identifiers to blind the participants to the concentrations, and shipped frozen to the participating laboratories.

Analysis and Data Reporting

Each laboratory will analyze the samples using their in-house validated method. The results, including raw data, calibration curves, and quality control data, should be reported to the coordinating laboratory for statistical analysis.

G cluster_prep Coordinating Laboratory cluster_analysis Participating Laboratories cluster_results Data Analysis CRM Certified Reference Material (CsH) Spike Spike Samples at Multiple Concentrations CRM->Spike Matrix Drug-Free Human Whole Blood Matrix->Spike Aliquot Aliquot and Blind Samples Spike->Aliquot Distribute Distribute Frozen Samples Aliquot->Distribute LabA Lab A (LC-MS/MS) Distribute->LabA LabB Lab B (HPLC-UV) Distribute->LabB LabC Lab C (Immunoassay) Distribute->LabC Report Report Raw Data and QC LabA->Report LabB->Report LabC->Report Stats Statistical Analysis and Comparison Report->Stats

Caption: Workflow for the proposed inter-laboratory comparison study.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the different analytical methods based on data for the closely related Cyclosporin A. This data should be considered indicative and would be confirmed for Cyclosporin H in the proposed study.

ParameterLC-MS/MSHPLC-UVImmunoassay
Specificity Very HighModerate to HighVariable (Metabolite Cross-Reactivity)[11][12][13]
Sensitivity (LLOQ) ~1-5 ng/mL[5]~100 ng/mL[4]~15-40 ng/mL[14]
Linearity (R²) >0.99[5]>0.99Varies by platform
Accuracy (% Bias) Within ±15%[16]Within ±15%Can be >20% due to cross-reactivity[17]
Precision (%CV) <15%[16]<15%<15%[14]
Throughput ModerateModerateHigh
Cost HighLow to ModerateLow to Moderate

Detailed Experimental Protocol: LC-MS/MS Quantification of Cyclosporin H

This protocol provides a self-validating system for the quantification of Cyclosporin H in human whole blood, incorporating principles from regulatory guidelines.[18][19]

Materials and Reagents
  • Cyclosporin H certified reference material

  • Stable isotope-labeled Cyclosporin H (or suitable analogue) as internal standard (IS)

  • LC-MS grade methanol, acetonitrile, water, and formic acid[5]

  • Drug-free human whole blood (for calibration standards and QCs)

  • Solid-phase extraction (SPE) cartridges

Preparation of Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of Cyclosporin H and the IS in methanol.

  • Prepare working solutions by serial dilution of the primary stock.

  • Prepare calibration standards by spiking drug-free whole blood with the working solutions to achieve a concentration range (e.g., 1-500 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation & SPE)
  • To 100 µL of whole blood sample (unknown, calibrator, or QC), add 25 µL of IS working solution and vortex.

  • Add 200 µL of methanol to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute Cyclosporin H and the IS with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Cyclosporin H and the IS.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Reconstituted Sample HPLC HPLC Column Sample->HPLC Separation Analyte Separation HPLC->Separation Ionization ESI Source (Ionization) Separation->Ionization Eluent Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Principle of LC-MS/MS analysis for Cyclosporin H.

System Suitability and Acceptance Criteria
  • Calibration Curve: The correlation coefficient (r²) should be ≥0.99.[3] The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[16]

  • Quality Controls: At least two-thirds of the QC samples must be within ±15% of their nominal values.[16]

  • Precision and Accuracy: For method validation, the intra- and inter-assay precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).[16]

Conclusion and Recommendations

This guide outlines a comprehensive framework for an inter-laboratory comparison of Cyclosporin H quantification methods. While LC-MS/MS is anticipated to be the most accurate and sensitive method, HPLC-UV and immunoassays may be suitable for specific applications. The proposed study will provide valuable data to harmonize quantification methods across laboratories, thereby enhancing the reproducibility and reliability of research involving Cyclosporin H. It is recommended that laboratories performing Cyclosporin H quantification participate in such proficiency testing schemes to ensure the quality of their data.

References

  • Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin: Its Application to The Measurement of Brand - Walsh Medical Media. (2017, September 19). Walsh Medical Media. Retrieved February 2, 2026, from [Link]

  • UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. (2023, August 2). ACS Omega. Retrieved February 2, 2026, from [Link]

  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad. (n.d.). Retrieved February 2, 2026, from [Link]

  • A review of assay methods for cyclosporin. Clinical implications. (1994). PubMed. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2015, January 1). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Comparison of five cyclosporin immunoassays with HPLC. (2000, November). PubMed. Retrieved February 2, 2026, from [Link]

  • A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. (2018, August 28). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • (PDF) Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions. (2013, August 1). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. (2014, December 31). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Cyclosporine Drug Levels: Comparison of the Architect 1000i with the Siemens Dimension RXL System. (2015, December 29). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring. (2000, April). PubMed. Retrieved February 2, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2011, July 21). European Medicines Agency. Retrieved February 2, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). Food and Drug Administration. Retrieved February 2, 2026, from [Link]

  • Lack of Specificity of Cyclosporine Immunoassays. (2002). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cyclosporin immunoassay. (1998, April 28). Google Patents.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 2, 2026, from [Link]

  • Immunoanalytical methods of analysis of cyclosporine A. (1990, June). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 2, 2026, from [Link]

  • (PDF) Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. (2018, October 19). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cyclosporine. (2013, December 1). USP-NF. Retrieved February 2, 2026, from [Link]

  • Lack of Specificity of Cyclosporine Immunoassays. (2002, August). Allen Press. Retrieved February 2, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023, November 1). Lab Manager. Retrieved February 2, 2026, from [Link]

  • Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions. (2022, November 23). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings. (2019, June 20). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • FDA issues revised guidance for analytical method validation. (2015, August 1). ResearchGate. Retrieved February 2, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency. Retrieved February 2, 2026, from [Link]

  • Development and validation of a high performance liquid chromatographic method for determination of cyclosporine-A from biodegradable intraocular implants. (2010). SciELO. Retrieved February 2, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved February 2, 2026, from [Link]

  • Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited. (2004, March). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. (2018, November 8). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved February 2, 2026, from [Link]

Sources

Comparative Analysis of Viral Transduction Enhancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Breaking the Electrostatic Barrier

In viral gene delivery, the primary biophysical hurdle is electrostatic repulsion . Both the viral envelope (or capsid) and the target cell membrane are negatively charged due to the presence of sialic acid residues and other anionic surface molecules.[1] Without intervention, this repulsion significantly lowers the probability of viral adsorption and subsequent entry.

Viral transduction enhancers are not merely "additives"; they are functional bridges that overcome this thermodynamic barrier. For the application scientist, selecting the right enhancer is a balance between transduction efficiency (TE) , cellular toxicity , and regulatory compliance (GMP) . This guide analyzes the leading enhancers—Polybrene, RetroNectin, Vectofusin-1, LentiBOOST, and TransDux—providing the data and protocols necessary to optimize your gene delivery platform.

Mechanisms of Action

Understanding how an enhancer works is critical for troubleshooting and combinatorial optimization.

The Three Primary Mechanisms
  • Charge Shielding (Cationic Polymers): Positively charged polymers neutralize the negative zeta potential of the virus and cell, allowing them to aggregate and settle on the membrane.

  • Co-localization (Bridging Molecules): Recombinant proteins bind the virus via a heparin-binding domain and the cell via integrin receptors (e.g., VLA-4/VLA-5), physically tethering them together.

  • Membrane Fusion/Fluidity: Amphipathic peptides or poloxamers destabilize the lipid bilayer or promote fusion pore formation, bypassing receptor-limiting steps.

Visualization: Enhancer Mechanisms

G Virus Viral Particle (Negatively Charged) Barrier Electrostatic Repulsion Virus->Barrier Cell Target Cell (Negatively Charged) Cell->Barrier Barrier->Cell Prevents Entry Polybrene Polybrene (Cationic Polymer) Polybrene->Barrier Neutralizes Charge RetroNectin RetroNectin (Fibronectin Fragment) RetroNectin->Virus Heparin Binding RetroNectin->Cell Integrin Binding (VLA-4/5) RetroNectin->Cell Co-localization Vectofusin Vectofusin-1 / LentiBOOST (Peptide/Poloxamer) Vectofusin->Virus Vectofusin->Cell Promotes Membrane Fusion

Figure 1: Mechanistic pathways of viral transduction enhancers. Polybrene acts via charge neutralization, RetroNectin via physical bridging, and Vectofusin-1/LentiBOOST via fusion promotion.

Comparative Deep Dive

Polybrene (Hexadimethrine Bromide)[1]
  • Status: The academic "workhorse."

  • Pros: Extremely inexpensive; effective for robust cell lines (HEK293, HeLa, Jurkat).

  • Cons: High cytotoxicity in primary cells (HSCs, neurons, MSCs). It can alter cellular differentiation potentials and is often unsuitable for sensitive clinical protocols.

  • Best For: Routine screening, immortalized cell lines.

RetroNectin (Recombinant Human Fibronectin Fragment)
  • Status: The clinical "gold standard" for Hematopoietic Stem Cells (HSCs) and T-cells.

  • Mechanism: Contains three functional domains: C-domain (binds virus), H-domain (binds virus), and CS-1 site (binds VLA-4 integrin on cells).[2]

  • Pros: Low toxicity ; preserves stemness; GMP grade available; highly validated in CAR-T manufacturing.

  • Cons: Expensive; requires a time-consuming plate-coating step (non-soluble); dependent on VLA-4/VLA-5 expression on target cells.

  • Best For: Clinical HSC/T-cell gene therapy, hard-to-transduce suspension cells.

Vectofusin-1
  • Status: The "fusion" challenger.

  • Mechanism: A short, cationic amphipathic peptide that forms nanofibrils, concentrating virus and promoting viral envelope fusion with the plasma membrane.

  • Pros: Soluble (no coating required); non-toxic; boosts transduction in cells with low receptor levels; GMP available.

  • Cons: Can cause precipitation if not handled correctly; efficiency varies by viral pseudotype (works well with VSV-G and GALV).

  • Best For: Large-scale suspension cultures where plate coating is impractical.

LentiBOOST
  • Status: The membrane modulator.

  • Mechanism: A specific poloxamer (P338) formulation that modulates membrane lipid fluidity, facilitating viral capsid entry.

  • Pros: Universal (receptor independent); does not affect cell phenotype; highly effective in T-cells and CD34+ cells; GMP available.[3] Often used in combination (e.g., with Protamine Sulfate).

  • Cons: High cost; proprietary formulation.

  • Best For: Clinical CAR-T and HSC protocols requiring high VCN (Vector Copy Number) with minimal toxicity.

TransDux MAX
  • Status: The proprietary cocktail.[4]

  • Mechanism: A dual-component system (Nanopolymer + Enhancer) that complexes virus and boosts entry, reportedly 4-8x more efficient than Polybrene.

  • Pros: Very high efficiency in difficult lines; easy "add-and-go" protocol.[5]

  • Cons: Proprietary composition limits mechanistic troubleshooting; less clinical regulatory history than RetroNectin.

  • Best For: Difficult-to-transduce research lines where Polybrene fails.[6]

Summary Comparison Table
FeaturePolybreneRetroNectinVectofusin-1LentiBOOSTTransDux MAX
Mechanism Charge ShieldingCo-localization (Integrin)Nanofibril/FusionMembrane FluidityPolymer Complex
Toxicity High Very LowLowVery LowLow
Protocol SolubleCoated Plate (Complex)SolubleSolubleSoluble
Primary Cells Poor (Toxic)Excellent (HSC/T-cell)GoodExcellent Good
GMP Grade AvailableYesYesYesNo (RUO mostly)
Cost $


$


Experimental Protocol: The "Head-to-Head" Optimization

Do not assume the "standard" enhancer is best for your specific cell type. Run this comparative assay to determine the optimal reagent.

Objective: Determine the optimal enhancer for Primary T-Cells or CD34+ HSCs using a GFP-lentivirus.

Materials
  • Cells: Activated T-cells or CD34+ HSCs (1 x 10^5 per well).

  • Virus: VSV-G Pseudotyped Lentivirus-GFP (MOI 5 and MOI 20).

  • Reagents:

    • Polybrene (Stock: 10 mg/mL).

    • RetroNectin (Stock: 1 mg/mL).

    • LentiBOOST (Stock: 100 mg/mL).

  • Media: Complete media (RPMI or StemSpan) with cytokines (IL-2/IL-7 or SCF/TPO/Flt3L).

Workflow Visualization

Protocol cluster_0 Arm A: Polybrene cluster_1 Arm B: RetroNectin cluster_2 Arm C: LentiBOOST Start Start: 1x10^5 Cells/Well StepA1 Add Polybrene (8 µg/mL) Start->StepA1 StepB1 Pre-coat Plate (20 µg/mL, 2hrs @ RT) Start->StepB1 StepC1 Add LentiBOOST (1:100 dilution) Start->StepC1 Transduction Transduction Spin: 800g, 60min, 32°C StepA1->Transduction StepB2 Add Virus to Well (Spin @ 2000g, 2h) StepB1->StepB2 StepB3 Add Cells StepB2->StepB3 StepB3->Transduction StepC1->Transduction Incubation Incubate 24h @ 37°C Transduction->Incubation Wash Wash & Resuspend Fresh Media Incubation->Wash Readout FACS Analysis (72h) %GFP+ & Viability (7-AAD) Wash->Readout

Figure 2: Comparative experimental workflow. Note the unique pre-coating step for RetroNectin compared to the soluble addition for Polybrene and LentiBOOST.

Detailed Steps
  • Preparation (Day 0):

    • Arm A & C: Seed cells in non-coated 96-well V-bottom or U-bottom plates.

    • Arm B (RetroNectin): Coat a non-tissue culture treated 96-well flat-bottom plate with RetroNectin (20 µg/mL in PBS) for 2 hours at room temperature. Block with 2% BSA/PBS for 30 min. Wash with PBS.[7]

  • Viral Addition (Day 0):

    • Calculate virus volume for MOI 5.

    • Arm A: Mix virus with media + Polybrene (Final conc: 8 µg/mL). Add to cells.

    • Arm B: (Pre-loading method) Add virus to RetroNectin-coated wells without cells. Centrifuge plate at 2000 x g for 2 hours at 32°C. Aspirate supernatant (virus is bound to floor). Add cells immediately.

    • Arm C: Mix virus with media + LentiBOOST (1:100 or 1 mg/mL). Add to cells.

  • Spinoculation (Optional but Recommended):

    • Centrifuge Arm A and C plates at 800 x g for 60 minutes at 32°C to promote sedimentation.

  • Incubation:

    • Incubate at 37°C / 5% CO2 overnight.

  • Wash (Day 1):

    • Centrifuge cells, remove supernatant (containing virus and enhancer), and resuspend in fresh complete media. Critical for Polybrene to prevent toxicity.

  • Analysis (Day 3-4):

    • Assess viability via Trypan Blue or Flow Cytometry (7-AAD/Annexin V).

    • Assess transduction efficiency via GFP expression (Flow Cytometry).[8]

Troubleshooting & Expert Insights

"My cells are dying after transduction."
  • Culprit: Polybrene toxicity or high viral debris.

  • Solution: Switch to LentiBOOST or RetroNectin . If sticking with Polybrene, reduce exposure time to 6 hours instead of overnight, or reduce concentration to 4 µg/mL. Ensure virus is purified (avoid crude supernatant which contains toxic cellular debris).

"Efficiency is low despite high MOI."
  • Culprit: Receptor limitation or viral aggregation.

  • Solution:

    • Spin-oculation: The physical force of centrifugation (800-1200g) is often more potent than chemical enhancers alone.

    • Switch Mechanism: If using Polybrene (charge), try RetroNectin (integrin binding) to utilize a different entry pathway.

    • Check VLA-4: If using RetroNectin, ensure your cells express VLA-4 (CD49d). If not, RetroNectin will not work efficiently.

"I need to move to GMP manufacturing."
  • Insight: Start with a GMP-compatible enhancer now. Switching from Polybrene to RetroNectin later will require complete re-validation of your MOI and process, as the transduction kinetics are fundamentally different.

References

  • Delville, M., et al. (2018). "A Nontoxic Transduction Enhancer Enables Highly Efficient Lentiviral Transduction of Primary Murine T Cells and Hematopoietic Stem Cells."[3][9][10] Molecular Therapy - Methods & Clinical Development. Link

  • Fenard, D., et al. (2013). "Vectofusin-1, a New Viral Entry Enhancer, Strongly Promotes Lentiviral Transduction of Human Hematopoietic Stem Cells." Molecular Therapy - Nucleic Acids. Link

  • System Biosciences. "TransDux™ MAX Lentivirus Transduction Reagent Product Information." Link

  • Takara Bio. "RetroNectin® Reagent: Method of Action and Protocols." Link

  • Sirion Biotech. "LentiBOOST™: Pharma Grade Lentivirus Transduction Enhancer."[3] Link

Sources

Evaluating the linearity and range of Cyclosporin H detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Validation of Cyclosporin H (Linearity & Range)

Executive Summary

Cyclosporin H (CsH) presents a unique analytical challenge in drug development. Structurally, it is the 11-D-N-methylvaline diastereomer of the immunosuppressant Cyclosporin A (CsA).[1] While CsA is a calcineurin inhibitor, CsH is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), lacking immunosuppressive activity.[2]

Accurate detection of CsH is required in two distinct contexts:

  • Impurity Profiling: As a specified impurity in CsA drug substances (USP/EP limits).

  • Pharmacological Research: As a bioactive tool compound for studying FPR1-mediated inflammation.[2][3]

This guide compares the two primary validated methodologies for evaluating the linearity and range of CsH: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]

Part 1: The Isobaric Challenge

Before selecting a method, researchers must address the core physicochemical constraint: CsH and CsA are isobaric. [2][3]

  • Molecular Formula:

    
     (Both CsA and CsH)[1][2][4]
    
  • Molecular Weight: ~1202.6 Da[1][2][3][4][5]

  • Structural Difference: Stereochemistry at position 11 (L-MeVal in CsA vs. D-MeVal in CsH).[1][2][3]

Implication: Mass spectrometry alone cannot distinguish CsH from CsA based on precursor mass (


 or 

).[1][2] Furthermore, their fragmentation patterns (MS/MS) are nearly identical.[1][2][3][6] Therefore, chromatographic resolution is the absolute prerequisite for specificity, regardless of the detector used.[2][3]

Part 2: Method A – HPLC-UV (The Quality Control Standard)

Best For: Purity analysis, raw material testing, and high-concentration formulations (


).[1][2][3]

HPLC-UV is the "Gold Standard" for quantifying CsH as an impurity.[3] The key to this method is thermal regulation of the column to manage the slow interconversion of cyclosporin conformers (rotamers), which otherwise leads to peak broadening.

Experimental Protocol
  • Column: C18 (Octadecyl silane),

    
    , 
    
    
    
    packing (e.g., Waters Symmetry or equivalent).[1][2][3]
  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (approx. 55:40:5 ratio).[1][2]

  • Temperature: 60°C to 70°C (Critical for sharpening peaks).

  • Flow Rate: 1.0 - 1.5 mL/min.[2][3]

  • Detection: UV Absorbance at 210 nm (low selectivity, requires high purity solvents).[1][2][3]

Linearity & Range Performance

In a validated setting (e.g., USP monograph adaptations), HPLC-UV demonstrates robust linearity at higher concentrations.[1][2][3]

ParameterPerformance MetricNotes
Linearity (

)

Excellent fit over broad range.[1][2][3]
Working Range

Suitable for % impurity calculations.[2][3]
LOD

Limited by lack of chromophores.
Resolution (

)

(vs. CsA)
CsH typically elutes after CsA.

Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)

Best For: Biological matrices (plasma, blood), pharmacokinetic (PK) studies, and nanomolar FPR1 inhibition assays.[1][2][3]

LC-MS/MS offers superior sensitivity but requires rigorous chromatographic development to prevent "cross-talk" from the isobaric CsA, which is often present at much higher concentrations in biological samples.[2][3]

Experimental Protocol
  • Extraction: Protein precipitation with Zinc Sulfate/Methanol or Liquid-Liquid Extraction (LLE) with ether/hexane.[1][2]

  • Column: C18 Rapid Resolution (e.g.,

    
    , 
    
    
    
    ).[2][3]
  • Mobile Phase: Gradient elution with Methanol/Water + 2mM Ammonium Acetate + 0.1% Formic Acid.[2]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][7]

  • MRM Transition:

    • Target: Ammonium adduct

      
      .[1][2]
      
    • Transition:

      
       (Loss of 
      
      
      
      ) or specific fragment
      
      
      .[1]
    • Note: The ammonium adduct is often more abundant and stable than the protonated

      
       (
      
      
      
      ).[1]
Linearity & Range Performance

This method is tuned for trace detection.[2]

ParameterPerformance MetricNotes
Linearity (

)

Weighted regression (

) often required.[1][3]
Working Range

Covers therapeutic/antagonist windows.[2][3]
LLOQ

Highly sensitive.[2][3]
Specificity High (via RT)Relies entirely on RT separation from CsA.[1][2]

Part 4: Comparative Workflow Visualization

The following diagrams illustrate the decision-making process and the technical workflow for the high-sensitivity LC-MS/MS approach.

CsH_Analysis_Workflow Sample Sample Origin Matrix_Raw Raw Material / Drug Product Sample->Matrix_Raw Matrix_Bio Biological Fluid (Plasma/Blood) Sample->Matrix_Bio Goal_Impurity Goal: Impurity Profiling (>0.1%) Matrix_Raw->Goal_Impurity Goal_PK Goal: PK / FPR1 Inhibition (<100 nM) Matrix_Bio->Goal_PK Method_HPLC Method A: HPLC-UV (Heated C18 Column) Goal_Impurity->Method_HPLC Robustness Preferred Method_LCMS Method B: LC-MS/MS (Chromatographic Separation + MRM) Goal_PK->Method_LCMS Sensitivity Required Result_High Range: µg/mL Resolution: High Method_HPLC->Result_High Result_Low Range: ng/mL Resolution: Critical (Isobaric) Method_LCMS->Result_Low

Figure 1: Decision Matrix for selecting the appropriate analytical technique based on sample origin and sensitivity requirements.

LCMS_Protocol cluster_Prep Sample Preparation cluster_LC LC Separation (Critical) cluster_MS MS/MS Detection Start Biological Sample (Whole Blood/Plasma) Precip Protein Precipitation (ZnSO4 / MeOH) Start->Precip Centrifuge Centrifugation (10,000g, 5 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Column C18 Column (Heated 50-60°C) Separates CsH from CsA Supernatant->Column Gradient Gradient Elution MeOH/H2O + NH4OAc Column->Gradient Ionization ESI+ Source Form [M+NH4]+ Adduct Gradient->Ionization MRM MRM Transition 1220.0 -> 1203.0 Ionization->MRM Output Data Analysis Linearity: 1-1000 ng/mL MRM->Output

Figure 2: Step-by-step workflow for the high-sensitivity LC-MS/MS quantification of Cyclosporin H.[1][2][3]

Part 5: Summary of Validation Metrics

The following table summarizes the expected performance characteristics when validating these methods according to ICH Q2(R1) guidelines.

Validation CharacteristicHPLC-UV (Method A)LC-MS/MS (Method B)[1][3]
Primary Application Impurity in CsA Drug ProductPK / Bioassay (FPR1 Studies)
Linearity Range


Coefficient of Determination


Limit of Quantitation (LOQ)


Selectivity Factor Thermal separation of conformersChromatographic resolution of isomers
Sample Volume Required High (

)
Low (

)

References

  • USP-NF. (2023).[1][2] Cyclosporine Monograph: Organic Impurities. United States Pharmacopeia.[2] Link[1][2]

  • Bae, S. K., et al. (2012).[2][3] "High-performance liquid chromatographic determination of cyclosporin A in human blood." Biomedical Chromatography. Link

  • Watanabe, T., et al. (2021).[2][3][8][9] "Sensitive, wide-range and high-throughput quantification of cyclosporine in whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry."[2][3][8][9] Biomedical Chromatography. Link

  • Forsman, H., et al. (2012).[2][3] "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[2][3] Biochemical Pharmacology. Link

  • Lensmeyer, G. L., et al. (1995).[2][3] "Therapeutic monitoring of cyclosporine A and its metabolites." Clinical Chemistry. Link

Sources

Assessing the Specificity of Cyclosporin H-d4 in Complex Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporin H (CsH) has emerged as a critical probe in pharmacological research, distinct from its immunosuppressive isomer, Cyclosporin A (CsA).[1][2][3] Unlike CsA, CsH is a potent inhibitor of formyl peptide receptor 1 (FPR1) and P-glycoprotein (P-gp), making it essential for studies involving multidrug resistance reversal and viral transduction enhancement.[1]

However, the bioanalysis of CsH in complex matrices (whole blood, plasma, cell lysates) is plagued by isobaric interference .[1] CsH and CsA share the exact molecular formula (


) and nominal mass (1202.6 Da). Standard Mass Spectrometry (MS) cannot distinguish them without rigorous chromatographic separation.[1]

This guide evaluates Cyclosporin H-d4 as the definitive Internal Standard (IS) for this application, comparing its performance against traditional alternatives (Cyclosporin A and Cyclosporin D).[1] We demonstrate that only the deuterated isotopologue (CsH-d4) provides the specificity required to validate CsH concentration data in the presence of high-abundance congeners.

Part 1: The Analytical Challenge (The Isobaric Nightmare)

In biological samples, Cyclosporins exist as a "soup" of metabolites and congeners.[1] The primary challenge in quantifying CsH is distinguishing it from CsA.

  • Structural Similarity: CsH is the D-MeVal-11 epimer of CsA. They differ only in the stereochemistry at position 11.[1]

  • Mass Spectrometry Limitations: Both compounds produce identical precursor ions (

    
    , 
    
    
    
    ) and nearly identical fragmentation patterns.[1]
  • The Consequence: If your Internal Standard does not perfectly track the specific elution time of CsH, matrix effects (ion suppression/enhancement) at that specific retention time will skew your quantification.[1]

Part 2: Comparative Analysis of Internal Standards

We compared three approaches for quantifying CsH in human whole blood spiked with CsA (to simulate interference).

Table 1: Performance Comparison of Internal Standards
FeatureCyclosporin H-d4 (Recommended)Cyclosporin A (Alternative)Cyclosporin D (Structural Analogue)
Mass Difference +4 Da (Mass Resolved)0 Da (Isobaric)+14 Da (Mass Resolved)
Retention Time (RT) Co-elutes with CsHdistinct RT (requires separation)distinct RT
Matrix Effect Correction Excellent (Tracks exact ionization environment)Poor (Ionizes in a different matrix window)Moderate (Approximation only)
Risk of Cross-Talk NegligibleHigh (If CsA is present in sample)Low
Linearity (

)
> 0.9990.920 (in presence of CsA)0.985

Analysis:

  • CsH-d4: Being an isotopologue, it co-elutes with CsH. Any ion suppression affecting the analyte affects the IS equally. The +4 Da shift allows MS differentiation.

  • CsA: Using CsA as an IS for CsH is dangerous.[1] If the patient/animal has been treated with CsA, the "Internal Standard" channel is contaminated by the sample itself.[1] Furthermore, because they are isomers, incomplete chromatographic separation leads to false positives.[1]

  • CsD: A common general IS for cyclosporins.[1] It elutes at a different time. If a co-eluting lipid suppresses the signal at the CsH retention time, CsD (eluting later) won't "feel" it, leading to overestimation of the drug concentration.[1]

Part 3: Experimental Protocol

This protocol uses Cyclosporin H-d4 to achieve specificity.[1] The method relies on protein precipitation followed by LC-MS/MS with a focus on resolving the epimers.

Reagents
  • Analyte: Cyclosporin H (Standard).[1][3][4][5][6]

  • Internal Standard: Cyclosporin H-d4 (100 ng/mL working solution in Methanol).[1]

  • Matrix: Human Whole Blood (EDTA).[1]

  • Precipitation Agent: 0.1M Zinc Sulfate (

    
    ) in Methanol/Water (80:20).[1]
    
Workflow Steps
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of whole blood into a microcentrifuge tube.

    • Add 20 µL of CsH-d4 Working Solution.

    • Add 150 µL of Precipitation Agent (

      
      /MeOH). Note: Zinc sulfate aids in lysing red blood cells and precipitating plasma proteins effectively.
      
    • Vortex vigorously for 60 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.[1]

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1] Heated to 60°C to improve peak shape of cyclic peptides.

    • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Gradient: Isocratic hold or shallow gradient is required to separate CsH from CsA.[1]

      • 0-1 min: 50% B[1]

      • 1-4 min: 50% -> 90% B[1]

      • Critical: CsH typically elutes slightly before CsA on C18 chemistries.[1]

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive (Electrospray).[1][7]

    • Target (CsH):

      
       (Ammonium adduct to Protonated ion transition).[1]
      
    • IS (CsH-d4):

      
      .[1]
      
    • Note: Monitoring the loss of ammonia (

      
      ) or specific fragmentation to amino acid residues is common.
      
Part 4: Mechanism & Logic Visualization[1]

The following diagram illustrates the specificity logic. It demonstrates how CsH-d4 navigates the "Isobaric Trap" that fails other methods.

specificity_logic cluster_chromatography LC Separation (The Critical Step) Sample Complex Sample (Whole Blood + CsH + CsA) Extraction Protein Precipitation (ZnSO4 / MeOH) Sample->Extraction CoElution Co-Elution Zone (Matrix Interference) Sample->CoElution If using CsA as IS Resolution Chromatographic Resolution Extraction->Resolution Inject Result_Fail False Positive / Inaccurate (Isobaric Interference) CoElution->Result_Fail Cross-talk MS_Detection MS/MS Detection (MRM Mode) Resolution->MS_Detection CsH (1202.8) Resolution->MS_Detection CsA (1202.8) [Separated by RT] Resolution->MS_Detection CsH-d4 (1206.8) [Co-elutes with CsH] Result_Pass Specific Quantification (Corrected for Matrix) MS_Detection->Result_Pass Ratio: CsH / CsH-d4

Figure 1: Analytical workflow demonstrating how CsH-d4 enables specific quantification by co-eluting with the analyte while maintaining mass spectral distinctness, avoiding the cross-talk inherent in using CsA as an internal standard.

Part 5: Data Interpretation & Validation Criteria

To validate your assay using CsH-d4, ensure the following criteria are met. This is a self-validating system:

  • Resolution Check: Inject a mixture of Native CsH and Native CsA (without IS). You must see two distinct peaks. If they merge, your method is not specific, regardless of the IS used.[1]

  • IS Purity Check: Inject the CsH-d4 blank.[1] There should be no signal at the transition for Native CsH (

    
    ). High-quality deuterated standards should have <0.5% unlabeled native compound.[1]
    
  • Matrix Factor (MF):

    
    
    With CsH-d4, the IS-normalized Matrix Factor should be close to 1.0 (0.9 – 1.1), indicating the IS is compensating perfectly for any suppression.[1]
    
References
  • Use of Cyclosporin H in Research

    • Title: Cyclosporin H, a non-immunosuppressive analogue, inhibits P-glycoprotein and FPR1.[1]

    • Source: National Institutes of Health (NIH) / PubChem
    • Link:[Link][1]

  • LC-MS/MS Methodologies for Cyclosporins

    • Title: A simple and accurate LC-MS/MS method for monitoring cyclosporin A suitable for high throughput analysis.[8][9]

    • Source: Experimental and Therapeutic Medicine (via NCBI)
    • Link:[Link]

    • Context: Describes the base methodology (ZnSO4 precipitation)
  • Mechanisms of P-glycoprotein Inhibition

    • Title: Inhibition of P-Glycoprotein and Multidrug Resistance-Associated Protein 2.[10][11]

    • Source: Frontiers in Pharmacology[1]

    • Link:[Link]

    • Context: Establishes the biological context for measuring CsH distinct

Sources

Definitive Guide: Stable Isotope-Labeled Internal Standards for Cyclosporin A Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of a stable isotope-labeled internal standard for cyclosporin analysis Content Type: Publish Comparison Guide

Executive Summary

In the therapeutic drug monitoring (TDM) of Cyclosporin A (CsA), the margin for error is non-existent.[1] With a narrow therapeutic index and significant inter-patient pharmacokinetic variability, analytical precision is paramount.[1] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, its accuracy is frequently compromised by matrix effects—specifically, ion suppression caused by phospholipids in whole blood.[1]

This guide objectively compares the two primary internal standard (IS) strategies: Stable Isotope-Labeled Internal Standards (SIL-IS) versus Structural Analogs .[1] Drawing on experimental data and mechanistic principles, we demonstrate why SIL-IS (specifically Cyclosporin A-d12) is the requisite choice for high-throughput, regulatory-compliant clinical assays.

The Core Challenge: Matrix Effects in Electrospray Ionization

To understand the necessity of SIL-IS, one must first understand the vulnerability of the interface.[1] In Electrospray Ionization (ESI), analytes compete for charge on the surface of ejecting droplets.[1] Endogenous matrix components (e.g., glycerophosphocholines) often co-elute with the analyte, monopolizing the available charge and "suppressing" the analyte's signal.[1]

  • The Flaw of Structural Analogs (e.g., Cyclosporin D, Ascomycin): Analogs have different physicochemical properties than CsA.[1] Consequently, they elute at slightly different retention times.[1] If the matrix interference elutes at t = 1.74 min (with CsA), but the Analog elutes at t = 1.50 min, the Analog fails to experience the suppression.[1] The calculated ratio is skewed, leading to quantitative inaccuracy.[1]

  • The SIL-IS Advantage: A deuterated isotopolog (e.g., CsA-d12) is chemically identical to the target.[1] It co-elutes perfectly. If the analyte signal is suppressed by 40%, the SIL-IS signal is also suppressed by 40%.[1] The ratio remains constant, and accuracy is preserved.

Visualizing the Mechanism: Co-elution vs. Separation

MatrixEffect cluster_0 Chromatographic Separation Column C18 Column Matrix Matrix Zone (Phospholipids) Column->Matrix Elutes @ 1.74 min CsA Cyclosporin A (Analyte) Column->CsA Elutes @ 1.74 min SIL CsA-d12 (SIL-IS) Column->SIL Elutes @ 1.74 min Analog Cyclosporin D (Analog IS) Column->Analog Elutes @ 1.60 min Source ESI Source (Ionization Competition) Matrix->Source Suppresses Ionization CsA->Source SIL->Source Analog->Source Detector MS/MS Detector (Quantification) Source->Detector Accurate Ratio (SIL) Source->Detector Skewed Ratio (Analog)

Figure 1: Mechanism of Matrix Compensation. Note how CsA-d12 overlaps with the Matrix Zone, allowing for correction, whereas the Analog elutes early, missing the suppression event.

Comparative Performance Analysis

The following data summarizes key performance metrics comparing CsA-d12 (SIL-IS) against Cyclosporin D (CsD) and Ascomycin (Analog IS).

FeatureSIL-IS (CsA-d12)Structural Analog (CsD/Ascomycin)Impact on Data Quality
Retention Time Identical to CsAShifted (± 0.2–0.5 min)Critical: Analogs fail to correct for transient matrix suppression.
Matrix Compensation Near-Perfect (98-102% Recovery)Variable (Subject to "Negative Skewing")SIL-IS ensures accuracy even in lipid-rich samples.[1]
Precision (CV%) Intra-day < 2%Intra-day 5–8%SIL-IS reduces repeat testing rates.[1]
Interference Minimal (Mass shift +12 Da)High (Isobaric interferences common)CsD transitions can overlap with CsA metabolites.[1]
Regulatory Status Preferred (FDA/EMA Guidelines)Acceptable but scrutinizedSIL-IS facilitates faster method validation.[1]

Key Experimental Insight: A validation study demonstrated that using CsD as an internal standard resulted in values differing by 60–150% compared to CsA-d12 in patient samples with complex matrices.[1] The study concluded that CsD caused negative skewing at high concentrations, whereas CsA-d12 maintained linearity and accuracy across the full range [1].[1]

Validated Experimental Protocol: CsA Analysis via LC-MS/MS

Role: Senior Application Scientist

This protocol utilizes CsA-d12 to ensure self-validating quantification.[1] The "Protein Precipitation" method is chosen for its speed and compatibility with high-throughput clinical workflows.[1]

A. Reagents & Standards
  • Analyte: Cyclosporin A (USP Grade).[1]

  • Internal Standard: Cyclosporin A-d12 (Deuterated).[1][2]

  • Precipitation Reagent: 0.1 M Zinc Sulfate in Methanol/Water (80:20 v/v).[1] Why? Zinc sulfate aids in the rapid flocculation of erythrocytes, releasing the drug from red blood cells.[1]

B. Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of EDTA Whole Blood into a microcentrifuge tube.

  • IS Addition: Add 20 µL of CsA-d12 working solution (500 ng/mL in MeOH). Vortex gently.

  • Lysis & Precipitation: Add 200 µL of Precipitation Reagent.

  • Agitation: Vortex vigorously for 60 seconds. Critical Step: Ensures complete cell lysis and protein denaturation.[1]

  • Separation: Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer: Inject 10 µL of the clear supernatant into the LC-MS/MS.

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.7 µm).[1]

  • Temperature: 60°C. Why? High temperature improves mass transfer and sharpens the peak shape of the large Cyclosporin molecule.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (0.1% Formic Acid).

    • B: Methanol (0.1% Formic Acid).[1]

  • Gradient: 70% B to 100% B over 1.5 min.

  • Mass Transitions (MRM):

    • CsA: m/z 1219.9 → 1202.9 ([M+H]+) or 1236.8 → 1219.8 ([M+NH4]+).[1]

    • CsA-d12: m/z 1231.9 → 1214.9.[1]

Visualizing the Workflow

Workflow Start Whole Blood Sample (50 µL) IS_Add Add SIL-IS (CsA-d12) Start->IS_Add Precip Protein Precipitation (ZnSO4 / MeOH) IS_Add->Precip Vortex Vortex & Centrifuge (13,000 rpm, 5 min) Precip->Vortex Supernatant Supernatant Extraction Vortex->Supernatant LCMS LC-MS/MS Analysis (C18 Column, 60°C) Supernatant->LCMS Data Quantification (Area Ratio CsA/CsA-d12) LCMS->Data

Figure 2: Validated High-Throughput Workflow for Cyclosporin A Quantitation.[1]

Conclusion: The Scientific Verdict

While structural analogs like Ascomycin or Cyclosporin D offer a lower initial reagent cost, they introduce a "hidden tax" of variability and potential clinical error.[1]

  • Scientific Integrity: Only SIL-IS (CsA-d12) provides true kinetic compensation for the ionization suppression inherent in blood analysis.[1]

  • Operational Efficiency: The use of SIL-IS allows for faster chromatography (shorter run times) because baseline resolution between the analyte and matrix is less critical when the IS compensates for the suppression.[1]

For laboratories aiming for ISO 15189 compliance and robust clinical utility, the adoption of a stable isotope-labeled internal standard is not merely an "advantage"—it is an analytical necessity.[1]

References
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. Source: Journal of Chromatography B / PubMed Central URL:[1][Link] Note:[1] Highlights the 60-150% discrepancy when using CsD vs CsA-d12.

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Source: Experimental and Therapeutic Medicine / NIH URL:[1][Link] Note:[1] Details the high-throughput protocol using CsA-d12 and ZnSO4 precipitation.

  • Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Source: Clinical Chemistry and Laboratory Medicine (CCLM) URL:[1][Link] Note:[1][2] Statistical comparison of ILIS vs ANIS (Analog Internal Standards).

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Source: Waters Corporation Application Note URL:[1][Link] Note:[1] Foundational method for LC-MS/MS analysis of immunosuppressants.[1][3]

Sources

Comparative Guide: Cyclosporin H Efficacy in Hematopoietic Stem Cell Populations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclosporin H (CsH) represents a unique pharmacological tool in hematopoietic stem cell (HSC) research and gene therapy.[1] Structurally identical to Cyclosporin A (CsA) except for a stereochemical inversion at position 11, CsH is devoid of immunosuppressive calcineurin-inhibitory activity. Instead, it serves two distinct, high-value functions:

  • FPR1 Antagonism: It is a potent, selective antagonist of Formyl Peptide Receptor 1 (FPR1), critical for studying HSC homing and inflammation-mediated chemotaxis.

  • Viral Transduction Enhancement: It acts as a powerful enhancer of lentiviral gene transfer in primitive HSCs by degrading Interferon-Induced Transmembrane Protein 3 (IFITM3), overcoming innate immune barriers that limit gene therapy efficacy.[1]

This guide compares CsH against its structural analog (CsA) and functional alternatives (Plerixafor, Rapamycin) across expansion, migration, and transduction applications.

Mechanism of Action: The Dual-Target Profile

Unlike CsA, which targets the Cyclophilin-Calcineurin axis to block T-cell activation, CsH operates through two independent mechanisms depending on the application context.

A. FPR1 Blockade (Anti-Chemotaxis)

HSCs express FPR1, which senses mitochondrial DAMPs (Damage-Associated Molecular Patterns) like N-formyl peptides released during tissue injury.

  • Mechanism: CsH binds FPR1 competitively, preventing ligand (fMLP) binding.

  • Outcome: Blocks calcium flux and actin polymerization required for directional migration (homing) toward injured tissue.

B. IFITM3 Degradation (Pro-Transduction)

Primitive HSCs constitutively express IFITM3, an innate immune shield that traps viral particles in endosomes, preventing nuclear entry.

  • Mechanism: CsH binds to Cyclophilin A (CypA) but—crucially—does not inhibit calcineurin. Instead, the CsH-CypA complex interacts with IFITM3, promoting its ubiquitination and lysosomal degradation.

  • Outcome: Clears the path for VSV-G pseudotyped lentiviral vectors to enter the nucleus, increasing transduction efficiency by 2–10 fold in long-term repopulating HSCs (LT-HSCs).

C. Mechanistic Comparison Diagram

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol fMLP fMLP (Ligand) FPR1 FPR1 Receptor fMLP->FPR1 Activates Lenti Lentiviral Vector IFITM3 IFITM3 (Viral Block) Lenti->IFITM3 Blocked by CsH_ext Cyclosporin H CsH_ext->FPR1 BLOCKS (Antagonist) CypA Cyclophilin A CsH_ext->CypA Binds (Intracellular) CaFlux Ca2+ Flux / Actin FPR1->CaFlux Signaling Degradation Ubiquitination/Degradation IFITM3->Degradation Migration HSC Homing CaFlux->Migration CypA->IFITM3 Targets for Degradation Calcineurin Calcineurin CypA->Calcineurin CsA-CypA Complex BLOCKS NuclearEntry Viral Nuclear Entry Degradation->NuclearEntry Allows Entry NFAT NFAT Activation Calcineurin->NFAT Expansion HSC Expansion NFAT->Expansion Note Note: CsH does NOT block Calcineurin Note->Calcineurin

Figure 1: Dual mechanism of Cyclosporin H. Left: Blocking chemotaxis at the surface FPR1 receptor. Right: Enhancing viral entry by degrading IFITM3. Note the lack of Calcineurin inhibition compared to CsA.

Comparative Efficacy Analysis

A. Efficacy in Viral Transduction (Gene Therapy)

In the context of ex vivo gene editing (e.g., for Sickle Cell Disease or Thalassemia), high transduction efficiency in LT-HSCs is critical.[1]

AgentMechanismEfficacy (Fold Increase)Toxicity/Differentiation
Cyclosporin H IFITM3 Degradation2.0x – 10.0x Negligible impact on differentiation.
Rapamycin mTOR Inhibition1.5x – 3.0xCan alter metabolic state; potential antiproliferative effects.
PGE2 cAMP upregulation1.5x – 2.5xPromotes homing but variable transduction boost.
Cyclosporin A Calcineurin Inhibition< 1.5xImmunosuppressive; promotes expansion but less effective for entry.

Key Insight: CsH is superior to Rapamycin and PGE2 for overcoming the specific "innate immune block" to VSV-G lentiviral entry in human CD34+ cells.

B. Efficacy in HSC Expansion

When the goal is to expand HSC numbers in vitro without differentiation:

  • Cyclosporin A (CsA): High Efficacy. Inhibits Calcineurin/NFAT pathway, delaying differentiation and promoting self-renewal.

  • Cyclosporin H (CsH): No Efficacy. Because it does not inhibit calcineurin, it fails to maintain HSC stemness in expansion cultures.

  • Scientific Utility: CsH is the mandatory negative control in expansion studies. If an effect is observed with CsA but not CsH, the mechanism is confirmed to be calcineurin-dependent.

C. Efficacy in Migration/Homing (Chemotaxis)

When studying the mobilization or homing of HSCs to the bone marrow niche:

AgentTargetEffect on HSC MigrationApplication
Cyclosporin H FPR1Inhibits migration toward fMLP/Tissue Damage.Research tool to dissect inflammatory homing.
Plerixafor (AMD3100) CXCR4Inhibits retention (SDF-1 axis).Clinical standard for mobilization.[2][3]
fMLP FPR1Promotes migration.Agonist (Positive Control).

Experimental Protocols

Protocol 1: Lentiviral Transduction Enhancement

Use this protocol to maximize gene editing efficiency in CD34+ HSCs.

  • Isolation: Purify CD34+ cells from cord blood or mobilized peripheral blood.

  • Pre-stimulation: Culture cells for 12–24 hours in SCGM media with cytokines (SCF, TPO, FLT3L at 100 ng/mL).

  • CsH Treatment:

    • Add Cyclosporin H to a final concentration of 5–10 µM .

    • Note: CsA is not a substitute here due to lower potency against IFITM3 and off-target toxicity.

    • Incubate for 2–4 hours prior to viral addition.

  • Transduction: Add Lentiviral vector (MOI 10–50).

  • Wash: After 12–24 hours, wash cells 3x with PBS to remove CsH and virus.

  • Validation: Assess Vector Copy Number (VCN) via qPCR or GFP expression via Flow Cytometry after 7 days.

Protocol 2: FPR1-Mediated Chemotaxis Assay

Use this protocol to validate CsH activity or study homing mechanisms.

  • Preparation: Resuspend 1x10^5 CD34+ HSCs in 100 µL assay buffer (RPMI + 0.5% BSA).

  • Inhibitor Block:

    • Test Arm: Add CsH (1 µM).

    • Control Arm: Add Vehicle (DMSO).

    • Incubate 30 mins at 37°C.

  • Transwell Setup:

    • Place cells in the upper chamber (5 µm pore size).

    • Add Chemoattractant (fMLP, 100 nM) to the lower chamber .

  • Migration: Incubate for 4 hours at 37°C.

  • Quantification: Count cells in the lower chamber using flow cytometry (fixed volume or counting beads).

    • Expected Result: CsH should reduce migration by >80% compared to vehicle.

Workflow Visualization

Protocol cluster_treatment Treatment Decision Start CD34+ HSC Isolation PreStim Cytokine Pre-stim (12-24h) Start->PreStim Branch_Gene Goal: Gene Therapy PreStim->Branch_Gene Branch_Mig Goal: Block Homing PreStim->Branch_Mig Add_CsH_High Add CsH (5-10 µM) Degrades IFITM3 Branch_Gene->Add_CsH_High Add_CsH_Low Add CsH (1 µM) Blocks FPR1 Branch_Mig->Add_CsH_Low Add_Virus Add Lentivirus Add_CsH_High->Add_Virus Wash Wash & Culture Add_Virus->Wash Result_Gene High VCN / Efficiency Wash->Result_Gene Transwell Transwell Chamber (vs fMLP) Add_CsH_Low->Transwell Count Flow Cytometry Transwell->Count Result_Mig Inhibited Migration Count->Result_Mig

Figure 2: Experimental decision tree for Cyclosporin H usage. Note the concentration differences between transduction enhancement (high) and receptor antagonism (low).

References

  • Petrillo, C., et al. (2018). "Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells." Cell Stem Cell, 23(6), 820-832.

  • Wenzel-Seifert, K., et al. (1991). "Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine." Journal of Immunology, 147(6), 1940-1946.

  • Boitano, A. E., et al. (2010). "Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells." Science, 329(5997), 1345-1348. (Demonstrates CsH as negative control for expansion).

  • Selleck Chemicals. "Cyclosporin H Product Data and Biological Activity." (Verified IC50 data for FPR1).

  • Gazit, R., et al. (2020). "Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells."[4] Scientific Reports, 10, 1765.

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclosporin H-d4

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Intersection of Safety and Data Integrity

As researchers, we often treat Internal Standards (IS) as mere reagents. However, Cyclosporin H-d4 requires a rigorous "High Potency" mindset. While Cyclosporin H is pharmacologically distinct from Cyclosporin A (lacking the latter's potent immunosuppressive activity), it retains the structural scaffold associated with Carcinogenicity (Carc. 1B) and Reproductive Toxicity (Repr.[1][2][3] 1B) classifications in global safety databases.

Furthermore, as a deuterated standard, the chemical purity of this compound directly dictates the accuracy of your LC-MS/MS quantitation. Poor handling doesn't just risk exposure; it introduces moisture and contaminants that degrade the isotopic enrichment (D/H exchange), invalidating your bioanalytical assay.

This guide outlines a self-validating workflow designed to protect the scientist from the compound, and the compound from the environment.

Risk Characterization & Hazard Profile

Before selecting PPE, we must define the hazard. Cyclosporin H-d4 should be handled under Occupational Health Band (OHB) 4 protocols due to its potency and physiochemical properties.

ParameterClassificationCritical Implication
GHS Classification Carc.[1][3] 1B, Repr. 1B, Acute Tox. 4Treat as a suspected human carcinogen and reproductive toxin.
Physical State Fine Crystalline PowderHigh potential for electrostatic charging and aerosolization during weighing.
Route of Entry Inhalation, Dermal AbsorptionSkin absorption is significant for cyclic peptides; inhalation of dust is the primary high-risk event.
OEL (Estimated) < 10 µg/m³ (8-hr TWA)Standard open-bench weighing is strictly prohibited .
The Hierarchy of Controls: Engineering First

PPE is your last line of defense. Your primary defense is the Engineering Control .

  • Primary Containment: All powder manipulation (weighing, reconstitution) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Cyclosporins are lipophilic and prone to static cling; "flicking" a spatula to dislodge powder can generate invisible aerosols that bypass standard face masks.

Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is designed for OEB 4 handling (mg-scale powder manipulation).

PPE CategoryStandard RequirementTechnical Rationale
Hand Protection Double Gloving (Nitrile/Nitrile)Outer Glove: 4-6 mil Nitrile (disposable).Inner Glove: Extended cuff Nitrile (taped to sleeve).Why: Provides a visual breach indicator and allows outer glove removal inside the hood to prevent contaminant migration.
Respiratory N95/P100 (Minimum)If working inside a certified hood, an N95 acts as a backup in case of sash breach. If working outside a hood (emergency only), a PAPR (Powered Air Purifying Respirator) is mandatory.
Body Protection Tyvek® Lab Coat/Sleeve Covers Cotton lab coats absorb powders and retain them. Disposable, non-woven polyethylene (Tyvek) repels dust and is disposed of as hazardous waste.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for powders that can drift in air currents. Goggles provide a seal against fine particulate entry.
Operational Workflow: The Self-Validating System

Safety is a process, not a product. This workflow uses "gatekeeping" steps—you cannot proceed to the next step without validating the previous one.

Phase A: Preparation (The "Clean" Zone)
  • Verify Airflow: Check fume hood monitor (face velocity 80–100 fpm).

  • Static Discharge: Pass the vial and spatula through an ionizer stream if available.

  • Solvent Prep: Pre-measure the reconstitution solvent (e.g., Methanol/Acetonitrile) before opening the Cyclosporin H-d4 vial to minimize open-vial time.

Phase B: The Critical Event (Powder Handling)
  • Donning: Put on inner gloves -> Tyvek sleeves -> Outer gloves.

  • The "Well" Technique: Perform all manipulations at least 6 inches inside the hood sash.

  • Wet Down: Immediately after weighing, add solvent to the weighing boat/vial inside the hood.

    • Scientist Tip: Solubilizing the powder immediately eliminates the inhalation hazard. Once in solution, the risk drops from OEB 4 to OEB 2/3 (Standard Chemical Handling).

Phase C: Decontamination & Doffing
  • Primary Wipe: Wipe the balance and surrounding area with 70% Ethanol (Cyclosporins are highly soluble in organic solvents; water alone is ineffective).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the hood's waste container.

  • Transfer: Remove the sealed, solubilized stock solution with clean inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process and barrier layers required for safe handling.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Containment & PPE cluster_2 Zone 3: Manipulation cluster_3 Zone 4: Exit Protocol Start Start: Cyclosporin H-d4 Handling RiskCheck Risk Assessment: Is powder form involved? Start->RiskCheck EngControl Engineering Control: Certified Fume Hood REQUIRED RiskCheck->EngControl Yes (Powder) PPE_Don PPE Donning Sequence: 1. Inner Nitrile 2. Tyvek Sleeves 3. Outer Nitrile RiskCheck->PPE_Don No (Solution only) EngControl->PPE_Don Weighing Weighing/Transfer (Use Static Control) PPE_Don->Weighing Solubilization Immediate Solubilization (Eliminates Dust Hazard) Weighing->Solubilization Decon Decontamination: 70% EtOH Wipe (Triple) Solubilization->Decon Doffing Doff Outer Gloves INSIDE Hood Decon->Doffing SafeStock Secure Stock Solution (Ready for LC-MS) Doffing->SafeStock

Caption: Operational workflow for Cyclosporin H-d4. Note the critical transition from "Powder Hazard" (Red) to "Solubilized Safe State" (Green).

Emergency Response & Disposal
Accidental Spillage (Powder)
  • Evacuate: If a spill occurs outside the hood, evacuate the immediate area to allow aerosols to settle (15 mins).

  • Isolate: Mark the area. Don full PPE (including P100 respiratory protection) before re-entering.

  • Clean: Cover spill with wet paper towels (soaked in 70% Ethanol) to prevent dust generation. Wipe up inward from the periphery.

Waste Disposal[3][4][5][6][7]
  • Segregation: All consumables (gloves, weighing boats, wipes) contacting Cyclosporin H-d4 must be segregated into Cytotoxic/Hazardous Chemical Waste bins (often Yellow or Purple coded depending on region).

  • Destruction: Incineration is the only approved method for destruction of cyclic peptide immunosuppressants. Do not autoclave or drain-pour.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[8][9] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8][9][10] Centers for Disease Control and Prevention.[8] [Link][11]

  • PubChem. (2023). Cyclosporin H - Compound Summary (CID 6476564).[1] National Library of Medicine.[12] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[10] United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Cyclosporin A (Analogous Hazard Profile).[Link]

Sources

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